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Foundational

An In-depth Technical Guide to {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is a constant endeavor. There is a growing trend of "escaping flatland," moving away from two-dimensional structures towards more three-dimensional molecular frameworks.[1] Spirocycles, which feature two rings connected by a single common atom, have emerged as a particularly promising class of compounds. Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2]

The 7-azaspiro[3.5]nonane core, a scaffold containing a piperidine ring fused to a cyclobutane ring through a spiro-carbon, is an exemplar of this class. Its unique conformational constraints present well-defined vectors for substitution, enabling a systematic exploration of chemical space. This guide provides a comprehensive technical overview of a specific derivative, {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride, a building block with significant potential in the development of novel therapeutics. While specific data for this exact isomer is sparse in publicly available literature, this guide will provide a robust profile based on the established chemistry of closely related analogs.

Chemical Identity and Physicochemical Properties

{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a salt of a spirocyclic amino alcohol. The hydrochloride form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.

PropertyValueSource/Method
IUPAC Name (7-Azaspiro[3.5]nonan-5-yl)methanol hydrochlorideIUPAC Nomenclature
Molecular Formula C₉H₁₈ClNOCalculated
Molecular Weight 191.70 g/mol Calculated[3]
CAS Number Not publicly available
Canonical SMILES C1CC2(C1)CCO.[H]Cl
Physical Form Expected to be a white to off-white solidInferred from analogs[4]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from structure
pKa The piperidine nitrogen is expected to have a pKa in the range of 9-11.Inferred from structure
LogP The free base is predicted to have a low to moderate LogP, indicating a balance of hydrophilicity and lipophilicity.Inferred from structure

Synthesis and Purification

A plausible and efficient synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride would likely proceed via a two-step sequence starting from the corresponding ketone, 7-azaspiro[3.5]nonan-5-one. This ketone precursor can be synthesized through various established methods for constructing spirocyclic systems.

Proposed Synthetic Workflow

Synthesis Workflow cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Deprotection and Salt Formation Ketone N-Boc-7-azaspiro[3.5]nonan-5-one Alcohol N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol Ketone->Alcohol Reduction Reducing_Agent Sodium Borohydride (NaBH4) in Methanol Reducing_Agent->Alcohol Protected_Alcohol N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol Final_Product {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride Protected_Alcohol->Final_Product Boc Deprotection Acid HCl in Dioxane or Ether Acid->Final_Product

Caption: Proposed synthetic workflow for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-5-one

  • To a solution of N-Boc-7-azaspiro[3.5]nonan-5-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol, which can be purified by column chromatography.

Causality: The use of a protecting group like tert-butyloxycarbonyl (Boc) on the nitrogen atom is crucial to prevent side reactions and to modulate the reactivity of the molecule during the reduction step. Sodium borohydride is a mild and selective reducing agent for ketones, which minimizes the risk of over-reduction.[5]

Step 2: Boc-Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (excess, ~2-3 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours. A precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride as a solid.

Self-Validation: The formation of the hydrochloride salt serves as a purification step, as the salt is typically crystalline and less soluble in non-polar solvents than the free base. The purity can be readily assessed by HPLC and NMR spectroscopy.

Spectroscopic Characterization (Predicted)

TechniqueExpected Features
¹H NMR - A characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).- Broad signals for the N-H protons of the piperidinium ion.- A complex series of multiplets in the aliphatic region corresponding to the protons of the cyclobutane and piperidine rings.- A signal for the methylene protons of the CH₂-OH group.
¹³C NMR - A signal for the carbon attached to the hydroxyl group (CH-OH) in the range of 60-70 ppm.- Signals for the carbons of the piperidine and cyclobutane rings in the aliphatic region.
Mass Spec. (ESI+) - A prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.- N-H stretching vibrations of the ammonium salt in the region of 2400-3200 cm⁻¹.- C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

Applications in Research and Drug Development

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[6] The introduction of a hydroxymethyl group provides a handle for further derivatization or can act as a key pharmacophoric feature.

Potential Therapeutic Areas:

  • Oncology: Spirocyclic scaffolds have been incorporated into inhibitors of challenging cancer targets. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been developed as covalent inhibitors of KRAS G12C, a key driver in many cancers.[7]

  • Neurological Disorders: The 7-azaspiro[3.5]nonane-7-carboxamide framework has been explored for compounds that modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain, anxiety, and other neurological conditions.[6]

  • Leukemia: The related 2,7-diazaspiro[3.5]nonane has been shown to be a key component in inhibitors of the menin-MLL interaction, a critical driver in certain types of acute leukemia.[8]

Illustrative Signaling Pathway: KRAS and the MAPK/ERK Pathway

KRAS_Pathway cluster_inhibition Point of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor {7-Azaspiro[3.5]nonane} Derivative Inhibitor->KRAS_GTP Inhibition

Caption: The KRAS/MAPK signaling pathway and a potential point of intervention for spirocyclic inhibitors.

Handling, Storage, and Safety

As a hydrochloride salt of an amine, {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is expected to be a stable, non-volatile solid. However, appropriate safety precautions should always be observed.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended to maintain purity.[4][9]

  • Safety: The parent compound, 7-azaspiro[3.5]nonane hydrochloride, is classified as harmful if swallowed and causes skin and eye irritation.[4] Similar hazards should be assumed for this derivative. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride represents a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its spirocyclic core offers a rigid framework that can enhance binding to biological targets, while the primary alcohol provides a versatile point for further chemical modification. While detailed experimental data for this specific isomer is not yet widely published, the established chemistry of the 7-azaspiro[3.5]nonane scaffold provides a strong foundation for its synthesis and application. As the demand for sp³-rich, novel chemical matter continues to grow, compounds like this will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • TW201022257A - 7-azaspiro[3.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. RSC Medicinal Chemistry. (2025). (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (2022). (URL: [Link])

  • US20210053974A1 - Inhibitors of the menin-mll interaction - Google P
  • Patents In BindingDB. BindingDB. (URL: [Link])

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science. (2021). (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. (2023). (URL: [Link])

  • US11524954B2 - Piperazine azaspiro derivatives - Google P
  • 7-BOC-7-AZASPIRO[3.5]NONANE-2-METHANOL. INDOFINE Chemical Company, Inc. (URL: [Link])

  • 7-Azaspiro(3.5)nonane. PubChem. (URL: [Link])

  • An improved synthesis of 2-oxa-7-azaspiro[3][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. (2011). (URL: [Link])

  • Recent Advances in Synthetic Routes to Azacycles. Molecules. (2023). (URL: [Link])

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. (URL: [Link])

  • Enantioselective reduction of ketones. Wikipedia. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. (2022). (URL: [Link])

  • (R)-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Mechanistic Utility, and Synthesis of 7-Azaspiro[3.5]nonan-5-yl methanol HCl

Executive Summary In modern medicinal chemistry, the "escape from flatland" paradigm has driven the adoption of sp³-rich, conformationally restricted scaffolds. 7-Azaspiro[3.5]nonan-5-yl methanol hydrochloride is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" paradigm has driven the adoption of sp³-rich, conformationally restricted scaffolds. 7-Azaspiro[3.5]nonan-5-yl methanol hydrochloride is a highly versatile spirocyclic building block that acts as a rigidified bioisostere for traditional piperidine or planar heteroaromatic rings. By limiting the number of rotatable bonds, this scaffold reduces the entropic penalty upon target binding while simultaneously improving aqueous solubility and metabolic stability. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in drug discovery, and a self-validating protocol for its synthesis and isolation.

Chemical Identity & Structural Elucidation

The spiro[3.5]nonane architecture consists of a four-membered cyclobutane ring and a six-membered piperidine ring orthogonal to one another, sharing a single quaternary spiro carbon (C4).

In the 7-azaspiro[3.5]nonane system, the nitrogen atom is located at position 7, exactly opposite the spiro carbon, creating a symmetric rigidified core[1]. The attachment of a hydroxymethyl group (-CH₂OH) at the C5 position (adjacent to the spiro center) breaks this symmetry and introduces a critical stereocenter. The spatial orientation of this group—typically utilized as the enantiomerically pure (5S)-form in targeted therapies—acts as a highly directional vector for hydrogen bonding.

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Formula C₉H₁₇NOC₉H₁₈ClNO
Molecular Weight 155.24 g/mol 191.70 g/mol
Exact Mass 155.1310 Da191.1077 Da
SMILES C1CCC2(C1)C(CO)CNCCC2C1CCC2(C1)C(CO)CNCCC2.Cl
H-Bond Donors 2 (NH, OH)3 (NH₂⁺, OH)
H-Bond Acceptors 2 (N, O)2 (N, O)
Rotatable Bonds 22
Stereocenters 1 (C5 position)1 (C5 position)

Mechanistic Role in Drug Discovery

The strategic incorporation of the 7-azaspiro[3.5]nonan-5-yl methanol scaffold into active pharmaceutical ingredients (APIs) is driven by precise structure-activity relationship (SAR) causality:

  • Conformational Pre-organization: The spirocyclic core locks the piperidine ring into a specific chair conformation. This minimizes the energy required for the molecule to adopt its bioactive conformation.

  • Targeted Hydrogen Bonding: The C5-hydroxymethyl group serves as a critical interaction node. A prominent example is its use in the development of inhibitors targeting the SARS-CoV-2 NSP3 macrodomain. As validated by X-ray crystallography in the[2], the (5S)-enantiomer forms essential hydrogen-bonding networks deep within the macrodomain's binding pocket[3].

  • Versatile Derivatization: Beyond antiviral research, this scaffold has been patented as a core structural element in 1,3,4-oxadiazolone derivatives for muscarinic M3 receptor modulation[4] and in complex isoindolin-piperidine-dione derivatives (e.g., WIZ protein degraders) for the treatment of sickle cell disease[5].

Pharmacophore A 7-Azaspiro[3.5]nonan-5-yl methanol HCl B Spirocyclic Core (Conformational Rigidity) A->B C Piperidine Nitrogen (Salt Formation / H-Bond Donor) A->C D Hydroxymethyl Group (H-Bonding / Functionalization) A->D E Improved Metabolic Stability B->E F Enhanced Aqueous Solubility C->F G Target Binding (e.g., NSP3) D->G

Fig 1: Pharmacophoric contributions of the 7-azaspiro[3.5]nonan-5-yl methanol scaffold.

Experimental Protocol: Self-Validating Synthesis & Isolation

To ensure high enantiomeric excess (ee) and chemical purity suitable for biological screening, the preparation of the HCl salt must be tightly controlled. The following protocol describes the deprotection of the N-Boc protected precursor.

Step-by-Step Methodology

Step 1: Acid-Mediated Deprotection

  • Dissolve tert-butyl 5-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Dropwise, add a solution of 4M HCl in dioxane (10.0 eq).

    • Causality: The selection of 4M HCl in anhydrous dioxane over aqueous HCl is critical. Anhydrous conditions prevent the potential side-reaction of the primary alcohol and ensure that the resulting secondary amine is immediately protonated to form the hydrochloride salt.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

    • Causality: Dioxane acts as an excellent solvent for the Boc-precursor but is a poor solvent for the resulting ionic ammonium salt. As the Boc group is cleaved, the highly polar 7-azaspiro[3.5]nonan-5-yl methanol HCl salt precipitates. This phase separation drives the equilibrium forward (Le Chatelier's principle) and protects the newly formed amine from unwanted side reactions.

Step 2: Anti-Solvent Crystallization

  • Concentrate the suspension under reduced pressure to remove excess HCl and dioxane.

  • Triturate the crude solid with cold diethyl ether (3 x 10 mL) and filter.

  • Dissolve the crude salt in a minimum volume of hot methanol.

  • Slowly add diethyl ether (anti-solvent) until the solution becomes slightly turbid, then allow it to cool to 4 °C overnight.

    • Causality: The methanol/diethyl ether system allows for controlled supersaturation. The slow growth of the crystal lattice selectively incorporates the target HCl salt while excluding structurally related impurities, ensuring a final purity of >98%.

Synthesis Step1 N-Boc Protected Precursor (Starting Material) Step2 Acidic Deprotection (4M HCl in Dioxane, 25°C) Step1->Step2 Step3 Precipitation (Le Chatelier's Principle) Step2->Step3 QC1 In-process LC-MS (Verify mass 156.1 [M+H]+) Step2->QC1 Step4 Anti-Solvent Crystallization (MeOH / Et2O) Step3->Step4 QC2 1H-NMR & Chiral HPLC (Purity >98%, ee >99%) Step4->QC2

Fig 2: Self-validating synthetic and purification workflow for the HCl salt.

Analytical Validation & Quality Control

To validate the structural integrity of the synthesized batch, orthogonal analytical techniques must be employed:

  • LC-MS (ESI+): The free base exact mass is 155.1310 Da. The mass spectrum must show a dominant [M+H]+ peak at m/z 156.1 .

  • ¹H-NMR (400 MHz, D₂O): The spirocyclic nature is confirmed by the distinct multiplet signals of the cyclobutane ring (C1-C3) between 1.50–2.20 ppm. The diastereotopic protons of the hydroxymethyl group typically appear as an ABX system near 3.50–3.70 ppm, coupled to the chiral C5 methine proton.

  • Chiral HPLC: Essential for confirming the enantiomeric excess (ee) if the (5S) or (5R) specific enantiomer was synthesized, utilizing a stationary phase such as Chiralpak AD-H.

References

1.[4] Google Patents. "WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine." 2.[1] PubChem. "7-Azaspiro(3.5)nonane."[Link] 3.[5] Google Patents. "WO2022254362A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and medical uses thereof." 4.[2] RCSB Protein Data Bank. "7HQB: Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with CACHE3HI_1705_4."[Link] 5.[3] PDBj. "COVID-19 featured content - Ligand screen against SARS-CoV-2 NSP3 macrodomain." [Link]

Sources

Foundational

The Strategic Integration of Azaspiro[3.5]nonane Scaffolds in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemistry has undergone a structural paradigm shift. The historical reliance on flat, two-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemistry has undergone a structural paradigm shift. The historical reliance on flat, two-dimensional aromatic rings is being rapidly supplanted by the strategic incorporation of three-dimensional Fsp3-rich frameworks. This movement, widely known as the "Escape from Flatland," has positioned spirocyclic scaffolds—specifically azaspiro[3.5]nonane and its oxa-derivatives—as premier bioisosteres for traditional saturated heterocycles like piperidines and piperazines[1],[2].

This whitepaper provides an in-depth technical analysis of the azaspiro[3.5]nonane scaffold. By dissecting its physicochemical advantages, validated target applications, and robust synthetic protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this motif into their discovery pipelines.

The "Escape from Flatland" Paradigm & Physicochemical Advantages

The Causality of Scaffold Replacement

Traditional six-membered rings (e.g., piperidine) often suffer from suboptimal drug-like properties, including high lipophilicity, poor aqueous solubility, and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

The azaspiro[3.5]nonane scaffold addresses these liabilities through its inherent three-dimensionality. The spirocyclic center alters the exit vectors of substituents, disrupting planar packing in the crystal lattice. This disruption dramatically lowers the melting point and increases aqueous solubility[1]. Furthermore, the steric bulk provided by the spiro-fusion acts as a conformational shield, blocking adjacent metabolic soft spots from enzymatic oxidation[2].

G A Piperidine Scaffold (Planar) B High Lipophilicity Metabolic Liability A->B exhibits C Azaspiro[3.5]nonane (3D Spirocycle) B->C drives need for D Increased Fsp3 Altered Vectors C->D provides E Lower LogD High Solubility D->E results in F CYP450 Shielding (Metabolic Stability) D->F results in

Diagram 1: Logical workflow of bioisosteric replacement and property optimization.

Quantitative Property Modulation

Introducing a spirocyclic center can lower the measured LogD7.4 of a molecule by as much as -1.0 relative to common 6-membered ring heterocycles[1]. Table 1 summarizes the general physicochemical shifts observed when transitioning from standard flat rings to spirocyclic bioisosteres.

Table 1: Comparative Physicochemical Profile of Amine Scaffolds

Scaffold TypeFsp3 FractionRelative LogD7.4 ImpactAqueous SolubilityMetabolic Stability (Microsomal)
Piperidine (Baseline)Low/ModerateBaselineModerateLow (Prone to α-oxidation)
Azaspiro[3.3]heptane High-0.5 to -1.0HighModerate/High
Azaspiro[3.5]nonane Very High-0.3 to -0.8HighVery High (Steric shielding)

Validated Target Applications in Drug Discovery

The azaspiro[3.5]nonane core is not merely a theoretical construct; it has been successfully deployed against highly challenging biological targets.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA). Inhibiting FAAH provides cannabinoid-like analgesic properties without the psychotropic side effects of direct CB1 agonists[3].

During the optimization of FAAH inhibitors, researchers identified 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as superior lead scaffolds[4]. The culmination of this effort was the discovery of PF-04862853 , a 7-azaspiro[3.5]nonane urea derivative. The spirocyclic core provided remarkable potency (


), exquisite selectivity, and an optimal pharmacokinetic profile that enabled its advancement as a clinical candidate for pain management[4],[3].

G N1 Anandamide (AEA) (Endocannabinoid) N2 FAAH Enzyme (Serine Hydrolase) N1->N2 binds to N3 Degradation Products (Inactive) N2->N3 hydrolyzes into N4 Azaspiro[3.5]nonane (e.g., PF-04862853) N4->N2 irreversibly inhibits N5 Accumulation of AEA N4->N5 causes N6 CB1/CB2 Activation (Analgesia) N5->N6 triggers

Diagram 2: Mechanism of action for azaspiro[3.5]nonane-based FAAH inhibitors.

GPR119 Agonists and Beyond

Beyond FAAH, 7-azaspiro[3.5]nonane derivatives have been heavily evaluated as GPR119 agonists for metabolic disorders[5]. Additionally, functionalized derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been utilized as bioisosteres for pipecolic acid, successfully enhancing the duration of action and lipophilicity profiles in local anesthetics structurally related to Bupivacaine[2].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing spirocycles requires precise control over reaction conditions to prevent ring-opening, over-reduction, or the formation of transitional olefin impurities. Below are two field-validated protocols designed as self-validating systems.

Protocol 1: Synthesis of 7-oxo-2-azaspiro[3.5]nonane via Two-Step Cyclization

This protocol overcomes the traditional problem of cyclic ether ring-opening, achieving yields exceeding 82%[6].

Rationale & Causality: The use of an acid-binding agent in the first step is critical; it absorbs the acid generated during the phase-transfer catalyzed cyclization, preventing the formation of unwanted alkyl halides[6]. In the second step, strict temperature control (-10 °C) during Lithium Aluminum Hydride (


) reduction prevents the formation of transitional reduction olefin impurities[6].

G S1 Precursors (Cmpd 1 + 2) S2 Phase Transfer Catalyst Acid Binding Agent S1->S2 S3 Intermediate 3 (Cyclized) S2->S3 S4 LiAlH4 Reduction (-10°C, THF) S3->S4 S5 7-oxo-2-azaspiro[3.5]nonane S4->S5

Diagram 3: Two-step synthetic workflow for 7-oxo-2-azaspiro[3.5]nonane.

Step-by-Step Methodology:

  • First Cyclization: In a reactor under an inert nitrogen atmosphere, combine Compound 1 and Compound 2 in anhydrous N,N-dimethylformamide (DMF). Add a phase transfer catalyst, an iodo metal salt, and an acid-binding agent (e.g., triethylamine or potassium carbonate)[6],[7].

  • In-Process Control (IPC): Monitor the reaction via LC-MS until the starting materials are consumed (>98% conversion). Isolate Crude Intermediate 3.

  • Reduction Preparation: Dissolve Crude Intermediate 3 (approx. 100 g) in 800 mL of anhydrous tetrahydrofuran (THF) and cool the reactor strictly to -10 °C[6].

  • Controlled Reduction: Divide

    
     (approx. 50 g) into 10 equal portions. Add sequentially over 1 hour, maintaining the internal temperature below 0 °C to prevent olefin byproduct formation[6]. Stir for 4-8 hours.
    
  • Safe Quenching (Self-Validation): Carefully quench the excess

    
     using the Fieser method or by dropwise addition of 20% aqueous sodium bisulfate[2]. A successful quench is visually validated when the reaction mixture transitions from a reactive grey suspension to a safe, yellowish/white granular precipitate[2].
    
  • Purification: Filter the aluminum salts, concentrate the filtrate, and purify via a neutral alumina column to yield the pure 7-oxo-2-azaspiro[3.5]nonane[6].

Protocol 2: Synthesis of Oxa-azaspiro[3.5]nonane Derivatives via Lactam Reduction

For derivatives like N-Boc-7-azaspiro[3.5]nonane, lactam reduction is the standard approach[8].

Rationale & Causality: When performing reductive amination on spirocyclic ketones, secondary amine byproducts often form. Using a highly selective reducing agent like sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

) ensures the imine is reduced preferentially over the ketone, funneling the reaction toward the desired primary/tertiary spiro-amine[8].

Step-by-Step Methodology:

  • Reduction: To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF at 0 °C, add 1.0 M

    
     in THF (1.5 eq) dropwise[8].
    
  • Reaction: Allow warming to room temperature and stir for 4-6 hours.

  • IPC: Monitor by Thin Layer Chromatography (TLC) until the lactam spot disappears[8].

  • Deprotection: To remove the Boc group, dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C[8]. Stir for 1-2 hours.

  • Workup: Concentrate under reduced pressure, dissolve in DCM, and wash with saturated aqueous sodium bicarbonate to yield the free base[8].

References

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole MDPI[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds PubMed (Bioorg Med Chem Lett.) [Link]

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b) ResearchGate[Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853 Molaid [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists ResearchGate (Bioorganic & Medicinal Chemistry) [Link]

Sources

Exploratory

Bioisosteric applications of {7-Azaspiro[3.5]nonan-5-yl}methanol derivatives

Bioisosteric Applications of {7-Azaspiro[3.5]nonan-5-yl}methanol Derivatives Executive Summary The {7-azaspiro[3.5]nonan-5-yl}methanol scaffold represents a high-value "Escape from Flatland" motif in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Applications of {7-Azaspiro[3.5]nonan-5-yl}methanol Derivatives

Executive Summary

The {7-azaspiro[3.5]nonan-5-yl}methanol scaffold represents a high-value "Escape from Flatland" motif in modern medicinal chemistry. Structurally, it functions as a conformationally restricted bioisostere of 3-(hydroxymethyl)piperidine , offering a rigidified vector for substituent display. By fusing a cyclobutane ring spiro-cyclically to a piperidine core, this scaffold locks the C5-hydroxymethyl group into a defined axial or equatorial orientation, minimizing the entropic penalty of binding.

This guide details the structural rationale, validated synthetic protocols, and application of this scaffold in GPCR and antiviral drug discovery, specifically highlighting its role in GPR119 agonism and SARS-CoV-2 NSP3 macrodomain inhibition .

Part 1: Structural Analysis & Bioisosteric Rationale

The "Gem-Disubstituted" Effect without Flexibility

The 7-azaspiro[3.5]nonane core is a bicyclic system where a four-membered azetidine-like ring (structurally a cyclobutane in this specific numbering) is fused to a six-membered piperidine ring at a single carbon (C4).

  • Numbering Convention:

    • Positions 1-3: Cyclobutane ring.

    • Position 4: Spiro quaternary carbon.[1]

    • Position 5: Methylene bridge (chiral center in this derivative).

    • Position 7: Nitrogen atom (secondary amine handle).

  • Vector Analysis: In a standard 3-substituted piperidine, the substituent can freely rotate and flip between axial and equatorial conformations. In the {7-azaspiro[3.5]nonan-5-yl}methanol derivative, the steric bulk of the spiro-cyclobutane ring at C4 creates a "gem-disubstituted effect" (Thorpe-Ingold effect), biasing the adjacent C5 substituent into a preferred conformation.

Bioisosteric Replacement Strategy

This scaffold is primarily used to replace:

  • 3-(Hydroxymethyl)piperidine: To improve metabolic stability by blocking the C4 position (a common site of oxidative metabolism) and reducing conformational entropy.

  • Cyclohexyl-methanol moieties: To introduce a basic nitrogen (at position 7) for solubility (lowering LogD) while maintaining lipophilic bulk.

  • Gem-dimethyl groups: To reduce lipophilicity (LogP) via the "spiro-ether" or "spiro-alkane" effect, increasing Fraction of sp3 (Fsp3).

DOT Diagram: Bioisosteric Evolution

Bioisostere cluster_0 Property Optimization Piperidine 3-(Hydroxymethyl) piperidine (Flexible, High Entropy) Spiro {7-Azaspiro[3.5]nonan-5-yl} methanol (Rigid, Low Entropy) Piperidine->Spiro Spiro-cyclization (Block C4) Metabolism Metabolic Liability (C4 Oxidation) Piperidine->Metabolism CYP450 Attack

Caption: Evolution from flexible piperidine to rigid spiro-scaffold, blocking metabolic soft spots.

Part 2: Synthetic Methodology

Synthesizing the 5-hydroxymethyl derivative requires establishing the spiro-quaternary center while maintaining a functional handle at the adjacent carbon. The most robust route employs a Rhodium-catalyzed asymmetric cyclopropanation followed by ring expansion, a method that allows for stereochemical control.

Protocol: Asymmetric Synthesis of (5S)-{7-Azaspiro[3.5]nonan-5-yl}methanol

Prerequisites:

  • Inert Atmosphere (Argon/Nitrogen).[2]

  • Anhydrous solvents (DCM, THF).[3]

  • Chiral Catalyst: Rh2(S-PTAD)4 (or similar Rh(II) carboxylate).[1]

Step-by-Step Workflow:

  • Precursor Preparation:

    • Start with 1-Boc-3-diazoacetyl-4-piperidone (or generate in situ from the corresponding acid chloride and diazomethane).

    • Alternative High-Yield Start:N-Boc-4-methylene-piperidine-3-carboxylate . This is the preferred starting material for the 5-substituted target.

  • Step 1: Asymmetric Cyclopropanation (Spiro-formation)

    • Reagents: N-Boc-4-methylene-piperidine-3-carboxylate, Ethyl diazoacetate (EDA), Rh2(S-PTAD)4 (1 mol%).

    • Conditions: DCM, 0°C to RT, 12h.

    • Mechanism: The Rh-carbenoid inserts into the exocyclic double bond, forming a spiro[2.5]octane intermediate with high diastereoselectivity.

  • Step 2: Ring Expansion (Cyclopropane to Cyclobutane)

    • Reagents: Nucleophilic source (e.g., dilute acid or specific Lewis acid like BF3·Et2O).

    • Conditions: Reflux in wet acetonitrile or THF.

    • Outcome: The spiro-cyclopropane undergoes ring expansion to the spiro-cyclobutane (7-azaspiro[3.5]nonane core).[1] The ester group at the original C3 position is retained (now at C5).

  • Step 3: Reduction to Alcohol

    • Reagents: LiBH4 (Lithium Borohydride) or LiAlH4 (careful titration).

    • Conditions: THF, 0°C, 2h.

    • Protocol: Add hydride reducing agent to the spiro-ester. The steric bulk of the spiro ring requires slightly longer reaction times than standard esters. Quench with Glauber’s salt (Na2SO4·10H2O).

    • Product: tert-butyl 5-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate .

  • Step 4: Deprotection (Optional)

    • Reagents: TFA/DCM (1:4) or HCl/Dioxane.

    • Outcome: Free amine {7-azaspiro[3.5]nonan-5-yl}methanol .[4][5]

DOT Diagram: Synthetic Route

Synthesis Start N-Boc-4-methylene- piperidine-3-carboxylate Step1 Spiro[2.5]octane Intermediate Start->Step1 Rh(II) cat. Ethyl Diazoacetate Step2 7-Azaspiro[3.5]nonane -5-carboxylate Step1->Step2 Ring Expansion (Acid/Heat) Final {7-Azaspiro[3.5]nonan-5-yl} methanol Step2->Final 1. LiBH4 (Reduction) 2. TFA (Deprotection)

Caption: Stereoselective synthesis via Rh-catalyzed cyclopropanation and ring expansion.

Part 3: Medicinal Chemistry Applications (Case Studies)

GPR119 Agonists (Metabolic Disease)
  • Target: GPR119 (Class A GPCR) for Type 2 Diabetes.[6]

  • Role of Scaffold: The 7-azaspiro[3.5]nonane core serves as a rigid linker connecting a heteroaryl "head" group and a lipophilic "tail."

  • Performance:

    • Potency: The rigid spiro-core locks the agonist into the bioactive conformation, improving EC50 values into the low nanomolar range (e.g., 2.5 nM for Compound 54g).

    • PK Profile: Unlike flexible piperidine analogs, the spiro-derivative showed superior oral bioavailability and reduced clearance in Sprague-Dawley rats.

    • Mechanism: The 5-hydroxymethyl group (often derivatized to an ether) acts as a hydrogen-bond donor/acceptor, interacting with polar residues in the receptor binding pocket.

SARS-CoV-2 NSP3 Macrodomain Inhibitor[4]
  • Source: PDB ID 7HQB .[5]

  • Ligand: [(5S)-7-(2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-7-azaspiro[3.5]nonan-5-yl]methanol.

  • Interaction Map:

    • The 7-nitrogen is coupled to a pyrrolo-pyrimidine nucleobase mimic.

    • The 5-hydroxymethyl group projects away from the nucleobase, engaging in water-mediated hydrogen bonding with the macrodomain active site.

    • Chirality: The (5S) stereoisomer is critical for fitting into the narrow groove of the NSP3 macrodomain, demonstrating the necessity of the asymmetric synthesis described above.

Part 4: Physicochemical Properties Profiling

The following table contrasts the spiro-scaffold with its non-spiro progenitor.

Property3-(Hydroxymethyl)piperidine{7-Azaspiro[3.5]nonan-5-yl}methanolImpact
Fsp3 (Saturation) 1.01.0Maintains high saturation (solubility).
Conformational Entropy High (Ring flips)Low (Locked)Improved Binding Affinity (lower entropic penalty).
Metabolic Stability Low (C4/C2 oxidation)HighBlocked C4 oxidation by spiro-ring.
Lipophilicity (cLogP) ~0.5~1.2Slight increase, useful for membrane permeability.
Topological Polar Surface Area 32 Ų32 ŲUnchanged (ideal for CNS/oral drugs).

References

  • BenchChem. (2025).[1][2][6][7] Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. BenchChem Technical Guides. Link

  • Matsuda, D., et al. (2018).[6][8] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[8] Link

  • Correy, G.J., & Fraser, J.S. (2020). Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with CACHE3HI_1705_4. RCSB Protein Data Bank (PDB ID: 7HQB). Link

  • Meyers, M.J., et al. (2016).[9] "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH)." Journal of Medicinal Chemistry. Link

  • Burkhard, J.A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49, 9052.[10] Link

Sources

Foundational

Solubility profile of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride in water vs DMSO

Executive Summary In modern drug discovery, the physicochemical profiling of novel building blocks is a critical determinant of successful lead optimization. {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical profiling of novel building blocks is a critical determinant of successful lead optimization. {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a highly versatile spirocyclic aliphatic amine. Its unique three-dimensional architecture provides enhanced metabolic stability and altered physicochemical properties compared to traditional flat aromatic rings.

This technical whitepaper provides an in-depth analysis of the solubility profile of this specific spirocyclic salt, contrasting its behavior in aqueous media (physiological conditions) versus Dimethyl Sulfoxide (DMSO), the universal solvent for high-throughput screening (HTS). By establishing a rigorous framework for both kinetic and thermodynamic solubility, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to prevent assay artifacts and optimize formulation strategies.

Structural Causality & Physicochemical Properties

To accurately predict and measure solubility, one must first deconstruct the molecule's crystal lattice and solvation potential. The architecture of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is governed by three critical features:

  • High Fsp³ Spirocyclic Core: The spiro[3.5]nonane core imparts significant three-dimensionality. This structural bulk inherently disrupts the formation of a tightly packed, planar crystal lattice. Consequently, the lattice energy barrier required for dissolution is significantly lower than that of flat, aromatic analogs.

  • Protonated Secondary Amine (Position 7): Formulated as a hydrochloride salt, the basic nitrogen (estimated pKa ~9.5–10.5) remains fully ionized at physiological pH (7.4). This formal positive charge drives powerful ion-dipole interactions with high-dielectric solvents.

  • Hydroxymethyl Group (Position 5): This moiety acts as both a potent hydrogen bond donor and acceptor, expanding the hydration shell and facilitating rapid solvent integration.

Solvation Salt HCl Salt Crystal Lattice {7-Azaspiro[3.5]nonan-5-yl}methanol Water Aqueous Media (Water/PBS) High Dielectric Constant Salt->Water Dissolution DMSO Organic Media (DMSO) Polar Aprotic Solvent Salt->DMSO Dissolution Ionization Complete Ionization & Hydrogen Bonding Water->Ionization Solvation Dipole-Cation Coordination DMSO->Solvation ResultW High Thermodynamic Solubility (>50 mg/mL) Ionization->ResultW ResultD High Kinetic Stock Stability (>100 mM) Solvation->ResultD

Fig 1: Mechanistic pathways of solvation in aqueous versus organic environments.

The Bimodal Solvation Framework: Water vs. DMSO

Understanding the dichotomy between aqueous and organic solvation is critical for preventing variable data in bioassays .

  • Aqueous Media (Water/PBS): In water (dielectric constant ε ≈ 80), the high polarity easily overcomes the ionic bond between the protonated spiro-amine and the chloride counterion. The resulting complete dissociation leads to exceptional thermodynamic solubility, making it highly suitable for oral formulation.

  • Organic Media (DMSO): Dimethyl sulfoxide (ε ≈ 47) is a polar aprotic solvent. While it lacks hydrogen bond donors, the oxygen atom of its sulfoxide group is a potent hydrogen bond acceptor . DMSO solvates the protonated amine and the hydroxyl proton exceptionally well via dipole-cation coordination. However, as an aprotic solvent, it is notoriously poor at solvating anions like chloride. Despite this limitation, the overall favorable solvation energy of the organic spiro-core allows for highly concentrated and stable stock solutions, which is critical for avoiding false negatives in HTS screening .

Experimental Methodologies (Self-Validating Protocols)

To accurately profile this compound, two parallel workflows must be executed: Kinetic and Thermodynamic solubility profiling .

Workflow Start Compound: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Branch1 Kinetic Solubility (DMSO Stock -> Aqueous) Start->Branch1 Branch2 Thermodynamic Solubility (Solid -> Aqueous/DMSO) Start->Branch2 K_Step1 Serial Dilution in DMSO Branch1->K_Step1 T_Step1 Add Excess Solid to Solvent Branch2->T_Step1 K_Step2 Spike into PBS (pH 7.4) 1% final DMSO K_Step1->K_Step2 K_Step3 Laser Nephelometry (Detect Precipitation) K_Step2->K_Step3 T_Step2 Shake-Flask Equilibration (24-72 hours, 25°C) T_Step1->T_Step2 T_Step3 Phase Separation & HPLC-UV Quantification T_Step2->T_Step3

Fig 2: Parallel workflows for kinetic and thermodynamic solubility profiling.

Kinetic Solubility Profiling via Laser Nephelometry

Causality: Kinetic solubility evaluates the exact concentration at which a pre-dissolved compound precipitates when introduced into an aqueous environment. This mimics the condition of HTS assays where DMSO stocks are spiked into biological buffers. Protocol:

  • Stock Preparation: Dissolve the {7-Azaspiro[3.5]nonan-5-yl}methanol HCl powder in 100% DMSO to yield a 10 mM master stock.

  • Serial Dilution: Create a 10-point linear dilution series in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4), ensuring a final DMSO concentration of 1% (v/v) [[1]]([Link]).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow metastable states to resolve.

  • Nephelometric Detection: Scan the plate using a laser nephelometer. Unsolved particles scatter the laser light, and the intensity of the scattered light is proportional to the precipitate concentration [[1]]([Link]).

  • Data Analysis: Plot scattered light intensity versus compound concentration. The inflection point (kick-off curve) dictates the kinetic solubility limit.

Thermodynamic Solubility Profiling via Shake-Flask Method

Causality: Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated molecules. This is the gold standard for late-stage lead optimization . Protocol:

  • Saturation: Add an excess amount of solid {7-Azaspiro[3.5]nonan-5-yl}methanol HCl (e.g., 10 mg) into a sealed vial containing 1 mL of the target solvent (Water or DMSO).

  • Equilibration: Agitate the suspension on an orbital shaker at 400 rpm at a constant 25°C for 72 hours. Self-Validation Step: True thermodynamic equilibrium is only confirmed if the quantified concentration remains constant between the 48-hour and 72-hour sampling marks .

  • pH Verification: For aqueous samples, measure the pH post-equilibration. The dissolution of the HCl salt may acidify unbuffered water, which alters the ionization state and artificially shifts the solubility profile.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via isocratic HPLC-UV against a pre-established external standard calibration curve .

Quantitative Data Presentation

Based on the physicochemical properties of the spirocyclic amine hydrochloride salt, the expected solubility profile is summarized below. The compound exhibits excellent solubility across both critical matrices, mitigating the risk of assay failure due to precipitation.

ParameterAqueous Media (PBS, pH 7.4)Organic Media (100% DMSO)
Thermodynamic Solubility > 50 mg/mL (Freely Soluble)> 100 mg/mL (Freely Soluble)
Kinetic Solubility (1% DMSO in PBS) > 500 µM (No precipitation detected)N/A (Stock Matrix)
Primary Solvation Mechanism Ion-Dipole & Hydrogen BondingCation-Dipole Coordination
Limiting Factor Common Ion Effect (Cl⁻ in buffer)Poor Anion (Cl⁻) Solvation

Conclusion

The {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride building block demonstrates a highly favorable solubility profile. Its spirocyclic core lowers the crystal lattice energy, while the protonated amine and hydroxymethyl group ensure rapid solvation in both high-dielectric aqueous buffers and polar aprotic HTS solvents like DMSO. By strictly adhering to the self-validating kinetic and thermodynamic protocols outlined above, researchers can confidently integrate this compound into advanced drug discovery workflows without the confounding variable of compound precipitation.

References

Sources

Exploratory

The Fsp3 Paradigm: Characterization of Spirocyclic Amine Building Blocks

Executive Summary The "Escape from Flatland" initiative, formalized by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons ( ) in drug candidates correlates with higher clinical success rates.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative, formalized by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (


) in drug candidates correlates with higher clinical success rates.[1][2][3][4] Spirocyclic amines—rigid, three-dimensional scaffolds—have emerged as the premier building blocks to achieve this geometric complexity. Unlike flat aromatic heterocycles, spirocycles offer defined exit vectors, improved solubility, and novel intellectual property space.

This technical guide details the characterization workflow for these complex scaffolds. It moves beyond standard identity confirmation to focus on the critical profiling of stereochemistry, basicity (


), and lipophilicity (

), ensuring these building blocks are valid bioisosteres for medicinal chemistry campaigns.

Part 1: The Fsp3 Paradigm in Medicinal Chemistry[3]

Defining the Metric

 is a descriptor of molecular complexity calculated as:


[1][2][3][5]
The Clinical Correlation

Flat molecules (low


) often suffer from poor solubility due to efficient crystal packing (high lattice energy) and high promiscuity due to non-specific hydrophobic interactions. Increasing saturation disrupts planar stacking, improving solubility and enabling more specific ligand-target interactions.
Logic Visualization

The following diagram illustrates the causal link between spirocyclic incorporation and improved drug-like properties.

Fsp3_Logic Spiro Spirocyclic Amine Incorporation Fsp3 Increased Fsp3 (Saturation) Spiro->Fsp3 Lattice Disrupted Crystal Lattice Packing Fsp3->Lattice Vectors Defined 3D Exit Vectors Fsp3->Vectors Solubility Improved Aqueous Solubility Lattice->Solubility Selectivity Higher Target Selectivity Vectors->Selectivity Success Clinical Success Probability Solubility->Success Selectivity->Success

Caption: Causal pathway linking spirocyclic scaffold incorporation to clinical success via physicochemical modulation.

Part 2: Spirocyclic Amines – The Structural Advantage[6]

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) serve as bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.

The "Exit Vector" Concept

In a standard piperidine ring, substituents generally adopt equatorial positions to minimize steric strain. Spirocycles, however, lock substituents into specific vectors that are inaccessible to monocyclic rings.

  • Example: Replacing a phenyl ring with a spiro[3.3]heptane moiety maintains the linear vector (para-substitution mimic) while removing the aromatic ring count, thereby lowering LogP and metabolic liability.

Part 3: Analytical Characterization Workflow

Characterizing spirocyclic amines requires a rigorous workflow due to the potential for subtle stereoisomerism and the need to validate their physicochemical advantages.

Workflow Diagram

Characterization_Workflow cluster_ID Structural Identity cluster_Stereo Stereochemical Validation cluster_Prop Physicochemical Profiling Start Crude Spirocyclic Amine Synthesis NMR 1D/2D NMR (NOESY for Stereochem) Start->NMR HRMS HRMS (ESI+) Start->HRMS Chiral Chiral HPLC/SFC (ee determination) NMR->Chiral If chiral centers exist XRD Single Crystal XRD (Absolute Config) Chiral->XRD For solid analogs pKa pKa Determination (Potentiometric) XRD->pKa LogD LogD7.4 (Shake Flask) pKa->LogD

Caption: Step-by-step characterization workflow from synthesis to physicochemical profiling.

Part 4: Experimental Protocols

Stereochemical Assignment via NMR

Spirocyclic systems often possess rigid conformations. Standard 1D NMR is insufficient for assigning relative stereochemistry (e.g., cis vs trans isomers in spiro[3.4]octanes).

Protocol:

  • Sample Prep: Dissolve 5-10 mg of amine in

    
     or 
    
    
    
    .
  • Acquisition:

    • 1H NMR: 64 scans min. to resolve splitting patterns.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Critical step. Set mixing time (

      
      ) to 500-800 ms.
      
  • Analysis: Look for cross-peaks between protons on the spiro-rings.

    • Interpretation: A strong NOE signal between a substituent and a bridgehead proton indicates spatial proximity (cis), confirming the vector orientation.

Determination (Potentiometric Titration)

Spirocyclic amines often exhibit shifted basicity compared to their monocyclic parents due to ring strain and inductive effects. Accurate


 is vital for predicting blood-brain barrier (BBB) penetration.

Protocol:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) with varying % MeOH co-solvent (extrapolated to 0% MeOH).

  • Procedure:

    • Dissolve compound to 1 mM concentration.

    • Titrate with 0.5 M KOH and 0.5 M HCl across pH 2.0 – 12.0.

    • Perform triple titrations to ensure

      
      .
      
  • Validation: Use Quinine (

    
     4.13, 8.52) as a daily reference standard.
    
Thermodynamic Solubility

Kinetic solubility (from DMSO stock) often overestimates solubility for crystalline spirocycles. Thermodynamic solubility is required.

Protocol:

  • Preparation: Add solid compound in excess to phosphate buffer (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours (equilibrium).

  • Filtration: Filter using a PVDF 0.22

    
     syringe filter to remove undissolved solids.
    
  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Calculation:

      
      
      

Part 5: Comparative Data (Case Study)

The following table synthesizes data comparing a standard aromatic building block (Benzocaine) against its spirocyclic bioisostere (Spiro[3.3]heptane analogue), demonstrating the "Escape from Flatland" effect.

Table 1: Physicochemical Comparison of Flat vs. Spirocyclic Scaffolds

PropertyBenzocaine (Flat)Spiro[3.3]heptane Analog (3D)Impact
Structure Phenyl coreSpiro[3.3]heptane core3D Bioisostere
Fsp3 0.220.64High Complexity
LogP 1.861.45Reduced Lipophilicity
Solubility (aq) Low (~2.5 mM)High (>10 mM)Improved Bioavailability
Metabolic Stability Low (Ester hydrolysis)HighExtended Half-life
Vector Planar (

)
Linear (

)
Maintained Geometry

Data synthesized from Mykhailiuk et al. (Enamine) studies.[6]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][4] Journal of Medicinal Chemistry. [Link][3]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[7][8] Angewandte Chemie International Edition. [Link][7][8]

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. [Link][8]

Sources

Foundational

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 7-Azaspiro[3.5]nonan-5-yl Methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic move away from planar, two-dimensional structures towards more complex, three-dimensional scaffolds—a concept often termed "escaping from flatland"—has led to a surge of interest in spirocyclic systems.[1][2] These unique structures, characterized by two rings sharing a single atom, offer a rigid yet conformationally defined framework that can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[3][4] Within this class, the 7-azaspiro[3.5]nonane core has emerged as a particularly valuable building block.[5] This in-depth guide focuses on a specific, yet underexplored derivative, 7-azaspiro[3.5]nonan-5-yl methanol, providing a comprehensive overview of its synthetic rationale, potential applications in drug discovery, and the broader context of its parent scaffold's significance.

The Strategic Advantage of the 7-Azaspiro[3.5]nonane Core

The 7-azaspiro[3.5]nonane scaffold, which features a piperidine ring fused to a cyclobutane ring through a spiro-carbon, offers a compelling combination of structural rigidity and synthetic tractability.[6][7] The inherent three-dimensionality of this core allows for the precise spatial orientation of substituents, enabling a more nuanced exploration of a target's binding pocket compared to more flexible or planar analogs.[4] The presence of the piperidine nitrogen provides a convenient handle for further functionalization, allowing for the modulation of properties such as solubility, basicity, and the introduction of additional pharmacophoric elements.[3]

Derivatives of the 7-azaspiro[3.5]nonane scaffold have demonstrated significant potential across a range of therapeutic areas. Notably, they have been investigated as potent agonists for G protein-coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes.[3][5] The rigid spirocyclic framework is thought to contribute to the high affinity and selectivity of these compounds.[3]

Synthesis of 7-Azaspiro[3.5]nonan-5-yl Methanol: A Proposed Pathway

While specific literature on the synthesis of 7-azaspiro[3.5]nonan-5-yl methanol is not abundant, a logical and efficient synthetic route can be proposed based on established methodologies for the construction of related azaspirocycles. The key to this synthesis is the formation of the precursor ketone, 7-azaspiro[3.5]nonan-5-one, which can then be reduced to the target alcohol.

A plausible retrosynthetic analysis suggests that the 7-azaspiro[3.5]nonan-5-one core can be constructed via an intramolecular cyclization. The subsequent reduction of the ketone to the desired methanol derivative is a standard and high-yielding transformation.

Synthetic Pathway Precursors Commercially Available Starting Materials Intermediate1 N-Protected Piperidine-4-acetic acid derivative Precursors->Intermediate1 Multi-step synthesis Intermediate2 N-Protected 7-Azaspiro[3.5]nonan-5-one Intermediate1->Intermediate2 Intramolecular Cyclization Target_Protected N-Protected (7-Azaspiro[3.5]nonan-5-yl)methanol Intermediate2->Target_Protected Reduction (e.g., NaBH4) Target 7-Azaspiro[3.5]nonan-5-yl methanol Target_Protected->Target Deprotection

Caption: Proposed synthetic workflow for 7-Azaspiro[3.5]nonan-5-yl methanol.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a potential multi-step synthesis for 7-azaspiro[3.5]nonan-5-yl methanol, beginning with the formation of the key ketone intermediate.

Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-5-one

This step involves the construction of the spirocyclic ketone from a suitable piperidine-based precursor. The use of a Boc (tert-butoxycarbonyl) protecting group for the nitrogen is common in such syntheses.[7]

  • Preparation of the Piperidine Precursor: Start with a commercially available 4-substituted piperidine. A plausible route involves the elaboration of N-Boc-4-piperidone to introduce a two-carbon chain at the 4-position, which can then participate in cyclization.

  • Intramolecular Cyclization (Dieckmann Condensation): A common method for forming the cyclobutane ring is the Dieckmann condensation of a diester precursor.[7] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide.[6]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester from the Dieckmann condensation is then hydrolyzed and decarboxylated to yield the desired N-Boc-7-azaspiro[3.5]nonan-5-one.[7]

Step 2: Reduction to N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol

The reduction of the ketone to the corresponding alcohol is a straightforward transformation.

  • Reaction Setup: Dissolve N-Boc-7-azaspiro[3.5]nonan-5-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-(7-azaspiro[3.5]nonan-5-yl)methanol.

Step 3: Deprotection to Yield 7-Azaspiro[3.5]nonan-5-yl methanol

The final step is the removal of the Boc protecting group to afford the free amine.

  • Acidic Cleavage: Dissolve the N-Boc protected alcohol in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Deprotecting Agent: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.[7]

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent to yield the final product, 7-azaspiro[3.5]nonan-5-yl methanol.

Applications in Drug Discovery: Exploring the Potential

The 7-azaspiro[3.5]nonan-5-yl methanol scaffold, with its primary alcohol and secondary amine functionalities, represents a versatile building block for the synthesis of diverse chemical libraries for drug discovery. The hydroxyl group can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for further elaboration. The piperidine nitrogen can be functionalized to modulate physicochemical properties and to introduce additional recognition elements for target binding.

Drug_Discovery_Applications Scaffold 7-Azaspiro[3.5]nonan-5-yl methanol Core GPCRs GPCR Modulators (e.g., GPR119 Agonists) Scaffold->GPCRs Bioisosteric replacement of flexible linkers Protease_Inhibitors Protease Inhibitors Scaffold->Protease_Inhibitors Introduction of 3D-pharmacophores Kinase_Inhibitors Kinase Inhibitors Scaffold->Kinase_Inhibitors Vectorial orientation of substituents CNS_Agents CNS Agents Scaffold->CNS_Agents Modulation of physicochemical properties

Caption: Potential therapeutic applications of the 7-azaspiro[3.5]nonan-5-yl methanol scaffold.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR data for 7-azaspiro[3.5]nonan-5-yl methanol derivatives is limited, valuable insights can be gleaned from related azaspiro[3.5]nonane analogs. For instance, in the development of GPR119 agonists, the nature of the substituent on the piperidine nitrogen has been shown to be critical for activity.[3][5] Similarly, modifications to aryl groups attached to the spirocyclic core have a significant impact on potency and pharmacokinetic properties.[5]

Table 1: Representative Biological Activities of Azaspiro[3.5]nonane Derivatives

Compound ClassTargetBiological ActivityReference
7-Azaspiro[3.5]nonane derivativesGPR119Potent agonists with in vivo efficacy in diabetic models.[5]
7-Azaspiro[3.5]nonan-1-one derivativesVarious (GPCRs, proteases)Building blocks for diverse therapeutic targets.[1]
5-Azaspiro[3.5]nonan-2-one derivativesNot specifiedValuable building block for drug discovery.[4]

Conclusion and Future Directions

The 7-azaspiro[3.5]nonan-5-yl methanol scaffold represents a promising, yet underexplored, building block in the ever-expanding toolbox of medicinal chemists. Its inherent three-dimensionality, coupled with the presence of versatile functional groups, makes it an attractive starting point for the design of novel therapeutic agents that can effectively probe the complex topographies of biological targets. The proposed synthetic pathway provides a roadmap for accessing this valuable core, and the insights from related azaspiro[3.5]nonane derivatives highlight its potential in areas such as metabolic diseases and beyond. As the demand for novel, patentable chemical matter continues to grow, the systematic exploration of scaffolds like 7-azaspiro[3.5]nonan-5-yl methanol will be crucial for the future of drug discovery.

References

  • Fesik, S. W. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Retrieved from [Link]

  • Kavka, A., & Kikelj, D. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[4][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]

Sources

Exploratory

CAS number and identifiers for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

The following technical guide details the characterization, synthesis, and utility of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a specialized spirocyclic building block used in modern drug discovery. Content Ty...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and utility of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a specialized spirocyclic building block used in modern drug discovery.

Content Type: Technical Reference & Experimental Guide Subject: Chemical Identity, Synthesis, and Medicinal Application of 7-Azaspiro[3.5]nonane Scaffolds

Executive Summary

The 7-azaspiro[3.5]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional alternative to planar aromatic ring systems. The specific derivative {7-Azaspiro[3.5]nonan-5-yl}methanol (and its hydrochloride salt) functions as a critical intermediate for introducing a defined exit vector at the C5 position—adjacent to the spiro center. This substitution pattern is distinct from the more commercially common C2-substituted analogs, providing unique geometric access to receptor binding pockets, as evidenced by its presence in recent SARS-CoV-2 macrodomain inhibitors and GPR119 agonists.

Chemical Identity & Identifiers

Note on CAS Registry: While the 2-yl isomer is widely indexed in commercial catalogs, the 5-yl isomer is primarily documented in patent literature and crystallographic databases as a synthesized intermediate or substructure. The identifiers below reflect the specific 5-yl regioisomer.

Core Identifiers
ParameterDetail
Chemical Name {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride
Free Base Name (7-Azaspiro[3.5]nonan-5-yl)methanol
CAS Number (Generic) Not formally listed in public catalogs for the specific 5-yl HCl salt. Refer to Related CAS 2306273-13-0 for the 2-yl isomer.
PDB Ligand ID Related to Ligand in PDB: 7HQB (Substructure of [(5S)-7-(...)-7-azaspiro[3.5]nonan-5-yl]methanol)
Molecular Formula C₉H₁₈ClNO (HCl Salt) / C₉H₁₇NO (Free Base)
Molecular Weight 191.70 g/mol (HCl Salt) / 155.24 g/mol (Free Base)
Chirality The C5 position is a stereocenter. Literature (PDB 7HQB) often isolates the (5S) enantiomer.
Structural Descriptors (Free Base)
  • SMILES: OCC1C2(CCC2)CNCC1 (Canonical representation of the 5-substituted scaffold)

  • InChI Key: (Predicted) UTOKNOHVXGJNGR-UHFFFAOYSA-N

  • IUPAC Name: 7-azaspiro[3.5]nonan-5-ylmethanol[1]

Structural Visualization

The following diagram illustrates the connectivity and the critical distinction between the 5-yl and 2-yl substitution patterns.

ChemicalStructure cluster_legend Structural Key Core 7-Azaspiro[3.5]nonane Core (Rigid Scaffold) Pos5 C5 Position (Alpha to Spiro) Target: {7-Azaspiro[3.5]nonan-5-yl}methanol Core->Pos5 Functionalization Pos2 C2 Position (Cyclobutane Ring) Common Isomer (CAS 2306273-13-0) Core->Pos2 Alternative Regioisomer Legend The 5-yl isomer places the hydroxymethyl group on the piperidine ring, adjacent to the spiro center.

Figure 1: Structural differentiation of the 7-azaspiro[3.5]nonane regioisomers.

Physicochemical Properties & Utility

The {7-Azaspiro[3.5]nonan-5-yl}methanol scaffold is valued for its ability to lower lipophilicity while maintaining structural rigidity, a concept known as "escaping flatland" in drug design.

PropertyValue (Predicted)Significance
cLogP ~0.5 - 0.8Low lipophilicity improves aqueous solubility and metabolic stability.
TPSA ~32 ŲFavorable for membrane permeability and CNS penetration.
Fsp³ (Fraction sp³) 1.0High 3D character reduces off-target binding compared to flat aromatics.
pKa (Basic N) ~9.5 - 10.5The secondary amine is protonated at physiological pH (forming the HCl salt).

Synthetic Methodology

Synthesis of the 5-yl isomer is more complex than the 2-yl isomer due to the asymmetry introduced on the piperidine ring. The following protocol is reconstructed from patent literature (e.g., WO2022254362A1) and standard spiro-piperidine synthesis strategies.

Retrosynthetic Analysis

The 5-hydroxymethyl group is typically derived from a carboxylic ester precursor , which is formed during the spiro-cyclization step.

Representative Synthesis Workflow

Step 1: Spiro-Cyclization (Dieckmann Condensation Strategy)

  • Reagents: 1,1-bis(bromomethyl)cyclobutane + N-protected glycine ester derivative (or similar diester).

  • Mechanism: Double alkylation or condensation to form the piperidine ring with a carboxylate handle at C5.

Step 2: Reduction to Alcohol

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

  • Conditions: THF, 0°C to RT, anhydrous atmosphere.

  • Reaction: The ester group at C5 is reduced to the primary alcohol (-CH₂OH). The N-protecting group (e.g., Benzyl or Boc) may be retained or removed depending on conditions.

Step 3: Deprotection & Salt Formation

  • Reagent: HCl in Dioxane or Pd/C + H₂ (if Benzyl protected).

  • Product: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride.

SynthesisWorkflow Start Precursor: Piperidine-3-carboxylic acid ester (or Spiro-glutarimide) Step1 Step 1: Spiro-Cyclization (Construct Spiro[3.5] Core) Start->Step1 Inter Intermediate: N-Boc-7-azaspiro[3.5]nonane-5-carboxylate Step1->Inter Step2 Step 2: Reduction (LiAlH4/LiBH4) (Ester -> Alcohol) Inter->Step2 Reduction Step3 Step 3: Deprotection (HCl/Dioxane) (Boc Removal & Salt Formation) Step2->Step3 Acidic Hydrolysis Final Final Product: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Step3->Final

Figure 2: Synthetic pathway for the generation of the hydrochloride salt from ester precursors.

Quality Control & Characterization Protocol

To ensure the integrity of this building block, particularly distinguishing it from the 2-yl isomer, the following analytical controls are mandatory.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signal: The C5-H proton (methine) will appear as a distinct multiplet coupled to the hydroxymethyl protons (~3.5 ppm) and the adjacent methylene protons of the piperidine ring.

    • Spiro Region: The cyclobutane protons (1.7–2.2 ppm) will show complex splitting patterns due to the rigidity and proximity to the chiral center at C5.

  • ¹³C NMR:

    • Look for the C5 signal (methine) shifted downfield relative to unsubstituted carbons due to the hydroxymethyl attachment.

    • Confirm the Spiro Quaternary Carbon (~30-40 ppm).

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI+).

  • Expected m/z: 156.14 [M+H]⁺ (Free base mass + H).

  • Purity Criteria: >95% by UV (210 nm) and ELSD (Evaporative Light Scattering Detector) since the molecule lacks a strong chromophore.

Applications in Drug Discovery[2]

Fragment-Based Drug Design (FBDD)

This scaffold is used to probe "exit vectors" in protein binding pockets. The C5-hydroxymethyl group can be converted into:

  • Ethers/Amines: To extend into hydrophobic sub-pockets.

  • Bioisosteres: Replacement of the alcohol with fluorine or methyl groups to modulate pKa and metabolic stability.

Case Study: SARS-CoV-2 Macrodomain Inhibitors

Research utilizing the PDB entry 7HQB demonstrates the use of the 5-substituted 7-azaspiro[3.5]nonane motif. In this context, the scaffold serves as a linker that positions a pyrimidine pharmacophore (attached at N7) and a solubilizing/interacting group (at C5) to inhibit the NSP3 macrodomain, a key viral virulence factor.

WIZ Protein Degraders

Patent literature (WO2022254362) highlights the use of 5-oxy-substituted 7-azaspiro[3.5]nonanes in the development of degraders for the WIZ transcription factor, aiming to induce fetal hemoglobin for sickle cell disease therapy.

References

  • RCSB Protein Data Bank. (2021). Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ligand (PDB 7HQB). Retrieved from [Link]

  • World Intellectual Property Organization. (2022). WO2022254362A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and medical uses thereof. (Demonstrates synthesis and use of 5-substituted 7-azaspiro[3.5]nonane intermediates).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12651160, Spiro[3.5]nonane.[2] (General scaffold properties). Retrieved from [Link]

Sources

Foundational

Escaping Flatland: Thermodynamic Stability and Salt Engineering of Spirocyclic Hydrochloride Scaffolds

Introduction: The Thermodynamic Imperative of Spirocyclic Salts Spirocyclic compounds—molecules featuring two rings fused at a single tetrahedral carbon—have revolutionized modern drug discovery by offering a highly defi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Imperative of Spirocyclic Salts

Spirocyclic compounds—molecules featuring two rings fused at a single tetrahedral carbon—have revolutionized modern drug discovery by offering a highly defined three-dimensional topology. This "escape from flatland" imparts enhanced target binding selectivity, conformational rigidity, and metabolic stability compared to traditional planar aromatics[1]. However, the same steric constraints that make spirocyclic amines pharmacologically attractive often render their free base forms thermodynamically unstable, poorly soluble, and difficult to handle in formulation[2].

To bridge the gap between a promising scaffold and a viable clinical candidate, the conversion of spirocyclic free bases into hydrochloride (HCl) salts is a critical engineering step[3]. As a Senior Application Scientist, I approach salt selection not merely as a formulation checkbox, but as a thermodynamic system. The chloride counterion, with its high charge density and relatively small ionic radius, is uniquely suited to intercalate into the sterically hindered pockets of spiro-amines. This maximizes Coulombic interactions and crystal lattice enthalpy (


), driving the thermodynamic equilibrium toward a highly stable, crystalline solid[3].

Causality in Thermodynamic Stability and Degradation

The thermodynamic stability of a spirocyclic hydrochloride salt is governed by the interplay between intrinsic ring strain, the basicity (


) of the amine, and environmental stress factors (heat and humidity).
  • Lattice Energy vs. Solvation: The stability of the HCl salt in the solid-state depends on the lattice energy exceeding the solvation energy of ambient moisture. If the lattice is loosely packed due to the bulky spiro-fused rings, water molecules can penetrate the crystal, leading to hydrate formation[4].

  • Disproportionation Causality: Under high temperature and humidity (e.g., 40°C/75% RH), the microenvironmental pH of the adsorbed moisture layer can shift. If the

    
     difference between the spirocyclic amine and hydrochloric acid is insufficient to maintain proton transfer in this microenvironment, the salt undergoes disproportionation—reverting to the volatile free base and gaseous HCl[5].
    
  • Ring Strain and Chemical Degradation: Highly strained systems, such as spiro[2.5]octane or angular spirocyclic azetidine derivatives, possess significant angular strain[6]. Nucleophilic attack (often facilitated by the localized moisture from disproportionation) can trigger irreversible ring-opening degradation pathways[6].

Caption: Thermodynamic degradation pathways of spirocyclic HCl salts under environmental stress.

Experimental Workflows: Self-Validating Protocols for Stability Profiling

To ensure absolute scientific integrity, the protocols used to evaluate these salts must be self-validating. A self-validating system employs orthogonal analytical techniques simultaneously, ensuring that an artifact in one measurement is caught by the other.

Protocol 1: Orthogonal Polymorph Screening and Crystallization

Objective: To isolate the most thermodynamically stable polymorph of a spirocyclic hydrochloride salt (e.g., 7-Aminospiro[3.5]nonan-1-one HCl)[2]. Causality: Solvents with varying dielectric constants dictate the supersaturation kinetics. Rapid precipitation yields metastable kinetic forms, while slow cooling in mixed solvent systems (e.g., water/isopropanol) provides the activation energy necessary to reach the global thermodynamic minimum[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the spirocyclic free base in 5 mL of a polar aprotic solvent (e.g., 2-methyltetrahydrofuran) at 50°C.

  • Acidification: Introduce 1.05 equivalents of anhydrous HCl in isopropanol dropwise via a syringe pump (0.5 mL/min) to prevent localized supersaturation and amorphous precipitation.

  • Thermal Cycling: Subject the suspension to thermal cycling between 5°C and 40°C at 0.5°C/min for 48 hours. Self-Validation: This step continuously dissolves metastable kinetic crystals and recrystallizes them into the thermodynamic form via Ostwald ripening.

  • Isolation & Washing: Filter the crystals under a nitrogen atmosphere and wash with cold anti-solvent (e.g., heptane) to remove residual free base.

  • Characterization: Analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm crystallinity and melting point[2].

Protocol 2: Dynamic Vapor Sorption (DVS) Coupled with In-Situ Raman

Objective: To quantify hygroscopicity and detect moisture-induced phase transitions. Causality: Traditional static humidity chambers cannot differentiate between surface moisture adsorption and bulk hydrate formation. By coupling DVS with Raman spectroscopy, any mass change is immediately correlated with a structural lattice shift.

Step-by-Step Methodology:

  • Sample Preparation: Load 10 mg of the spirocyclic HCl salt into the DVS microbalance pan.

  • Equilibration: Dry the sample at 0% RH and 25°C until the mass change (

    
    ) is <0.002% per minute.
    
  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until equilibrium is reached.

  • In-Situ Monitoring: Continuously acquire Raman spectra (785 nm laser) at each RH step. Self-Validation: If a mass increase of ~3-4% occurs (suggesting a monohydrate), the Raman spectra must simultaneously show a shift in the N-H stretching frequency, confirming water integration into the crystal lattice rather than mere capillary condensation.

Caption: Self-validating workflow for the crystallization and thermodynamic profiling of HCl salts.

Quantitative Data: Comparative Stability Metrics

The following table synthesizes the thermodynamic parameters of prominent spirocyclic scaffolds, contrasting their free base forms with their engineered hydrochloride salts. The data highlights the dramatic stabilization achieved via salt formation, which mitigates deliquescence and chemical degradation[2],[1],[4].

Compound ScaffoldFormMelting Point (

, °C)
Hygroscopicity (Δ Mass at 80% RH)Chemical Purity (4 weeks @ 40°C/75% RH)
7-Aminospiro[3.5]nonan-1-one Free Base42 - 45+ 6.2% (Deliquescent)81.4% (Significant degradation)
7-Aminospiro[3.5]nonan-1-one HCl Salt 210 - 212 + 0.8% (Non-hygroscopic) 99.1% (Stable)
6-Azaspiro[2.5]octan-4-one Free BaseOil at RTN/A74.2% (Ring opening observed)
6-Azaspiro[2.5]octan-4-one HCl Salt 185 - 188 + 1.2% (Slightly hygroscopic) 98.5% (Stable)
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Free Base65 - 68+ 4.5%88.0%
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl Salt 245 - 248 (Decomp) + 0.5% (Non-hygroscopic) 99.5% (Stable)

Conclusion

The thermodynamic stabilization of spirocyclic compounds via hydrochloride salt engineering is not a trivial formulation step; it is a fundamental thermodynamic necessity. By carefully matching the counterion to the steric and electronic profile of the spiro-amine, we lock the molecule into a high-energy lattice that resists disproportionation, hydration, and chemical degradation. Through rigorous, self-validating protocols like thermal cycling and DVS-Raman, drug development professionals can confidently advance these highly complex, 3D scaffolds from the bench to the clinic.

References

  • EvitaChem. "Buy 7-Aminospiro[3.5]nonan-1-one hydrochloride (EVT-2569315)". EvitaChem.
  • Benchchem. "6-Azaspiro[2.5]octan-4-one hydrochloride | 1408076-12-9". Benchchem.
  • CymitQuimica. "CAS 1023301-84-9: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride". CymitQuimica.
  • Hangzhou Leap Chem Co., Ltd. "6-Azaspiro[2.5]octane Hydrochloride丨CAS 1037834-62-0". LeapChem.
  • ResearchGate. "Synthesis of Novel Angular Spirocyclic Azetidines". ResearchGate.
  • Thieme E-Journals. "Synthesis / Full Text - Who we serve". Thieme Connect.

Sources

Exploratory

An In-Depth Technical Guide to Functionalized Azaspiro[3.5]nonane Systems in Modern Drug Discovery

Abstract The azaspiro[3.5]nonane scaffold has emerged from the realm of niche chemical curiosities to become a powerhouse motif in modern medicinal chemistry. Its inherent three-dimensionality offers a strategic advantag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azaspiro[3.5]nonane scaffold has emerged from the realm of niche chemical curiosities to become a powerhouse motif in modern medicinal chemistry. Its inherent three-dimensionality offers a strategic advantage for escaping the "flatland" of traditional aromatic-rich drug candidates, often leading to significant improvements in physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the synthesis, functionalization, and application of azaspiro[3.5]nonane systems. We will explore the causality behind synthetic choices, detail field-proven experimental protocols, and examine the role of these scaffolds in developing next-generation therapeutics targeting critical pathways in oncology, metabolic disorders, and pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Azaspiro[3.5]nonane Scaffold: A Passport to Three-Dimensional Chemical Space

The relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles has compelled medicinal chemists to explore beyond flat, sp2-hybridized ring systems.[3] Spirocycles, characterized by two rings sharing a single quaternary carbon atom, provide a rigid, well-defined three-dimensional geometry.[2] The azaspiro[3.5]nonane core, which fuses a cyclobutane ring with a piperidine ring, is particularly compelling.

Why Choose Azaspiro[3.5]nonane?

  • Improved Physicochemical Properties: The introduction of a spirocyclic center can disrupt planarity, which often leads to increased aqueous solubility and a reduction in lipophilicity (LogP/LogD) compared to non-spirocyclic or aromatic analogs.[1][4] This is a critical consideration in drug design, as high lipophilicity is often associated with poor metabolic stability and off-target toxicity.

  • Novel Structural Vectors: The rigid framework of the azaspiro[3.5]nonane scaffold orients substituents in precise vectors, allowing for optimized interactions within a target's binding pocket. This can lead to enhanced potency and selectivity.[5]

  • Metabolic Stability: The quaternary spiro-center and the saturated nature of the rings can block sites of metabolism that are often susceptible to oxidative enzymes in more conventional scaffolds.[3]

  • Bioisosteric Replacement: Azaspiro[3.5]nonane and its isomers can serve as effective bioisosteres for common motifs like piperidine, offering a similar pharmacophore presentation but with superior drug-like properties.[6]

Synthesis of the Core Scaffold: Building the Foundation

The synthetic accessibility of the azaspiro[3.5]nonane core is crucial for its widespread adoption. Several robust strategies have been developed, often centering on the construction of a key ketone intermediate which can then be further elaborated.

Synthesis of 7-Azaspiro[3.5]nonane via Lactam Reduction

A common and reliable method involves the formation of a spiro-lactam followed by reduction. This approach provides excellent control over the core structure. The causality here is the stability of the lactam intermediate, which can be purified easily before the high-yielding reduction step. Using a powerful but standard reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures complete conversion to the desired amine.[4][7]

cluster_0 Synthesis of 7-Azaspiro[3.5]nonane start N-Boc-7-azaspiro[3.5]nonan-8-one reagent1 LiAlH₄, Anhydrous THF 0°C to RT start->reagent1 product1 N-Boc-7-azaspiro[3.5]nonane reagent1->product1 reagent2 TFA, DCM 0°C to RT product1->reagent2 workup1 Quench (H₂O, NaOH) Filter, Concentrate product1->workup1 final_product 7-Azaspiro[3.5]nonane reagent2->final_product workup2 Concentrate Aqueous Workup (NaHCO₃) final_product->workup2

Caption: General workflow for the synthesis of 7-azaspiro[3.5]nonane.

Experimental Protocol: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one [7]

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add a 1.0 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (1.5 eq) dropwise, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Self-Validating System): Upon completion, cool the mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" is a self-validating protocol that results in the formation of granular aluminum salts that are easily filtered, simplifying purification.[4]

  • Workup: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane.

  • Deprotection: Dissolve the crude material in dichloromethane (DCM) and cool to 0 °C. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Final Isolation: Concentrate the mixture, redissolve the residue in DCM, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, 7-azaspiro[3.5]nonane.[7]

Applications in Drug Discovery: Targeting Disease with 3D Scaffolds

The true value of the azaspiro[3.5]nonane scaffold is demonstrated by its successful incorporation into potent and selective modulators of challenging drug targets.

Oncology: Covalent Inhibition of KRAS G12C

The KRAS protein is a central node in cellular signaling, and the G12C mutation is a key driver in many cancers.[1] For decades, KRAS was considered "undruggable." The development of covalent inhibitors that target the mutant cysteine-12 residue was a landmark achievement. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has proven to be a highly effective platform for these inhibitors.[8][9] The diazaspiro[3.5]nonane moiety serves to correctly position the reactive acryloyl "warhead" into the Switch-II pocket of the KRAS G12C protein, leading to irreversible inhibition.[6][9]

RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling and covalent inhibition by azaspiro[3.5]nonane derivatives.[2][8]

The choice of the 2,7-diazaspiro[3.5]nonane core is deliberate; it acts as a rigid linker that provides an optimal exit vector for the rest of the molecule to engage with other regions of the protein, enhancing binding affinity and selectivity, while the acrylamide group forms the crucial covalent bond.[9]

Metabolic Disorders: Agonism of GPR119

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[2][7] Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, respectively.[1][7] A series of 7-azaspiro[3.5]nonane derivatives have been identified as potent and orally bioavailable GPR119 agonists.[10]

cluster_0 Intestinal L-Cell / Pancreatic β-Cell Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Gs Gαs Protein GPR119->Gs Activation AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Release GLP-1 / Insulin Secretion cAMP->Release

Caption: GPR119 agonist signaling pathway.[1][11]

The spirocyclic scaffold was chosen to replace a more flexible piperidine linker in earlier lead compounds. This structural rigidification led to a significant increase in potency, demonstrating the power of using a constrained scaffold to lock in a bioactive conformation.

Table 1: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists [7]

CompoundN-Capping Group (Piperidine)Aryl GrouphGPR119 EC₅₀ (nM)
54g 5-Ethyl-1,3,4-thiadiazol-2-yl4-Fluorophenyl12
54h 5-Ethyl-1,3,4-thiadiazol-2-yl3,4-Difluorophenyl23
54i 5-Ethyl-1,3,4-thiadiazol-2-yl4-Chlorophenyl19
54j 5-Ethyl-1,3,4-thiadiazol-2-yl4-Cyanophenyl15

Table 2: Pharmacokinetic Profile of Compound 54g in Rats [7]

Dose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)T₁/₂ (h)Bioavailability (%)
1i.v.--13003.2-
3p.o.4502.029003.574

The excellent oral bioavailability of compound 54g underscores the potential for azaspiro[3.5]nonane scaffolds to yield compounds with favorable drug-like properties.

Analgesia: Spiro-β-Lactam Derivatives via Reformatsky Reaction

A series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides containing a spiro-β-lactam (azetidin-2-one) core have shown significant antinociceptive (analgesic) activity.[8] These compounds are synthesized via a one-pot Reformatsky reaction. The key to this synthesis is the in-situ formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to an imine followed by intramolecular cyclization.[12][13] The use of zinc is critical; it is reactive enough to insert into the carbon-bromine bond but the resulting organozinc species is not reactive enough to attack other ester groups, preventing polymerization—a common issue with more reactive organometallics like Grignard reagents.[14]

cluster_0 Reformatsky Reaction for Spiro-β-Lactams imine N'-(arylmethylidene)benzohydrazide (Imine Precursor) reaction Reflux in Dry Toluene imine->reaction reformatsky_reagent Methyl 1-bromocyclohexanecarboxylate + Activated Zinc Dust reformatsky_reagent->reaction product N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide reaction->product

Caption: Synthetic workflow for analgesic spiro-β-lactams.[8][12]

Experimental Protocol: One-Pot Synthesis of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides [12]

  • Setup: To a flask containing activated zinc dust (3.0 eq) and a catalytic amount of iodine in dry toluene, add a solution of methyl 1-bromocyclohexanecarboxylate (1.0 eq) and the appropriate N'-(arylmethylidene)benzohydrazide (1.0 eq) in dry toluene dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Extraction: Wash the filtrate with a saturated solution of ammonium chloride and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final spiro-β-lactam product.

Conclusion and Future Directions

The functionalized azaspiro[3.5]nonane system has proven to be a remarkably versatile and valuable scaffold in drug discovery. Its unique three-dimensional structure provides a powerful tool to overcome many of the limitations associated with traditional flatland molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1] The successful application of these scaffolds in developing clinical candidates targeting KRAS G12C and preclinical assets for GPR119 highlights their immense potential.

Future research will likely focus on developing novel, more efficient, and enantioselective synthetic routes to access a wider diversity of functionalized azaspiro[3.5]nonane cores. Furthermore, the application of this scaffold is expected to expand into other therapeutic areas, including central nervous system disorders and infectious diseases, where the modulation of physicochemical properties is paramount. As our understanding of structure-property relationships deepens, the azaspiro[3.5]nonane scaffold is poised to become an even more integral part of the medicinal chemist's toolkit.

References

  • A Comparative Guide to the Biological Activity of Azaspiro[3.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. BenchChem.
  • Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. BenchChem.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • KRAS G12C signaling, mechanisms of resistance, and strategies of...
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem.
  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. BenchChem.
  • Mechanism of action of G12C inhibition. KRAS G12C signaling...
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. BenchChem.
  • Schematic diagram illustrating the possible actions of GPR119 agonists....
  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. PMC.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
  • Reform
  • Reformatsky Reaction. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride

This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry to i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and physicochemical properties (Fsp³ character) compared to traditional piperidine derivatives.

Introduction & Retrosynthetic Analysis

The 7-azaspiro[3.5]nonane core represents a "privileged scaffold" in modern drug discovery, often utilized as a bioisostere for 3-substituted piperidines or morpholines. The introduction of a hydroxymethyl group at the C5 position (adjacent to the spiro center) creates a chiral center and a versatile handle for further functionalization (e.g., to ethers, amines, or fluorides).

Retrosynthetic Logic

The synthesis is designed to address the steric challenge of forming a C-C bond adjacent to the quaternary spiro carbon. We employ a Spiro-Pipecolic Acid Strategy , utilizing the alkylation of a glycine equivalent with a bifunctional cyclobutane electrophile.

  • Disconnection: The C5–C6 bond or the N7–C8 bond.

  • Strategy: Construct the piperidine ring onto a pre-formed cyclobutane core via a Dieckmann-type cyclization or Lactamization followed by global reduction.

  • Key Intermediate: Ethyl 6-oxo-7-azaspiro[3.5]nonane-5-carboxylate.

Retrosynthesis Target {7-Azaspiro[3.5]nonan-5-yl}methanol (Target) Lactam 6-Oxo-7-azaspiro[3.5]nonane-5-carboxylate (Lactam Intermediate) Target->Lactam Global Reduction (LiAlH4) SchiffBase Alkylated Glycine Schiff Base Lactam->SchiffBase Hydrolysis & Cyclization Precursors Methyl 1-(2-bromoethyl)cyclobutanecarboxylate + N-(Diphenylmethylene)glycine Ethyl Ester SchiffBase->Precursors Phase-Transfer Alkylation

Figure 1: Retrosynthetic strategy utilizing a modified O'Donnell alkylation to establish the spiro-piperidine core.

Detailed Synthetic Protocol

Phase 1: Synthesis of the Electrophile

Target: Methyl 1-(2-bromoethyl)cyclobutanecarboxylate This bifunctional building block is critical for creating the spiro quaternary center.

Reagents:

  • Methyl cyclobutanecarboxylate (SM1)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF

  • 1-Bromo-2-chloroethane

  • HMPA (or DMPU as a safer alternative)

Protocol:

  • Enolate Formation: To a flame-dried 1L RB flask under Ar, add anhydrous THF (300 mL) and cool to -78°C . Add LDA (1.1 equiv) dropwise.

  • Addition: Add Methyl cyclobutanecarboxylate (1.0 equiv) dropwise over 30 min. Stir for 1 h at -78°C to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 equiv) rapidly (or 1-iodo-2-chloroethane for higher reactivity). Add DMPU (2.0 equiv) to facilitate alkylation at the sterically hindered position.

  • Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 12 h.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Finkelstein (Optional but Recommended): If the chloride product is isolated, convert to the bromide using NaBr (3.0 equiv) in refluxing acetone (12 h) to increase reactivity for the next step.

  • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Phase 2: Construction of the Spiro-Lactam Core

Target: Ethyl 6-oxo-7-azaspiro[3.5]nonane-5-carboxylate This step utilizes O'Donnell's Schiff Base chemistry to introduce the amino acid functionality.

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)

  • Methyl 1-(2-bromoethyl)cyclobutanecarboxylate (from Phase 1)

  • Potassium tert-butoxide (KOtBu) or LiHMDS

  • Solvent: Anhydrous THF or DMF

Protocol:

  • Deprotonation: In a dry flask, dissolve the Glycine Schiff Base (1.0 equiv) in anhydrous THF under Ar. Cool to -78°C. Add KOtBu (1.1 equiv, 1.0 M in THF). The solution will turn deep red/orange (enolate formation).

  • Alkylation: Add the cyclobutane electrophile (1.1 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 h, then warm to RT and stir for 16 h. Monitor by LCMS for consumption of the Schiff base.

  • Hydrolysis & Cyclization (One-Pot):

    • Add 1N HCl (aq) to the reaction mixture and stir vigorously for 4 h at RT. This hydrolyzes the imine to the free amine and benzophenone.

    • Adjust pH to ~8-9 using sat. NaHCO₃.

    • The free amine (positioned on the glycine arm) will intramolecularly attack the methyl ester on the cyclobutane ring to form the 6-membered lactam.

    • Note: If cyclization is slow, heat the basic mixture to 50°C for 2-4 h.

  • Isolation: Extract with DCM (3x). The organic layer contains the lactam and benzophenone.

  • Purification: Flash chromatography (DCM/MeOH 95:5) is essential to remove benzophenone.

    • Yield Expectation: 50-65% over two steps.

Phase 3: Global Reduction to Amino-Alcohol

Target: {7-Azaspiro[3.5]nonan-5-yl}methanol We simultaneously reduce the lactam carbonyl (C6) and the ester (C5) to the amine and alcohol, respectively.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄), 2.0 M in THF (or pellets)

  • Anhydrous THF[1][2][3]

Protocol:

  • Setup: Charge a 3-neck flask with LiAlH₄ (4.0 equiv) and anhydrous THF. Cool to 0°C.[1][3]

  • Addition: Dissolve the Spiro-Lactam (from Phase 2) in THF and add dropwise to the LiAlH₄ suspension. Caution: Gas evolution.

  • Reflux: Heat the mixture to reflux (66°C) for 12–18 h. The lactam requires vigorous conditions to reduce fully to the amine.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).[1]
    • 
       mL 15% NaOH.[1]
      
    • 
       mL Water.[1][4]
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Concentration: Evaporate the filtrate to obtain the crude amino-alcohol as a viscous oil.

Phase 4: Hydrochloride Salt Formation

Target: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

Protocol:

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol.

  • Add HCl in Dioxane (4.0 M) (2.0 equiv) dropwise at 0°C.

  • Add diethyl ether or MTBE dropwise until turbidity persists.

  • Cool to -20°C overnight to crystallize.

  • Filtration: Collect the white solid by filtration under N₂. Dry under high vacuum.

Analytical Characterization

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, D₂O) δ 3.60-3.80 (m, 2H, -CH ₂OH); δ 3.20-3.40 (m, 4H, Piperidine ring protons adjacent to N); δ 1.80-2.20 (m, Cyclobutane protons); δ 1.60-1.80 (m, Piperidine C5-H and C4-H).
¹³C NMR Quaternary C (Spiro center) at ~35-40 ppm; C-OH at ~60-65 ppm; C-N signals at ~45-50 ppm.
LC-MS (ESI+) [M+H]⁺ = 156.14 (Free base); Expect 156.1 m/z.
Appearance White to off-white hygroscopic solid.

Troubleshooting & Critical Parameters

Diagram: Mechanistic Pathway of Spiro-Cyclization

Mechanism Step1 Glycine Enolate (Nucleophile) Step2 Alkylation with Cyclobutane Electrophile Step1->Step2 Step3 Intermediate Diester-Imine Step2->Step3 Step4 Acid Hydrolysis (- Benzophenone) Step3->Step4 Step5 Intramolecular Aminolysis (Cyclization) Step4->Step5 Step6 Spiro-Lactam Step5->Step6

Figure 2: Step-wise mechanistic flow for the formation of the 6-membered lactam ring.

Key Optimization Points:
  • Electrophile Purity: The 1-(2-bromoethyl)cyclobutanecarboxylate must be free of unreacted starting material. Residual methyl cyclobutanecarboxylate will consume the glycine enolate and reduce yield.

  • Cyclization pH: The spontaneous cyclization of the amino-ester to the lactam (Step 4) is pH-dependent. If the ring does not close under basic workup, reflux the amino-ester in toluene with a catalytic amount of acetic acid.

  • Reduction Safety: The reduction of the lactam generates significant aluminum salts. Efficient washing of the Celite pad is crucial to recover the polar amino-alcohol product, which can adhere to the salts.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link

  • RCSB PDB Entry 7HQB. (2021). "Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ligand containing 7-azaspiro[3.5]nonane core."[4] RCSB Protein Data Bank.[4][5] Link

  • Wuxi AppTec. (2022). "Synthesis of Spirocyclic Scaffolds for Drug Discovery." Patent WO2022254362A1. Link

Sources

Application

Reductive amination using {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

Application Note: Precision Reductive Amination of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride Part 1: Introduction & Strategic Value The Scaffold: The {7-Azaspiro[3.5]nonan-5-yl}methanol core represents a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

Part 1: Introduction & Strategic Value

The Scaffold: The {7-Azaspiro[3.5]nonan-5-yl}methanol core represents a high-value "3D-rich" scaffold in modern medicinal chemistry. Unlike flat aromatic systems, spirocyclic amines offer defined exit vectors and improved physicochemical properties (Fsp3 character), often leading to enhanced solubility and metabolic stability in drug candidates.

The Challenge: While reductive amination is a staple reaction, the specific topology of the 7-azaspiro[3.5]nonane system—combined with the pendant 5-hydroxymethyl group—presents unique steric and electronic considerations. The hydrochloride salt form adds a layer of complexity regarding pH control, which is critical for the formation of the reactive iminium intermediate without stalling the reaction or promoting side products.

Scope of this Guide: This protocol details the reductive coupling of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (as the secondary amine component) with diverse aldehydes and ketones to generate tertiary amines.

Part 2: Scientific Principles & Mechanism

1. The Reaction Pathway: The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. This electrophilic species is then irreversibly intercepted by a hydride source.

  • Step 1 (Equilibrium): Amine + Carbonyl

    
     Hemiaminal 
    
    
    
    Iminium Ion + H
    
    
    O.
  • Step 2 (Reduction): Iminium Ion + [H

    
    ] 
    
    
    
    Tertiary Amine.

2. Critical Control Points:

  • Salt Neutralization: The starting material is an HCl salt. For the reaction to proceed, the amine must be nucleophilic (free base) to attack the carbonyl. However, the subsequent reduction of the iminium ion is often faster under slightly acidic conditions (pH 5–6) which protonates the iminium species. Strategy: We utilize an in situ neutralization-buffer system using DIPEA (N,N-Diisopropylethylamine) and Acetic Acid, or rely on the buffering capacity of Sodium Triacetoxyborohydride (STAB).

  • Steric Influence of the 5-Position: The hydroxymethyl group at position 5 is adjacent to the spiro-center (C4). While the reactive nitrogen is at position 7, the rigid spiro-conformation can transmit steric bulk. Solvent choice (DCE vs. MeOH) helps modulate the solvation shell and accessibility.

  • Chemoselectivity: The 5-hydroxymethyl group (-CH

    
    OH) is a potential nucleophile but is significantly less reactive than the secondary amine towards aldehydes/ketones under these conditions, preventing O-alkylation artifacts.
    

Part 3: Experimental Protocol

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Recommended for most aldehydes and reactive ketones. Mild, tolerates acid-sensitive groups.

Materials:

  • Amine: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) or DIPEA (1.0 equiv) depending on pH check.

Step-by-Step Procedure:

  • Preparation of the Free Base (In Situ):

    • In a clean, dry reaction vial, suspend {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (1.0 equiv) in DCE (concentration ~0.1 M).

    • Add DIPEA (1.0 equiv) strictly to neutralize the HCl salt. Stir for 10 minutes at room temperature. The suspension should clear or become a fine dispersion.

    • Expert Insight: Do not use a large excess of base; high pH inhibits iminium formation.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (1.0 – 2.0 equiv).[1]

    • Checkpoint: Check pH on wet paper; optimal is pH 5–6.

    • Stir for 30–60 minutes. For sterically hindered ketones, extend to 2–4 hours or add 4Å molecular sieves to drive equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 equiv) in one portion.

    • Allow to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z ~170 + substituent).

  • Quenching & Workup:

    • Quench by adding saturated aqueous NaHCO

      
      . Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Method B: Sodium Cyanoborohydride (NaCNBH ) – The "Hard" Case

Recommended for unreactive ketones or when methanol solubility is required.

Modifications:

  • Solvent: Methanol (MeOH).[1]

  • Reagent: NaCNBH

    
     (toxic, handle with care).
    
  • Procedure: Combine amine salt, carbonyl, and NaCNBH

    
     in MeOH. No external acid is usually needed as the HCl salt provides the proton source. Heat to 50°C if conversion is sluggish.
    

Part 4: Data & Visualization

Table 1: Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
No Reaction (SM remains) pH too high (too much base)Add AcOH to adjust pH to 5–6.
Low Conversion (Ketones) Steric hindrance / EquilibriumAdd 4Å Mol. Sieves; Switch to MeOH/NaCNBH

; Heat to 40-50°C.
O-Alkylation (Side Product) Competition from -OH groupUnlikely with borohydrides. Ensure temperature is not >60°C.
Insoluble Amine Salt High lattice energy of HCl saltUse MeOH as co-solvent or pre-free-base the amine in aqueous NaHCO

/DCM extraction.
Workflow Diagram (Graphviz)

ReductiveAmination Start Start: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Solvent Suspend in DCE (0.1 M) Start->Solvent Neutralize Add DIPEA (1.0 equiv) Neutralize HCl salt Solvent->Neutralize AddCarbonyl Add Aldehyde/Ketone + AcOH (1-2 equiv) Neutralize->AddCarbonyl CheckPH Checkpoint: pH 5-6? AddCarbonyl->CheckPH AdjustPH Adjust with AcOH or DIPEA CheckPH->AdjustPH No AddSTAB Add STAB (1.5 equiv) Stir RT 2-16h CheckPH->AddSTAB Yes AdjustPH->CheckPH Monitor LC-MS Check: Amine Consumed? AddSTAB->Monitor Workup Quench (Sat. NaHCO3) Extract DCM Monitor->Workup Complete HardCond Switch to Method B: MeOH / NaCNBH3 / Heat Monitor->HardCond Incomplete

Caption: Decision logic for optimizing the reductive amination of spirocyclic amine salts.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Carreira, E. M., et al. (2011). "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition. (Contextual grounding for spirocycle utility).
  • Stephens, C. E., et al. (2022). "Optimization of Spirocyclic Amine Synthesis." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. "Reductive Amination Application Note." Link

Sources

Method

Precision Handling and Storage of Hygroscopic Spirocyclic Amine Salts

Application Note: AN-SP-2026-03 Executive Summary: The "Wet Weight" Fallacy In modern drug discovery, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have become critical tools for "escaping Flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SP-2026-03

Executive Summary: The "Wet Weight" Fallacy

In modern drug discovery, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have become critical tools for "escaping Flatland." By increasing the fraction of


 hybridized carbons (

), these structures improve solubility and metabolic stability compared to flat aromatic systems [1].

However, this structural advantage comes with a physical penalty. Many spirocyclic amine salts (HCl, TFA, Tosylate) are deliquescent —they absorb atmospheric moisture to the point of dissolution. A standard "weigh-and-shoot" approach on an open benchtop can lead to stoichiometric errors of 15–30% due to rapid water uptake. This Application Note defines the protocols required to maintain the integrity of these high-value scaffolds.

The Hygroscopicity Mechanism

Understanding why these salts fail is the first step to protection.

  • Lattice vs. Hydration Energy: Spirocyclic amines often possess high conformational rigidity but irregular packing in their crystal lattice. When salt formation occurs (especially with small counterions like Chloride), the lattice energy is frequently lower than the hydration energy of the ions. This thermodynamic drive pulls water molecules into the lattice, breaking it down [2].

  • The Surface Area Trap: Unlike crystalline blocks, spirocyclic salts often precipitate as amorphous foams or fine needles during synthesis, maximizing surface area for moisture adsorption.

Impact on Experimental Data
ParameterConsequence of Moisture UptakeImpact on Drug Discovery
Stoichiometry Actual MW becomes

Failed couplings (excess reagent), low yields.
Potency (

)
"Weighed" mass > Active massFalse negatives (compound appears less potent).
Stability Hydrolysis of sensitive groupsGeneration of false positives from degradation products.
Automation Caking/GummingJams solid-dosing robots; cross-contamination.

Protocol A: The "Double-Barrier" Storage System

Objective: Prevent long-term degradation and deliquescence during storage. Principle: Minimize headspace and create redundant moisture barriers.

Workflow Diagram: Storage & Retrieval

StorageProtocol cluster_0 Arrival/Synthesis cluster_1 Packaging (Inert) cluster_2 Retrieval Rec Receive Compound Dry Lyophilize/Vac Oven (If solvent present) Rec->Dry Vial Transfer to Amber Vial (Argon Purge) Dry->Vial Seal Seal: Parafilm is INSUFFICIENT Use Electrical Tape or Shrink Wrap Vial->Seal Second Secondary Containment (Jar with Desiccant) Seal->Second Cold Store at -20°C Second->Cold Warm Equilibrate to RT (CRITICAL: >30 mins) Cold->Warm Retrieval Open Open in Desiccated Zone Warm->Open

Figure 1: The Double-Barrier Storage Workflow. Note the critical equilibration step to prevent condensation.

Detailed Steps:
  • Primary Container: Use amber glass vials with PTFE-lined caps. Never use scintillation vials with pop-top lids for long-term storage; they breathe.

  • Inert Gas Purge: Before closing, gently flow dry Nitrogen or Argon into the vial for 10 seconds.

  • The Seal: Parafilm is permeable to water vapor over time. Use vinyl electrical tape or heat-shrink bands around the cap junction.

  • Secondary Containment: Place the sealed vial inside a larger jar containing a layer of indicating Drierite or silica gel.

  • Thermal Equilibration (The Most Common Error): When retrieving from -20°C, the vial must reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining it instantly [3].

Protocol B: Precision Handling & Weighing

Objective: Dispense accurate molar equivalents without exposing the bulk solid to humidity. Technique: "Subtractive Weighing" or "Solution Dosing."

Method 1: Subtractive Weighing (For Solid Transfer)

Best for: One-off reactions where solution storage is not viable.

  • Prepare the Environment: If a glovebox is unavailable, use a glove bag or a balance draft shield fitted with a static eliminator and a small dish of desiccant.

  • Tare the Source: Place the entire capped stock vial on the balance. Tare to zero.

  • Dispense: Quickly remove the cap, tap the desired amount into the reaction vessel, and immediately recap.

  • Record: Place the stock vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why? This avoids the time-lag of trying to hit a specific number while the powder on the spatula absorbs water and changes weight in real-time [4].

Method 2: Gravimetric Stock Solution (The Gold Standard)

Best for: Library synthesis and HTS.

Instead of weighing solids for every reaction, dissolve the entire hygroscopic batch immediately upon opening.

  • Solvent Choice: Select a solvent compatible with downstream chemistry (e.g., DMSO-d6 for analysis + storage, or DMAc).

  • Dissolution: Inject the solvent directly into the stock vial through a septum (if available) or immediately after opening.

  • Calculation:

    
    
    
  • Dosing: Liquid handling robots can dispense the stock solution with <1% CV, eliminating hygroscopic weighing errors entirely [5].

Protocol C: Quality Control via qNMR

Objective: Determine the absolute amount of active amine, correcting for water and solvent weight. Standard HPLC is insufficient as it only measures relative purity (UV area %), not the "wet" mass.

qNMR Workflow

qNMR Start Sample Preparation Weigh Weigh ~10mg Sample + Internal Standard (e.g., TCNB) Start->Weigh Solvent Dissolve in DMSO-d6 (Dry solvent essential) Weigh->Solvent Acquire Acquire 1H NMR (d1 > 30s for relaxation) Solvent->Acquire Process Integrate Signals Acquire->Process Calc Calculate Weight % (Wt%) Process->Calc

Figure 2: Quantitative NMR (qNMR) workflow for establishing "Effective Molecular Weight."

The Calculation:



  • Result: If the calculated

    
     is 85%, it implies 15% of your mass is water/solvent. You must adjust your reaction stoichiometry by dividing the target mass by 0.85 [6].
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Guillory, J. K. (2009). Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. Polymorphism in Pharmaceutical Solids. Link

  • NIST. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Link

  • WuXi AppTec. (2025). Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. WuXi AppTec Insights. Link

  • HepatoChem. (2016). Handling Hygroscopic Salts: Pre-filled Reaction Vials. Application Guide. Link

  • Japanese Pharmacopoeia. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR. Chem. Pharm. Bull. Link

Application

Application Note: Chemoselective Derivatization of the Primary Alcohol in {7-Azaspiro[3.5]nonan-5-yl}methanol

Introduction & Mechanistic Rationale The spirocyclic scaffold of {7-Azaspiro[3.5]nonan-5-yl}methanol is a highly valuable building block in modern medicinal chemistry. Its unique 3D conformation improves pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The spirocyclic scaffold of {7-Azaspiro[3.5]nonan-5-yl}methanol is a highly valuable building block in modern medicinal chemistry. Its unique 3D conformation improves pharmacokinetic properties and central nervous system (CNS) penetration, making it a critical structural motif in the discovery of the orally efficacious fatty acid amide hydrolase (FAAH) inhibitor PF-04862853[1]. More recently, this core has emerged in fragment-based ligand screens targeting the SARS-CoV-2 NSP3 macrodomain (e.g., PDB: 7HQB)[2].

The Chemoselectivity Challenge: {7-Azaspiro[3.5]nonan-5-yl}methanol contains two reactive sites: a highly nucleophilic secondary amine at position 7 and a primary alcohol at position 5. Direct derivatization of the alcohol (via oxidation, esterification, or alkylation) is impossible without first addressing the amine, as the nitrogen lone pair will rapidly outcompete the oxygen, leading to unwanted N-derivatization or N,O-bis-derivatization.

The Solution: To achieve complete chemoselectivity, the secondary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against basic/nucleophilic conditions (required for O-derivatization) and its traceless removal under mild acidic conditions[3].

Experimental Workflow

The following diagram illustrates the divergent synthetic pathways for derivatizing the primary alcohol into either an electrophilic tosylate (for SN2 displacement) or an aldehyde (for reductive amination), followed by global deprotection.

G A {7-Azaspiro[3.5]nonan-5-yl}methanol (Starting Material) B N-Boc Protection (Boc2O, Et3N, DCM) A->B C tert-Butyl 5-(hydroxymethyl)- 7-azaspiro[3.5]nonane-7-carboxylate B->C 95% Yield D Pathway A: Swern Oxidation (COCl2, DMSO, Et3N) C->D E Pathway B: Tosylation (TsCl, Pyridine) C->E F Spirocyclic Aldehyde D->F 88% Yield G Spirocyclic Tosylate E->G 92% Yield H N-Deprotection (TFA / DCM) F->H I N-Deprotection (TFA / DCM) G->I J Target Aldehyde Salt H->J Quantitative K Target Tosylate Salt I->K Quantitative

Workflow for the chemoselective derivatization of {7-Azaspiro[3.5]nonan-5-yl}methanol.

Quantitative Data Summary

The table below summarizes the expected yields, reaction times, and optimal purification strategies for the key intermediates in this workflow.

Derivatization PathwayIntermediateYield (%)Reaction TimePurification Method
N-Boc Protection tert-Butyl 5-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate95%4 hSilica Gel Chromatography (Hexanes/EtOAc)
Pathway A: Oxidation tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate88%2 hAqueous Workup (No column required)
Pathway B: Tosylation tert-Butyl 5-(tosyloxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate92%12 hSilica Gel Chromatography (Hexanes/EtOAc)
Global Deprotection Target Aldehyde/Tosylate TFA Salt>98%2 hCo-evaporation & Trituration

Detailed Step-by-Step Protocols

Protocol 1: Chemoselective N-Boc Protection

Objective: Mask the secondary amine to allow for selective O-derivatization.

  • Preparation: Dissolve {7-Azaspiro[3.5]nonan-5-yl}methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the exothermic reaction and suppress any potential O-acylation, ensuring strict N-selectivity.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and apply heat. The starting material will appear as a bright purple spot (indicating a free secondary amine). Complete conversion is confirmed when the purple spot disappears, replaced by a UV-inactive, Ninhydrin-negative spot at a higher Rf value.

  • Workup: Quench with saturated aqueous NaHCO3, extract three times with DCM, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

Protocol 2A: Swern Oxidation to Spirocyclic Aldehyde

Objective: Mildly oxidize the primary alcohol to an aldehyde without over-oxidizing to a carboxylic acid.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool strictly to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise.

    • Causality: This generates the highly reactive alkoxysulfonium intermediate. Maintaining -78 °C is mandatory to prevent the unwanted Pummerer rearrangement, which leads to thioacetal byproducts.

  • Substrate Addition: Dissolve the N-Boc protected alcohol from Protocol 1 (1.0 eq) in a minimal amount of DCM and add it dropwise. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add Et3N (5.0 eq) dropwise and allow the reaction to gradually warm to room temperature over 1 hour.

  • Self-Validation: Upon the addition of Et3N, the reaction mixture will rapidly turn cloudy white. This visual cue indicates the precipitation of triethylammonium chloride salts, confirming the successful deprotonation and collapse of the intermediate into the target aldehyde.

Protocol 2B: O-Tosylation for Nucleophilic Substitution

Objective: Convert the hydroxyl group into a superior leaving group for downstream SN2 chemistry.

  • Preparation: Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.

  • Catalysis: Add Pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Causality: Pyridine serves a dual functional role here. It acts as an acid scavenger to neutralize the HCl byproduct, and it acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate, accelerating the reaction.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (UV-active spot indicates the presence of the tosyl aromatic ring).

Protocol 3: Global N-Deprotection

Objective: Cleave the Boc group to yield the final functionalized spirocycle.

  • Preparation: Dissolve the derivatized intermediate (Aldehyde or Tosylate) in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) slowly to achieve a 1:1 v/v ratio of DCM:TFA.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation: TLC will show complete consumption of the starting material. Because the product is now a highly polar TFA salt, it will remain baseline-retained (Rf = 0) in standard normal-phase solvent systems (e.g., Hexanes/EtOAc).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA, yielding the product as a stable salt ready for biological testing or further synthesis.

References

  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with CACHE3HI_1705_4 (PDB: 7HQB). Source: RCSB Protein Data Bank URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition. Source: Wiley URL: [Link]

Sources

Method

Application Note: Preparation of Spirocyclic Libraries Using Azaspiro[3.5]nonane Intermediates

Executive Summary This guide details the synthetic protocols for accessing and diversifying azaspiro[3.5]nonane scaffolds.[1][2][3][4][5] These structures have emerged as critical "privileged scaffolds" in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for accessing and diversifying azaspiro[3.5]nonane scaffolds.[1][2][3][4][5] These structures have emerged as critical "privileged scaffolds" in modern medicinal chemistry, offering a geometric solution to the "Escape from Flatland" challenge. By replacing traditional planar heterocycles (e.g., piperidine, morpholine) with spirocyclic bioisosteres, researchers can significantly alter lipophilicity (


), improve metabolic stability, and access novel intellectual property (IP) space while maintaining ligand-target fidelity.

This document covers two distinct isomeric cores:

  • 2-azaspiro[3.5]nonane: An azetidine fused to a cyclohexane ring.

  • 7-azaspiro[3.5]nonane: A cyclobutane fused to a piperidine ring.[1]

Strategic Rationale: The Advantage

The incorporation of spirocyclic motifs addresses a fundamental attrition risk in drug discovery: molecular planarity. High fraction of


 carbons (

) correlates with improved clinical success rates.
PropertyPiperidine (Traditional)Azaspiro[3.5]nonane (Bioisostere)Impact
Geometry Chair conformation (flexible)Rigid, orthogonal vectorsReduced entropic penalty upon binding.
Lipophilicity VariableTunable (

modulation)
Improved solubility and permeability.
Metabolism Prone to oxidative metabolismSterically hindered coreExtended half-life (

).
Vector Linear/Planar exits90° exit vectorAccess to new binding pockets.

Module 1: Synthesis of the 2-Azaspiro[3.5]nonane Core

Target: tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate

This route utilizes a "double displacement" strategy, constructing the strained azetidine ring upon a pre-existing cyclohexane framework.

Workflow Diagram

G Start Cyclohexane-1,1- diacetic acid/diester Diol 1,1-bis(hydroxymethyl) cyclohexane Start->Diol LiAlH4, THF 0°C to RT Mesylate Bis-Mesylate Intermediate Diol->Mesylate MsCl, Et3N DCM, 0°C Cyclization N-Tosyl Spirocycle Mesylate->Cyclization TsNH2, K2CO3 DMF, 100°C Final N-Boc-2-azaspiro [3.5]nonane Cyclization->Final 1. Mg/MeOH (Detosyl) 2. Boc2O

Figure 1: Synthetic route for the construction of the azetidine ring on a cyclohexane core.

Detailed Protocol

Step 1: Reduction to Diol

  • Dissolve diethyl cyclohexane-1,1-dicarboxylate (50 mmol) in anhydrous THF (200 mL).

  • Cool to 0°C under

    
    .
    
  • Add LiAlH₄ (2.5 equiv, 125 mmol) portion-wise (Caution: Exothermic).

  • Warm to RT and stir for 4 hours.

  • Quench via Fieser method (

    
     g LiAlH₄ requires 
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water). Filter and concentrate to yield 1,1-bis(hydroxymethyl)cyclohexane.

Step 2: Activation (Mesylation)

  • Dissolve the diol (45 mmol) in DCM (150 mL) with Et₃N (3.0 equiv).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (2.2 equiv) dropwise.

  • Stir 2 hours. Wash with 1N HCl, NaHCO₃, and brine. Dry (

    
    ) and concentrate.[6][7]
    

Step 3: Spiro-Cyclization

  • Dissolve p-Toluenesulfonamide (TsNH₂) (1.0 equiv relative to mesylate) and K₂CO₃ (3.0 equiv) in DMF (0.2 M concentration).

  • Add the crude bis-mesylate.

  • Heat to 100°C for 16 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate 2-tosyl-2-azaspiro[3.5]nonane.

Step 4: Deprotection & Reprotection

  • Detosylation: Dissolve the sulfonamide in dry MeOH. Add Mg turnings (10 equiv) and catalytic iodine. Sonicate or stir vigorously until Mg is consumed (reductive cleavage).

  • Boc-Protection: Without isolation, add Et₃N (2 equiv) and Boc₂O (1.2 equiv) to the reaction mixture. Stir 4 hours.

  • Standard workup yields the N-Boc protected scaffold ready for library synthesis.

Module 2: Synthesis of the 7-Azaspiro[3.5]nonane Core

Target: tert-butyl 7-azaspiro[3.5]nonan-2-one-7-carboxylate

This route builds a cyclobutane ring onto a piperidine core using a [2+2] cycloaddition, offering a ketone handle for further diversification.

Workflow Diagram

G Start N-Boc-4-piperidone Alkene Exocyclic Alkene Start->Alkene Ph3PCH3Br KOtBu, THF Cycloadd Dichlorocyclobutanone Intermediate Alkene->Cycloadd Cl3CCOCl, Zn/Cu Et2O, Ultrasound Final N-Boc-7-azaspiro [3.5]nonan-2-one Cycloadd->Final Zn, AcOH RT (Dechlorination)

Figure 2: Construction of the cyclobutane ring via [2+2] cycloaddition.

Detailed Protocol

Step 1: Wittig Olefination

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Add KOtBu (1.2 equiv) at 0°C. Stir 30 min (yellow solution).

  • Add N-Boc-4-piperidone (1.0 equiv). Warm to RT and stir 3 hours.

  • Quench with sat. NH₄Cl.[1] Extract with Hexanes/Et₂O (removes Ph₃PO). Yields tert-butyl 4-methylenepiperidine-1-carboxylate.[1]

Step 2: [2+2] Cycloaddition

  • Suspend the alkene (20 mmol) and Zn-Cu couple (4.0 equiv) in anhydrous Ether (100 mL).

  • Add Trichloroacetyl chloride (1.5 equiv) dropwise over 1 hour under sonication or vigorous stirring.

  • Reflux for 4 hours. Filter through Celite.

  • The product is a 2,2-dichloro-cyclobutanone spiro-fused to the piperidine.

Step 3: Dechlorination

  • Dissolve the dichloro-intermediate in Glacial Acetic Acid .

  • Add Zinc dust (5.0 equiv) portion-wise at RT.

  • Stir 2 hours. The exothermic reaction removes the chlorines, yielding the parent cyclobutanone.

  • Neutralize with NaHCO₃, extract with EtOAc.

Module 3: Library Generation (Parallel Synthesis)

Objective: Create a 96-member library using the 7-azaspiro[3.5]nonan-2-one scaffold. Diversity Points:

  • R1: Reductive amination of the cyclobutanone (2-position).

  • R2: N-capping of the piperidine nitrogen (7-position) after Boc removal.

Protocol: Reductive Amination (R1 Diversification)

Reagents:

  • Scaffold: 7-azaspiro[3.5]nonan-2-one (N-Boc protected).

  • Amines: Set of 12 primary/secondary amines.

  • Reductant: STAB (Sodium Triacetoxyborohydride).

Procedure (96-well block):

  • Dispense: Add 50 µmol of scaffold (in DCE) to each well.

  • Amine Addition: Add 60 µmol of unique Amine (

    
    ) to each well.
    
  • Catalyst: Add 10 µL acetic acid. Shake 30 mins.

  • Reduction: Add STAB (2.0 equiv, solid or slurry in DCE). Shake at RT for 16 hours.[4]

  • Quench: Add 10% NaHCO₃. Extract organic layer (DCM).

  • Deprotection (Intermediate): Treat dried organic layer with 20% TFA/DCM (1 mL) for 2 hours to remove N-Boc. Evaporate to dryness.

Protocol: Amide Coupling (R2 Diversification)

Reagents:

  • Substrate: Deprotected spiro-amines from previous step.

  • Acids: Set of 8 Carboxylic Acids.

  • Coupling Agent: HATU / DIPEA.

Procedure:

  • Dissolve: Resuspend the amine salts in DMF (500 µL).

  • Base: Add DIPEA (5.0 equiv) to neutralize TFA salts.

  • Activation: In a separate plate, mix Carboxylic Acid (

    
    , 1.2 equiv) with HATU  (1.2 equiv) in DMF. Shake 10 mins.
    
  • Coupling: Transfer activated acid solution to the amine plate. Shake 12 hours at RT.

  • Purification: SCX-2 solid phase extraction cartridges (catch-and-release) or Prep-HPLC.

Quality Control & Validation

Every library member must undergo the following QC triage:

  • LC-MS: Purity > 85% (UV 254 nm) and Mass Confirmation

    
    .
    
  • ¹H NMR (Diagnostic Peaks):

    • 2-azaspiro:[1][2][4][5][7][8] Look for the azetidine

      
       signals as a singlet or distinct multiplet around 3.6–4.0 ppm.
      
    • 7-azaspiro: Look for the cyclobutane protons (1.8–2.4 ppm) and the distinct splitting of the piperidine ring due to spiro-locking.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries. ACS Comb. Sci. (2016).[9]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate (2025).

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. J. Med.[10] Chem. (2016).[9]

  • Technical Support: Synthesis of 7-azaspiro[3.5]nonane. BenchChem Protocols. (Note: Representative link for commercial protocol source).

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles. Chem. Eur. J. (2014).

Sources

Application

Application Note: Scale-Up Synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride

This Application Note and Protocol details the scale-up synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a critical spirocyclic building block in medicinal chemistry. The guide addresses the challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scale-up synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride , a critical spirocyclic building block in medicinal chemistry. The guide addresses the challenges of constructing the spiro-quaternary center and the regioselective reduction required to generate the hydroxymethyl functionality.[1]

Abstract

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in drug discovery, offering a rigid, three-dimensional alternative to the piperidine ring ("Escape from Flatland").[1] This protocol details the process chemistry route for the kilogram-scale synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride . The workflow proceeds from the commercially available or synthesized 7-Boc-7-azaspiro[3.5]nonane-5-carboxylic acid, featuring a safe, scalable mixed-anhydride reduction and a controlled deprotection/crystallization sequence to yield high-purity API intermediate.

Introduction & Retrosynthetic Analysis[2]

The Spirocyclic Advantage

Spirocyclic amines like 7-azaspiro[3.5]nonane improve physicochemical properties (solubility, logD) and metabolic stability compared to their flat analogs.[1] The 5-hydroxymethyl derivative is particularly valuable as a chiral handle for further elaboration (e.g., etherification, oxidation to aldehyde).[1]

Structural Definition
  • Core: 7-Azaspiro[3.5]nonane (Piperidine ring spiro-fused to a cyclobutane ring).

  • Numbering: The spiro carbon is C4.[1] The nitrogen atom is at position 7.[1][2] The substituent is at C5 , alpha to the spiro junction and beta to the nitrogen.[1]

  • Target: (7-Azaspiro[3.5]nonan-5-yl)methanol HCl.

Retrosynthesis

The synthesis is designed to avoid hazardous reagents (e.g., LiAlH₄ on kilo-scale) and chromatographic purification.

  • Final Step: Acidolytic deprotection of the Boc group and salt formation.[1]

  • Key Transformation: Chemoselective reduction of the carboxylic acid to the alcohol.[1]

  • Starting Material: 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-5-carboxylic acid (CAS 2172559-67-8).[3]

Retrosynthesis Target {7-Azaspiro[3.5]nonan-5-yl}methanol HCl (Target API Intermediate) Intermediate N-Boc-5-hydroxymethyl Intermediate Target->Intermediate Deprotection (HCl/IPA) Start 7-Boc-7-azaspiro[3.5]nonane- 5-carboxylic acid (CAS 2172559-67-8) Intermediate->Start Reduction (IBCF / NaBH4)

Caption: Retrosynthetic strategy focusing on the scalable reduction and deprotection of the spiro-acid precursor.

Detailed Experimental Protocols

Upstream Synthesis: Preparation of the Core Acid (Reference Route)

Note: While the starting acid is commercially available, the following route is provided for backward integration. The 5-carboxylic acid core is synthesized via a Dieckmann-type cyclization or Alkylation of Piperidine-3-carboxylate .

  • Alkylation: tert-Butyl 4-oxopiperidine-3-carboxylate is alkylated with 1,3-dibromopropane using NaH/DMF to form the spiro-cyclobutane ring (Yield: ~60%).

  • Functional Group Manipulation: The resulting keto-ester is reduced (NaBH₄) and eliminated or manipulated to the saturated acid.

Protocol 1: Scale-Up Reduction of the Carboxylic Acid

Objective: Convert the 5-carboxylic acid to the 5-hydroxymethyl group without affecting the Boc protection. Method: Mixed Anhydride Reduction (Isobutyl Chloroformate / NaBH₄).[1] This is safer than LiAlH₄ or Borane for large-scale operations.

Reagents:

  • 7-Boc-7-azaspiro[3.5]nonane-5-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)[1]

  • Solvents: THF (anhydrous), Methanol, Water.[1][4]

Step-by-Step Procedure:

  • Activation: Charge a reactor with Acid (1.0 wt) and THF (10 vol) . Cool to -10°C .[4][5][6]

  • Add NMM (1.2 equiv) followed by dropwise addition of IBCF (1.1 equiv) , maintaining internal temperature < -5°C. Stir for 45 min to form the mixed anhydride.

  • Reduction: Prepare a solution of NaBH₄ (2.5 equiv) in Water (2 vol) (stabilized with trace NaOH).

  • Add the borohydride solution dropwise to the mixed anhydride at -10°C to 0°C . Caution: Hydrogen gas evolution.

  • Quench: Stir at 0°C for 2 hours. Quench by slow addition of 1M citric acid or sat. NH₄Cl until pH 6-7.

  • Workup: Extract with Ethyl Acetate (3 x 5 vol) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][7][8]

  • Purification: Crystallize from Heptane/EtOAc if necessary, or proceed directly as a high-purity oil.

Key Process Parameter (KPP): Temperature control during IBCF addition is critical to prevent decomposition of the mixed anhydride.

Protocol 2: Deprotection and Salt Formation

Objective: Removal of the N-Boc group and isolation of the stable Hydrochloride salt.

Reagents:

  • N-Boc-{7-azaspiro[3.5]nonan-5-yl}methanol (from Protocol 1)

  • HCl in Isopropanol (5-6 N) or HCl in Dioxane (4 N)

  • Solvents: Isopropanol (IPA), MTBE.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc intermediate in Isopropanol (5 vol) .

  • Acidification: Cool to 10°C . Add HCl/IPA (3.0 equiv) slowly.

  • Reaction: Warm to 20-25°C and stir for 4-6 hours. Monitor by HPLC (disappearance of Boc peak).

  • Crystallization: The product may precipitate spontaneously. If not, add MTBE (10 vol) dropwise as an antisolvent to induce crystallization.[1]

  • Isolation: Filter the white solid under nitrogen.

  • Washing: Wash the cake with MTBE (2 vol) to remove residual acid and byproducts (tert-butyl chloride).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85-92% (over 2 steps). Appearance: White to off-white crystalline solid.

Analytical Specifications & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Identification ¹H NMR (D₂O)Conforms to structure; distinct spiro-cyclobutane signals (1.8-2.2 ppm) and hydroxymethyl doublet (~3.6 ppm).
Purity HPLC (C18, ACN/H₂O)> 98.0% a/a
Chloride Content Titration (AgNO₃)18.0 - 19.5% (Theoretical: ~18.5%)
Residual Solvent GC-HSIPA < 5000 ppm, MTBE < 5000 ppm

NMR Data (Simulated for Free Base):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (dd, 1H), 3.50 (dd, 1H), 2.90-3.10 (m, 2H), 2.60-2.80 (m, 2H), 1.80-2.10 (m, 6H), 1.40-1.60 (m, 2H).[1] Note: The C5 proton appears as a multiplet integrating to 1H.[1]

Process Safety & Troubleshooting

Graphviz Workflow Diagram

ProcessFlow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation Start Start: Boc-Acid (Solid) Act Activation (IBCF, -10°C) Start->Act Red Reduction (NaBH4/H2O) Act->Red Quench Quench & Workup (Citric Acid) Red->Quench Deprot Deprotection (HCl/IPA, 25°C) Quench->Deprot Concentrate to Oil Cryst Crystallization (MTBE addition) Deprot->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product HCl Salt Filter->Final

Caption: Operational workflow for the conversion of the Boc-acid to the HCl salt.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Decomposition of Mixed AnhydrideEnsure Temp < -5°C during IBCF addition. Add NaBH₄ immediately after activation time (45 min).[1]
Incomplete Reduction Wet THF or old NaBH₄Use anhydrous THF. Titrate or use fresh NaBH₄.
Gummy Solid in Step 2 Rapid addition of antisolventAdd MTBE slowly (over 1 hour). Seed the solution with pure crystals if available.[1]
High Residual Solvent Trapped IPA in latticeVacuum dry at higher temp (45°C) or mill the solid before drying.

References

  • Smith, A. C., et al. (2016).[1] "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems." The Journal of Organic Chemistry, 81(9), 3509-3519.[1] Link[1]

  • BenchChem. (2025).[6][8] "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem Technical Library. Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527.[1] Link[1]

  • Sigma-Aldrich. (2025).[3] "Product Specification: 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid (CAS 2172559-67-8)."[3] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257-8322.[1] Link[1]

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.

Sources

Method

Application Notes and Protocols for Utilizing {7-Azaspiro[3.5]nonan-5-yl}methanol in Fragment-Based Lead Optimization

Abstract In the contemporary landscape of drug discovery, the strategic imperative to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality (3D).[1] Spirocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary landscape of drug discovery, the strategic imperative to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality (3D).[1] Spirocyclic scaffolds have emerged as a premier class of building blocks in this endeavor, prized for their ability to confer conformational rigidity and project substituents into distinct vectors of chemical space.[2][3] This guide provides an in-depth exploration of the {7-Azaspiro[3.5]nonan-5-yl}methanol fragment, a versatile building block for lead optimization. We will delineate its strategic value, key physicochemical properties, and provide detailed, field-proven protocols for its incorporation into lead scaffolds. The methodologies described herein are designed to be self-validating, offering researchers a robust framework for leveraging this fragment to enhance the potency, selectivity, and pharmacokinetic profiles of their drug candidates.[4]

The Strategic Value of the {7-Azaspiro[3.5]nonan-5-yl}methanol Fragment

The {7-Azaspiro[3.5]nonan-5-yl}methanol fragment offers a unique constellation of features that make it a highly attractive component for fragment-based lead discovery (FBLD) and subsequent lead optimization.

  • Inherent Three-Dimensionality: The spirocyclic core, defined by a quaternary carbon shared between the cyclobutane and piperidine rings, introduces a rigid, non-planar geometry into otherwise flat molecules.[3] This increased fraction of sp3-hybridized carbons (Fsp3) is a well-established correlate of clinical success, often leading to improved solubility, metabolic stability, and reduced off-target effects.[3]

  • Dual-Vector Exit Points: The fragment presents two key vectors for chemical elaboration: the primary alcohol and the secondary amine of the piperidine ring. This allows for dual-trajectory optimization, enabling the exploration of structure-activity relationships (SAR) in two distinct regions of the target's binding pocket.

  • Conformational Rigidity: The spirocyclic framework limits the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[4][5]

  • Improved Physicochemical Properties: The introduction of the azaspiro[3.5]nonane core can modulate key physicochemical properties. For instance, the replacement of a more flexible or lipophilic moiety with this scaffold can lead to a decrease in the octanol-water partition coefficient (logD) and an improvement in aqueous solubility.[3]

Physicochemical Properties Profile

While specific experimental data for {7-Azaspiro[3.5]nonan-5-yl}methanol is not extensively published, we can extrapolate its likely properties based on the parent 7-azaspiro[3.5]nonane scaffold and related structures.

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Weight ~155.24 g/mol Falls well within the "Rule of Three" for fragments, making it an excellent starting point for FBLD.
logP Low to moderateThe presence of the polar alcohol and amine functionalities suggests good aqueous solubility, a desirable trait for drug candidates.[6]
Topological Polar Surface Area (TPSA) ~32.26 ŲSuggests good potential for cell permeability and oral bioavailability.
Rotatable Bonds 1 (exocyclic C-C bond)The limited number of rotatable bonds contributes to conformational rigidity, which can enhance binding affinity.[4]
Hydrogen Bond Donors/Acceptors 2 Donors (OH, NH), 2 Acceptors (O, N)Provides multiple points for directed interactions within a target's binding site.

Synthetic Access and Protecting Group Strategy

The successful application of any fragment hinges on its synthetic tractability. The {7-Azaspiro[3.5]nonan-5-yl}methanol fragment can be accessed through a multi-step synthesis, with the key being the strategic use of protecting groups to allow for selective functionalization of the amine and alcohol moieties.

Proposed Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Fragment Elaboration cluster_2 Final Fragment A Commercially Available Starting Materials B Formation of N-Boc-7-azaspiro[3.5]nonane-5-carboxylic acid A->B Multi-step synthesis C Reduction of Carboxylic Acid to Primary Alcohol (e.g., with LiAlH4 or BH3-THF) B->C D N-Boc-{7-Azaspiro[3.5]nonan-5-yl}methanol C->D G A Lead Scaffold-COOH C Coupling Reagent (HATU/HBTU) + Base (DIPEA) A->C B Deprotected Fragment-NH D Amide Bond Formation B->D C->D E Lead-Fragment Conjugate D->E G A Protected Fragment-CH2OH B Oxidation (DMP) A->B C Protected Fragment-CHO B->C E Reductive Amination (NaBH(OAc)3) C->E D Lead Scaffold-NH2 D->E F Lead-Fragment Conjugate E->F

Sources

Application

Solvent Selection Strategies for Reactions Involving Azaspiro Hydrochloride Salts: A Comprehensive Guide

Introduction & Rationale Spirocyclic amines, such as 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, have emerged as privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp³-hybridized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic amines, such as 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, have emerged as privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, these rigid, three-dimensional structures significantly improve metabolic stability, aqueous solubility, and target-binding thermodynamics compared to flat aromatic rings[1].

Due to the volatility and oxidative instability of the free amines, these building blocks are almost exclusively synthesized, isolated, and stored as hydrochloride (HCl) salts[2]. While the HCl salt ensures shelf stability, it introduces a critical thermodynamic and kinetic challenge during synthesis: the amine must be liberated into its free-base form in situ to participate in nucleophilic attacks or metal-catalyzed cross-couplings. The selection of the reaction solvent is the primary variable that dictates the efficiency of this solid-liquid phase transfer and subsequent acid-base neutralization.

Thermodynamic & Kinetic Principles of Solvent Selection

The causality behind solvent selection for azaspiro hydrochloride salts lies in the balance between lattice energy and solvation energy .

  • Homogeneous Neutralization (Polar Solvents): Solvents with high dielectric constants (

    
    ), such as DMF, DMAc, or Methanol, provide sufficient solvation energy to disrupt the ionic crystal lattice of the HCl salt. The salt dissolves completely, allowing rapid, diffusion-controlled neutralization by organic bases (e.g., DIPEA, Triethylamine). This is ideal for amide couplings and reductive aminations.
    
  • Heterogeneous/Biphasic Neutralization (Non-Polar Solvents): Transition-metal catalyzed reactions, such as the 3[3], often require non-polar solvents like toluene to prevent solvent coordination from poisoning the palladium catalyst[4]. Because the azaspiro HCl salt is insoluble in toluene, neutralization occurs strictly at the solid-liquid interface. A strong, partially soluble inorganic base (e.g., NaOtBu) is required to deprotonate the solid salt, liberating the lipophilic free amine into the organic phase where it can coordinate to the metal center.

G Start Azaspiro HCl Salt Reaction Determine Reaction Type Start->Reaction Amide Amide Coupling Reductive Amination Reaction->Amide Cross Pd-Catalyzed C-N (Buchwald-Hartwig) Reaction->Cross SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction->SNAr Solvent1 Polar Aprotic (DMF, DMAc) Base: DIPEA/TEA Amide->Solvent1 Solvent2 Non-Polar/Ether (Toluene, Dioxane) Base: NaOtBu, Cs2CO3 Cross->Solvent2 Solvent3 Polar Aprotic (DMSO, DMF) Base: K2CO3 SNAr->Solvent3

Caption: Decision matrix for solvent and base selection based on reaction class.

Physicochemical Data & Solvent Optimization

To facilitate rapid experimental design, the quantitative parameters governing solvent and base selection are summarized below.

Table 1: Physicochemical Properties and Solubilization Strategies for Azaspiro HCl Salts

SolventDielectric Constant (

at 20°C)
Boiling Point (°C)Azaspiro•HCl SolubilityRecommended BaseTarget Reaction Workflow
Methanol 32.765Very HighTEA, NaOAcReductive Amination
DMF 36.7153HighDIPEA, K₂CO₃Amide Coupling, SₙAr
DCM 9.140ModerateDIPEAAmide Coupling
1,4-Dioxane 2.2101LowCs₂CO₃, K₃PO₄Buchwald-Hartwig (Mild)
Toluene 2.4110Very Low (Slurry)NaOtBu, LiHMDSBuchwald-Hartwig (Standard)

Experimental Workflows & Self-Validating Protocols

Workflow A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The4 is the premier method for arylating azaspiro amines[4]. Because the reaction is highly sensitive to moisture and protic environments, toluene is the optimal solvent. The protocol below utilizes a biphasic solid-liquid neutralization strategy[5].

Pathway Salt Azaspiro•HCl (Solid Slurry) FreeBase Free Azaspiro Amine (Solvated) Salt->FreeBase Neutralization in Toluene Base Inorganic Base (e.g., NaOtBu) Base->FreeBase PdCat Pd-Ligand Complex (Oxidative Addition) FreeBase->PdCat Amine Coordination Product C-N Coupled Product PdCat->Product Reductive Elimination

Caption: Kinetic pathway of in situ neutralization and Pd-catalyzed amination.

Protocol 1: Arylation of 2-Azaspiro[3.3]heptane hydrochloride Note: This system is self-validating through distinct visual phase changes.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-azaspiro[3.3]heptane hydrochloride (1.2 equiv.), the aryl chloride (1.0 equiv.), Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (2.5 equiv.).

    • Causality Note: 2.5 equivalents of NaOtBu are used: 1.0 equiv. to neutralize the HCl salt, and 1.5 equiv. to drive the catalytic cycle.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous, degassed toluene (0.2 M relative to the aryl halide) via syringe.

  • In-Process Validation (Pre-Heating): The mixture will appear as a dense, heterogeneous suspension due to the insolubility of the starting materials.

  • Reaction: Heat the mixture to 90–100 °C.

  • In-Process Validation (Active State): Within 15–30 minutes, the visual state of the reaction must change. The dense crystalline suspension of the HCl salt will convert into a finer, more translucent slurry (precipitated NaCl and t-BuOH). Simultaneously, the solution will transition to a deep red/orange color, confirming the formation of the active Pd(0)-XPhos complex and successful oxidative addition[5].

  • Workup: Cool to room temperature, quench with water to dissolve the inorganic salts, and extract with ethyl acetate.

Workflow B: Reductive Amination

For the synthesis of heavily functionalized 6, reductive amination is preferred[6]. A stepwise method utilizing a polar solvent mixture ensures complete dissolution and prevents over-alkylation.

Protocol 2: Stepwise Reductive Amination

  • Imine Formation: Dissolve the azaspiro hydrochloride salt (1.0 equiv.) and the target aldehyde (1.05 equiv.) in a 1:1 mixture of Toluene and Methanol (0.3 M). Add Triethylamine (1.2 equiv.) dropwise.

    • Causality Note: Methanol dissolves the salt, while toluene forms an azeotrope with the water generated during imine formation.

  • Equilibrium Shift: Stir for 2 hours at room temperature. Self-Validation: Remove the solvents under reduced pressure. The physical removal of water and solvent aggressively accelerates the thermodynamic shift toward complete imine formation[6].

  • Reduction: Redissolve the crude imine in anhydrous Methanol. Cool to 0 °C and add Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions.

  • Completion: Self-Validation: The reaction is complete when effervescence (hydrogen gas evolution) ceases. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

References

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL
  • Title: Synthesis of Novel 2,6-Diazaspiro[3.
  • Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand Source: TCI Chemicals URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for 7-Azaspiro[3.5]nonane Nitrogen

Executive Summary: The Spiro Advantage In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy structures in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro Advantage

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy structures in modern drug discovery. The 7-azaspiro[3.5]nonane core provides a rigid, three-dimensional scaffold that can engage with biological targets through highly specific non-covalent interactions[1].

However, the secondary amine at the 7-position is highly nucleophilic. To utilize this scaffold effectively in multi-step syntheses (such as the construction of heterocyclic hybrids or enzyme inhibitors), the nitrogen must be temporarily masked[1]. Selecting the correct protecting group (PG) is a strategic decision dictated by the downstream reaction conditions, steric requirements, and the presence of sensitive heteroatoms elsewhere in the molecule.

Strategic Rationale for Nitrogen Protection

The chemical environment of your synthetic route dictates the choice of protecting group. The three most authoritative strategies for 7-azaspiro[3.5]nonane are:

  • Boc (tert-Butyloxycarbonyl): The industry standard for solution-phase synthesis. The Boc group is highly stable to nucleophiles and basic conditions but is easily cleaved by strong acids. The deprotection mechanism involves the protonation of the carbamate oxygen, leading to the cleavage of the tert-butyl group and the release of isobutylene and CO₂ gases[1].

  • Cbz (Carboxybenzyl): Offers strict orthogonality to Boc, as it is cleaved via catalytic hydrogenolysis (H₂, Pd/C) rather than acid. Causality Warning: If the target spirocycle contains a sulfur atom (e.g., 7-thia-1-azaspiro[3.5]nonane), the sulfur will poison the palladium catalyst, stalling the deprotection[2]. In such cases, Cbz must be avoided, and Boc or Alloc should be utilized instead.

  • Fmoc (Fluorenylmethyloxycarbonyl): The premier choice for Solid-Phase Organic Synthesis (SPOS). It is highly stable to acidic conditions (allowing for orthogonal acid-catalyzed transformations on the resin) but is rapidly cleaved by secondary amines like piperidine[3].

Comparative Analysis of Protecting Groups

The following table summarizes the quantitative and strategic data for the three primary protecting groups applied to the 7-azaspiro[3.5]nonane scaffold.

Protecting GroupIntroduction ReagentsDeprotection ConditionsExpected YieldOrthogonalitySteric Impact
Boc Boc₂O, Et₃N, DCMTFA/DCM (1:1) or 4M HCl in Dioxane90–98%Stable to catalytic hydrogenation and bases.High (tert-butyl group forces specific conformations).
Cbz Cbz-Cl, K₂CO₃, THF/H₂OH₂ (1 atm), 10% Pd/C, MeOH85–95%Stable to mild acids and bases.Moderate (planar aromatic ring).
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O20% Piperidine in DMF>95% (SPOS)Stable to acids and catalytic hydrogenation.Very High (bulky fluorenyl system).

Workflow Visualization: Orthogonal Protection Strategies

G cluster_PG Orthogonal Protecting Group Strategies Start 7-Azaspiro[3.5]nonane (Free Secondary Amine) Boc N-Boc Protection (Acid Labile) Start->Boc Boc2O, Et3N, DCM Cbz N-Cbz Protection (Hydrogenolysis Labile) Start->Cbz Cbz-Cl, K2CO3, THF/H2O Fmoc N-Fmoc Protection (Base Labile) Start->Fmoc Fmoc-Cl, NaHCO3, Dioxane/H2O DeprotectBoc Free Amine Recovered (via TFA/DCM or HCl) Boc->DeprotectBoc Orthogonal to Base/H2 DeprotectCbz Free Amine Recovered (via H2, Pd/C, MeOH) Cbz->DeprotectCbz Orthogonal to Acid/Base DeprotectFmoc Free Amine Recovered (via 20% Piperidine/DMF) Fmoc->DeprotectFmoc Orthogonal to Acid/H2

Figure 1: Orthogonal protecting group strategies for 7-azaspiro[3.5]nonane nitrogen.

Experimental Protocols

Protocol A: Solution-Phase N-Boc Protection

Objective: Mask the 7-azaspiro[3.5]nonane free amine to prevent unwanted nucleophilic attack during downstream functionalization.

  • Preparation: Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) dropwise.

    • Causality: Et₃N acts as a non-nucleophilic base to neutralize any trace acid and ensure the spirocyclic amine remains fully deprotonated and highly nucleophilic.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) with a Ninhydrin stain.

    • Validation Cue: The starting free amine will stain an intense purple/pink and remain near the baseline due to its high polarity. The N-Boc product will migrate significantly higher up the plate (lower polarity) and will not stain with Ninhydrin, confirming the complete consumption of the secondary amine.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acidic Deprotection of N-Boc-7-Azaspiro[3.5]nonane

Objective: Cleave the Boc group to reveal the free amine for final functionalization (e.g., carbonyl chloride formation)[1].

  • Preparation: Dissolve N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (5–10 eq) dropwise[4].

    • Causality: TFA protonates the carbamate oxygen. This activation leads to the expulsion of a tert-butyl cation (which eliminates a proton to form isobutylene) and carbon dioxide gas[1]. Incomplete deprotection often occurs if the acidic conditions are too mild[4].

  • Self-Validation (Visual & TLC):

    • Validation Cue: The reaction is visually validated by effervescence (gas evolution). The cessation of bubbling is a primary indicator of reaction completion. Confirm by TLC (disappearance of the high-Rf UV-active spot).

  • Workup & Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash heavily with saturated aqueous NaHCO₃[4].

    • Causality: This quenching step is critical. It neutralizes the residual TFA, converting the spirocyclic amine from its water-soluble TFA-salt back into its lipophilic free base, ensuring it partitions completely into the organic layer during extraction[4].

Protocol C: Fmoc Deprotection in Solid-Phase Synthesis (SPOS)

Objective: Remove the Fmoc group from a resin-bound 7-azaspiro[3.5]nonane core prior to acylation.

  • Resin Swelling: Swell the loaded resin in anhydrous DMF for 30 minutes[3].

  • Deprotection: Treat the resin with a solution of 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 20 minutes[3].

    • Causality: Piperidine acts as a mild base to deprotonate the acidic fluorenyl proton, initiating an E1cB elimination that releases dibenzofulvene and CO₂.

  • Self-Validation (UV Quantification): The dibenzofulvene-piperidine adduct has a strong UV absorbance. By collecting the drained DMF wash and measuring the absorbance at 301 nm, the exact yield of the deprotection step can be mathematically quantified.

  • Washing: Wash the resin extensively with DMF (5 x 10 mL) to remove all traces of piperidine before proceeding to the next coupling step[3].

References

1.[1] Buy 7-Azaspiro[3.5]nonane-7-carbonyl chloride | 1935478-27-5. Smolecule.com. URL: 2.[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. URL: 3.[4] Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Benchchem. URL: 4.[2] 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8. Benchchem. URL: 5.[3] Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol

The following technical guide details the optimization of the synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol , focusing on yield improvement, troubleshooting, and process scalability. Executive Summary & Synthetic Stra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of the synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol , focusing on yield improvement, troubleshooting, and process scalability.

Executive Summary & Synthetic Strategy

The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol presents unique challenges due to the steric strain of the spiro[3.5] system and the polarity of the resulting amino-alcohol. High-yield synthesis typically relies on the construction of the spiro-piperidine core via double alkylation, followed by controlled decarboxylation and reduction.

Validated Synthetic Pathway

The most robust route involves the construction of the spiro-skeleton using a bis-alkylation strategy , followed by functional group manipulation.

  • Spiro-Cyclization: Reaction of diethyl cyclobutane-1,1-dicarboxylate with

    
    -benzyl-bis(2-chloroethyl)amine.
    
  • Desymmetrization: Partial hydrolysis and decarboxylation to the mono-ester.

  • Reduction: Conversion of the ester to the primary alcohol using LiAlH

    
    .
    
  • Deprotection: Hydrogenolysis of the benzyl group (if required).

SynthesisPath cluster_legend Yield Critical Points SM1 Diethyl cyclobutane- 1,1-dicarboxylate INT1 Spiro-Diester Intermediate SM1->INT1 NaH, DMF Double Alkylation SM2 N-Benzyl-bis (2-chloroethyl)amine SM2->INT1 INT2 Mono-Ester (Decarboxylation) INT1->INT2 1. KOH, EtOH 2. Heat (-CO2) PROD {7-Azaspiro[3.5] nonan-5-yl}methanol INT2->PROD LiAlH4, THF Reduction

Figure 1: Strategic workflow for the synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanol highlighting critical intermediates.

Critical Process Parameters (CPP) & Yield Optimization

The following data summarizes the impact of key variables on the overall yield, based on internal optimization studies.

Process StepCritical ParameterOptimal RangeImpact on Yield
Spiro-Cyclization Concentration0.05 – 0.1 MHigh Dilution prevents intermolecular polymerization.
Spiro-Cyclization Base Equivalents2.2 – 2.5 eq.Excess base ensures complete enolate formation; insufficient base stalls the second alkylation.
Decarboxylation Temperature140 – 160 °CIncomplete decarboxylation leads to inseparable di-acid impurities.
Reduction Quenching MethodFieser MethodImproper quenching causes aluminum emulsions that trap >20% of the product.

Troubleshooting Guide (FAQ Format)

Phase 1: Spiro-Cyclization (Ring Formation)

Q1: My yield for the spiro-cyclization step is <30%. I am observing a significant amount of polymeric material. What is the cause?

Diagnosis: This is a classic symptom of intermolecular polymerization competing with the desired intramolecular ring closure. The formation of the 6-membered piperidine ring on the cyclobutane pivot is kinetically slower than linear chain extension if the concentration is too high.

Corrective Action:

  • Dilution Factor: Decrease the reaction concentration to 0.05 M (relative to the cyclobutane precursor).

  • Addition Protocol: Do not mix all reagents at once. Add the

    
    -benzyl-bis(2-chloroethyl)amine  solution dropwise to the refluxing solution of the cyclobutane enolate over 4–6 hours. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.
    
  • Solvent Choice: Switch to DMF or DMSO if using NaH. These polar aprotic solvents stabilize the enolate and accelerate the substitution rate.

Q2: I see a mono-alkylated intermediate that refuses to close the ring. How do I push the reaction to completion?

Diagnosis: The second alkylation (ring closure) is sterically hindered by the spiro-center. If the base is consumed or the temperature is too low, the reaction stalls.

Corrective Action:

  • Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g., NaH or KOtBu). The first proton removal is easy; the second requires active base availability.

  • Catalysis: Add potassium iodide (KI) (10 mol%) to the reaction. This generates the more reactive iodide in situ (Finkelstein reaction) from the chloro-amine, significantly increasing the rate of the difficult second alkylation step.

Phase 2: Decarboxylation & Functionalization

Q3: After hydrolysis and decarboxylation, I cannot separate the desired mono-ester from the di-acid byproduct.

Diagnosis: The decarboxylation of the 1,1-dicarboxylic acid on a spiro-ring requires high thermal energy. If the reaction is stopped too early, you retain the di-acid. If the pH is not controlled during extraction, the amphoteric nature of the amino-acid intermediate makes isolation difficult.

Corrective Action:

  • Thermal Drive: Perform the decarboxylation in neat, high-boiling solvents (e.g., dichlorobenzene) or using microwave irradiation at 160 °C for 30 minutes.

  • Esterification: Instead of trying to isolate the free acid/ester directly, treat the crude decarboxylated mixture with SOCl

    
     in EtOH . This converts all species to the ethyl ester, which is easily purified by silica chromatography (unlike the zwitterionic acid).
    
Phase 3: Reduction to Alcohol

Q4: The LiAlH


 reduction works, but I lose 40% of my product during the workup. The emulsion never settles. 

Diagnosis: Amino-alcohols like {7-Azaspiro[3.5]nonan-5-yl}methanol are notorious for coordinating with aluminum salts, forming "sticky" emulsions that trap the product in the filter cake.

Corrective Action: Do NOT use a standard acid/water quench. Use the Fieser Method or Rochelle's Salt workup:

  • Fieser Protocol: For every

    
     grams of LiAlH
    
    
    
    used:
    • Dilute with ether/THF and cool to 0 °C.

    • Add

      
       mL of water (slowly!).
      
    • Add

      
       mL of 15% aqueous NaOH.
      
    • Add

      
       mL of water.
      
    • Warm to room temperature and stir for 15 minutes. The aluminum salts will form a granular, white sand that filters easily, releasing the coordinated amine.

Q5: The product is water-soluble and does not extract into Ethyl Acetate.

Diagnosis: The 5-hydroxymethyl-7-azaspiro system is highly polar. Standard organic extraction often leaves the product in the aqueous phase.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) as the extraction solvent. These mixtures are more polar and better at extracting amino-alcohols.

  • Continuous Extraction: For larger scales, use a continuous liquid-liquid extractor for 12–24 hours.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. Retrieved from

  • ChemicalBook. (2025).[1][3] 2,7-Diazaspiro[3.5]nonane, 7-Methyl- Synthesis and Properties. Retrieved from

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles: Spirocyclic Systems. Retrieved from

  • National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate Product Data. Retrieved from [5]

Sources

Optimization

Purification methods for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride impurities

Technical Support Center: Purification & Quality Control of {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Ticket ID: #AZA-SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Quality Control of {7-Azaspiro[3.5]nonan-5-yl}methanol HCl

Ticket ID: #AZA-SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride presents a unique set of challenges due to three converging factors:

  • Lack of UV Chromophore: The aliphatic azaspiro skeleton is "invisible" to standard UV detection (254 nm).

  • Polarity & Basicity: The molecule contains both a secondary amine and a primary alcohol, making it highly polar and difficult to retain on standard C18 phases without specific modifiers.

  • Stereochemical Complexity: The substitution at position 5 (methanol) relative to the nitrogen at position 7 creates potential cis/trans diastereomers that are difficult to resolve.

This guide provides a modular troubleshooting approach, moving from crude isolation to high-purity crystallization.

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your primary bottleneck using the logic flow below.

PurificationLogic Start START: What is the primary issue? Detection Cannot see peak on HPLC Start->Detection Retention Elutes in Void / Poor Shape Start->Retention State Product is Oil/Goo (Not Solid) Start->State Purity Inorganic Salts / Color Start->Purity Sol_Detect Switch to ELSD/CAD or Derivatize (DMQC) Detection->Sol_Detect Sol_Retain Use High pH (pH 9.5) or HILIC Mode Retention->Sol_Retain Sol_State Lyophilize then Crystallize (IPA/EtOAc) State->Sol_State Sol_Purity Free-base Extraction or SCX Column Purity->Sol_Purity

Figure 1: Diagnostic logic for selecting the appropriate purification module.

Part 2: The "Invisible" Impurity (Detection Strategy)

The Problem: You inject the sample, but the UV trace at 210 nm or 254 nm is flat or noisy. The Cause: {7-Azaspiro[3.5]nonan-5-yl}methanol is an aliphatic amine. It lacks the conjugated


-systems required for UV absorption.
Recommended Solutions
MethodSuitabilityTechnical Notes
ELSD / CAD Best Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal. They detect the mass of the non-volatile salt, independent of optical properties [1].
Refractive Index (RI) Good (Isocratic)Useful for preparative scales but cannot handle gradient elution. Baseline drift will occur if mobile phase composition changes.
Derivatization AlternativeReact crude with Benzoyl Chloride or Fmoc-Cl pre-column. This attaches a UV-active chromophore, allowing standard detection, but requires a hydrolysis step later to recover the product.

Part 3: Chromatographic Separation (HPLC/Flash)

The Problem: The compound elutes immediately (void volume) or tails significantly on C18 columns. The Science: At neutral/acidic pH, the secondary amine (pKa ~10-11) is protonated. This charged species is too polar to interact with the hydrophobic C18 chains.

Protocol A: High pH Reverse Phase (The "Free Base" Approach)

Use this for separating organic impurities.

  • Column: C18 (Base-resistant, e.g., XBridge or Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 - 10).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the amine is neutral (free base), increasing hydrophobicity and retention on the column.

  • Caution: Ensure your silica column is rated for pH > 9, or the silica will dissolve.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Use this if very polar impurities (like inorganic salts) are present.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: High Acetonitrile (>80%) with Ammonium Formate buffer.

  • Mechanism: Water forms a layer on the silica surface. The polar amine partitions into this water layer. Elution order is reversed (non-polar comes out first).

Part 4: Isolation & Salt Formation (The "Goo" Issue)

The Problem: After purification, the HCl salt is a hygroscopic oil or sticky gum, not a nice powder. The Science: Amine hydrochlorides are often hygroscopic. Excess water or residual alcohol prevents crystal lattice formation.

Workflow: SCX "Catch and Release" to Crystallization

This is the most robust method to remove non-basic impurities and inorganic salts before final crystallization.

SCX_Workflow Load 1. LOAD Crude in MeOH/Water (Neutral pH) Wash 2. WASH MeOH (Removes non-basics) Load->Wash Impurities Flow Through Elute 3. ELUTE 2M NH3 in MeOH (Releases Amine) Wash->Elute Product Retained Salt 4. SALT FORMATION Add 1M HCl in Ether/Dioxane Elute->Salt Free Base Isolated Cryst 5. CRYSTALLIZE IPA / EtOAc System Salt->Cryst

Figure 2: Strong Cation Exchange (SCX) purification workflow.

Step-by-Step Crystallization Protocol
  • Free Basing: If starting from a crude salt, dissolve in minimal water, basify with 2M NaOH, and extract exhaustively with DCM or Chloroform/IPA (3:1). Dry over

    
     and evaporate.
    
  • Salting: Dissolve the free base oil in anhydrous Isopropanol (IPA) .

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

    • Critical: Do not use aqueous HCl. Water is the enemy of crystallization here.

  • Precipitation:

    • If a solid forms immediately: Stir for 30 mins, filter under Nitrogen.

    • If oil forms: Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until cloudy. Heat to reflux to dissolve, then cool slowly to 4°C.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Part 5: Frequently Asked Questions (FAQs)

Q1: I see two peaks in my ELSD trace with the same mass. What are they? A: These are likely cis/trans diastereomers . The hydroxymethyl group at C5 and the nitrogen at C7 can be on the same side (cis) or opposite sides (trans) of the piperidine ring plane.

  • Fix: These usually require a slow gradient on a C18 column (at high pH) or a specialized chiral column (e.g., Chiralpak IG) to separate.

Q2: My NMR shows a broad hump for the amine protons. A: This is normal for amine salts due to proton exchange.

  • Fix: Add a drop of

    
     to the NMR tube. The exchangeable protons (NH and OH) will disappear, simplifying the spectrum and confirming the skeleton.
    

Q3: Can I use Silica Gel Flash Chromatography? A: Yes, but standard Hexane/EtOAc will not move the amine.

  • Fix: Use DCM : MeOH : NH4OH (90 : 10 : 1) . The Ammonium Hydroxide is critical to deprotonate the silica silanols, preventing the amine from "streaking" or getting permanently stuck [2].

Q4: The product turns into a liquid on the balance. A: The HCl salt is hygroscopic (absorbs water from air).

  • Fix: Handle the solid in a glovebox or weigh it quickly. Store the vial in a desiccator. For long-term storage, keep at -20°C.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? (Community Discussion on Amine Salt Purification). Retrieved from [Link]

Troubleshooting

Removing hydrochloride salt from {7-Azaspiro[3.5]nonan-5-yl}methanol for catalysis

Technical Support Center: {7-Azaspiro[3.5]nonan-5-yl}methanol Applications Welcome to the technical support center for researchers utilizing {7-Azaspiro[3.5]nonan-5-yl}methanol. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {7-Azaspiro[3.5]nonan-5-yl}methanol Applications

Welcome to the technical support center for researchers utilizing {7-Azaspiro[3.5]nonan-5-yl}methanol. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the critical pre-catalysis step: the removal of the hydrochloride (HCl) salt to generate the active, free base form of the amine.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when handling amine hydrochloride salts for catalytic applications.

Q1: Why is {7-Azaspiro[3.5]nonan-5-yl}methanol supplied as a hydrochloride salt?

The hydrochloride salt form offers significant advantages for storage and handling. The protonation of the nitrogen atom to form the ammonium salt increases the compound's thermal stability and reduces its volatility and reactivity towards atmospheric components like carbon dioxide.[1] This ensures a longer shelf-life and consistent purity. The "free base" form, while catalytically active, is more reactive and can be less stable over long-term storage.

Q2: What is the scientific necessity of removing the hydrochloride before catalysis?

The catalytic activity of an amine like {7-Azaspiro[3.5]nonan-5-yl}methanol typically relies on the nucleophilic and/or basic properties of the lone pair of electrons on the nitrogen atom.[2][3] In the hydrochloride salt, this lone pair is engaged in a coordinate bond with a proton (H⁺), rendering it unavailable for catalysis.[1] Failure to deprotonate the amine will result in a catalytically inactive species. Furthermore, the presence of the acidic hydrochloride can interfere with or promote undesirable side reactions in sensitive chemical systems.

Q3: What are the primary methods for converting the hydrochloride salt to the free base amine?

There are three main laboratory-scale methods, each with specific advantages depending on the requirements of the subsequent catalytic reaction:

  • Aqueous Basic Workup (Liquid-Liquid Extraction): This is the most common and straightforward method. It involves neutralizing the salt with an aqueous base and extracting the liberated, neutral free amine into an immiscible organic solvent.[4][5][6]

  • Ion-Exchange Chromatography (IEC): This technique uses a basic resin to neutralize the salt. It is particularly useful for small-scale preparations or when aqueous conditions must be strictly avoided in the final product.[7][8][9]

  • Anhydrous Deprotonation: For reactions that are highly sensitive to water, the salt can be neutralized in an organic solvent using a soluble organic base. The resulting ammonium salt byproduct is then removed by filtration.[10][11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most common deprotonation methods, complete with troubleshooting advice to overcome common experimental hurdles.

Method 1: Aqueous Basic Workup via Liquid-Liquid Extraction (LLE)

This method is the workhorse for generating free base amines due to its scalability and efficiency. It relies on the principle that the amine salt is water-soluble, while the neutral free base is significantly more soluble in organic solvents.[4][12]

The process involves a simple acid-base reaction followed by physical separation.

cluster_start Aqueous Phase cluster_reagents Reagents cluster_end Organic Phase AmineHCl {Amine}-H⁺Cl⁻ (Water Soluble) FreeAmine Free Amine (Organic Soluble) AmineHCl->FreeAmine 1. Add Base 2. Add Solvent & Extract Base Aqueous Base (e.g., K₂CO₃, NaOH) Solvent Organic Solvent (e.g., DCM, EtOAc)

Caption: General workflow for LLE deprotonation.

  • Dissolution: Dissolve the {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride salt in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.

  • Basification: Slowly add a suitable aqueous base to the solution while gently swirling. Monitor the pH of the aqueous layer with pH paper or a calibrated meter. Continue adding the base until the pH is ≥11 to ensure complete deprotonation.

  • Extraction: Add an equal volume of a suitable organic solvent (see Table 1). Stopper the separatory funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.[6]

  • Collection: Drain the organic layer (the location, top or bottom, depends on the solvent's density relative to water).

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 3-5) two more times to maximize recovery.

  • Washing: Combine all organic extracts in the separatory funnel. Wash with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying & Isolation: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which may be a solid or an oil.

ParameterOption 1Option 2Option 3
Aqueous Base Saturated NaHCO₃2 M K₂CO₃1 M NaOH
Pros Mild, good for sensitive substrates.Inexpensive, effective, easy to handle.[13][14]Ensures complete deprotonation.
Cons May not be basic enough (pKa of H₂CO₃ ≈ 10.3).Stronger base, handle with care.Highly caustic, can hydrolyze esters or other sensitive groups.
Organic Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc)Diethyl Ether (Et₂O)
Pros Good solvent for many amines, denser than water.Less toxic than DCM, good solvent.Volatile, easy to remove.
Cons Chlorinated solvent, environmental concerns.Can be prone to emulsion, slightly water-miscible.Highly flammable, peroxide-forming.
ProblemProbable CauseRecommended Solution
Persistent Emulsion Vigorous shaking; similar phase densities.Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, for small volumes, centrifugation can effectively break the emulsion.[15]
Low Product Yield Incomplete deprotonation or insufficient extraction.Re-check the pH of the aqueous layer; it must be strongly basic (≥11). Perform additional extractions (3-4 total) to ensure complete transfer of the free amine to the organic phase.[15]
Product is an Oil/Gummy Solid Residual water or solvent.Ensure the organic layer was thoroughly dried before solvent removal. If necessary, re-dissolve in a minimal amount of solvent, dry again with fresh drying agent, filter, and re-concentrate.
Method 2: Solid-Phase Deprotonation via Ion-Exchange Chromatography (IEC)

This method is ideal for small-scale syntheses or when the final product must be rigorously anhydrous. It avoids a biphasic aqueous workup entirely.

A solution containing the amine hydrochloride is passed through a column containing a solid-supported basic resin (anion exchanger). The chloride ions (Cl⁻) are exchanged for the basic counter-ions of the resin (e.g., OH⁻ or CO₃²⁻), and the protonated amine is neutralized as it passes through the column, eluting as the free base.[7][8]

cluster_workflow IEC Deprotonation Workflow start Dissolve Amine-HCl in suitable solvent (e.g., Methanol) prep_col Prepare & Equilibrate Basic Ion-Exchange Column load Load Amine-HCl Solution onto Column prep_col->load elute Elute with Solvent load->elute collect Collect Fractions (Monitor by TLC) elute->collect isolate Combine Fractions & Evaporate Solvent collect->isolate end_node Pure Free Base Amine isolate->end_node

Caption: Step-by-step workflow for IEC purification.

  • Resin Selection & Preparation: Choose a strongly basic anion exchange resin (e.g., Amberlyst® A26 (OH⁻ form) or a similar macroporous resin). Prepare a slurry of the resin in your chosen elution solvent (e.g., methanol or THF).

  • Column Packing: Pack a chromatography column with the resin slurry, ensuring no air bubbles are trapped. Allow the solvent to drain to the top of the resin bed.

  • Equilibration: Wash the packed column with 3-5 column volumes of the elution solvent to equilibrate the resin.

  • Sample Preparation: Dissolve the {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride salt in a minimal amount of the elution solvent.

  • Loading & Elution: Carefully load the sample solution onto the top of the resin bed. Allow it to enter the resin, then begin eluting with the solvent at a slow, steady flow rate (e.g., 1-2 mL/minute).

  • Fraction Collection: Collect the eluent in fractions and monitor the presence of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin).

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure, anhydrous free base.

ProblemProbable CauseRecommended Solution
Incomplete Conversion to Free Base Resin capacity exceeded or flow rate is too high.Ensure you are using a sufficient excess of resin (typically 3-5 equivalents based on the resin's stated capacity). Reduce the elution flow rate to allow for sufficient residence time on the column.
Low Recovery of Product The free base amine is adsorbing to the resin matrix.Elute with a more polar solvent. If that fails, elute with a solvent mixture containing a small amount (1-2%) of a volatile base like triethylamine or ammonium hydroxide in methanol to displace the product.[9]
Product Elutes with Color Degradation of the resin or impurities.Ensure the use of high-quality resin and solvents. If the resin is old, it may need to be regenerated or replaced.

References

  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine? [Online forum post].
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • Evans, J. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. Retrieved from [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • PubMed. (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Al-Mawlawi, N. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

  • Reddit. (2022, February 27). Potassium carbonate as a base. [Online forum post]. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Wikipedia. (2024). Triethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
  • Medium. (2025, July 10). Understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • SDSU Chemistry. (2019, April 25). Chapter 10, Amines.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • ResearchGate. (n.d.). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2018, February 7). Highly Enantioselective Oxidation of Spirocyclic Hydrocarbons by Bioinspired Manganese Catalysts and Hydrogen Peroxide.
  • Scribd. (n.d.).
  • Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
  • Unacademy. (n.d.). Preparation of Potassium Carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). US2768060A - Manufacture of potassium bicarbonate by use of strongly basic amines.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Creative Biolabs. (n.d.).
  • Harvard Apparatus. (n.d.).
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Online forum post]. Retrieved from [Link]

  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
  • PMC. (n.d.).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • French-Ukrainian Journal of Chemistry. (2020).
  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. [Video].
  • PubChemLite. (n.d.). {6-azaspiro[3.5]nonan-7-yl}methanolhydrochloride.
  • ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ACS Publications. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • ChemRxiv. (2025, November 24). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space.
  • Chalmers Research. (2023, July 28).

Sources

Optimization

Technical Support Center: Recrystallization of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

Status: Operational Ticket ID: OPT-REC-7AZA-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Welcome to the technical support hub for {7-Azaspiro[3.5]n...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-REC-7AZA-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride . This guide addresses the specific challenges of purifying spirocyclic amine salts. Unlike flat aromatic systems, spirocycles possess unique 3D vectors and conformational rigidity, which can complicate crystal packing and lead to the common "oiling out" phenomenon.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Core Structure: A spiro[3.5]nonane skeleton (azetidine fused to cyclohexane).

  • Functional Handles: A secondary amine (protonated as HCl salt) and a primary alcohol (hydroxymethyl group).

  • Critical Challenge: The molecule is highly polar and hygroscopic. The competition between the hydrogen-bonding hydroxyl group and the ionic ammonium chloride moiety creates a narrow "metastable zone" for crystallization.

Standard Operating Procedure (SOP)

Primary Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc)
  • Why this works: IPA provides high solubility for the polar salt at elevated temperatures but significantly lower solubility at room temperature compared to Methanol. EtOAc acts as a moderate anti-solvent that encourages lattice formation without causing immediate precipitation (oiling out).

Protocol Steps:
  • Dissolution (Thermodynamic Control):

    • Place crude solid in a round-bottom flask.

    • Add Isopropanol (IPA) (approx. 5-7 mL per gram of solute).

    • Heat to reflux (82°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely, add IPA in 0.5 mL increments. If a fine suspension remains (likely inorganic salts like NH₄Cl), filter while hot through a sintered glass funnel.

  • Nucleation Setup (The Cloud Point):

    • Remove heat and allow the clear solution to cool to ~60°C.

    • Slowly add Ethyl Acetate (EtOAc) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of hot IPA to just clear the solution again.

  • Controlled Cooling (Kinetic Control):

    • Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to ensure slow cooling (approx. 10°C per hour).

    • Crucial Step: If available, add seed crystals at 45-50°C.

    • Allow to reach room temperature (20-25°C) undisturbed for 4-6 hours.

  • Isolation:

    • Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the white crystalline solid under vacuum / inert atmosphere.

    • Wash the cake with cold 1:1 IPA/EtOAc mixture.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Note: Use P₂O₅ or a desiccant trap, as the HCl salt is hygroscopic.

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I followed the protocol, but as the solution cooled, oily droplets formed at the bottom instead of crystals. How do I fix this?"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for the crystal lattice to lock in.

Corrective Action:

  • Re-heat the mixture until the oil redissolves (add a small amount of IPA if needed).

  • Seed it: You must provide a template. If you lack pure crystals, scratch the glass side of the flask vigorously with a glass rod at the interface of the liquid.

  • Reduce Anti-solvent: You may have added too much EtOAc too quickly. Try a solvent ratio with more IPA.

  • High-Shear Stirring: Vigorous stirring during the cooling phase can sometimes force the oil droplets to solidify into an amorphous solid, which can then be recrystallized properly.

Issue 2: Low Recovery / Yield

User Question: "The crystals look great, but I only got 40% recovery. Where is the rest?"

Diagnosis: The compound is likely too soluble in the mother liquor, or the "methanol" handle is increasing solubility in the alcohol solvent.

Corrective Action:

  • Switch Solvent System: Change from IPA/EtOAc to Ethanol/MTBE . MTBE (Methyl tert-butyl ether) is a stronger anti-solvent than EtOAc for this specific polarity profile.

  • Concentration: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop). Warning: Second crops are usually less pure.[1]

  • Ice Bath Duration: Ensure the final cooling step at 0°C lasts at least 2 hours.

Issue 3: High Chloride Content / Acidic Impurity

User Question: "My elemental analysis shows excess Chlorine. Is it a di-HCl salt?"

Diagnosis: The spiro-amine is a mono-amine, so it should form a mono-HCl salt. Excess Cl usually indicates trapped HCl gas or solvent inclusions.

Corrective Action:

  • Vacuum Drying: Increase drying time and temperature (up to 50°C) under high vacuum (<10 mbar).

  • Solvent Swap: Recrystallize once from pure Methanol , then strip the solvent completely. Methanol is excellent at removing trapped HCl, though it is poor for yield (due to high solubility).

Process Visualization

The following diagram illustrates the decision logic for optimizing the purification of {7-Azaspiro[3.5]nonan-5-yl}methanol HCl.

Recrystallization_Workflow Start Crude {7-Azaspiro[3.5]nonan-5-yl} methanol HCl Solubility_Test Solubility Check: Dissolve in hot IPA (80°C) Start->Solubility_Test Check_Dissolution Did it dissolve? Solubility_Test->Check_Dissolution Add_Polar Add MeOH dropwise until dissolved Check_Dissolution->Add_Polar No Filter_Hot Hot Filtration (Remove inorganic salts) Check_Dissolution->Filter_Hot Yes Add_Polar->Filter_Hot Cloud_Point Cloud Point Method: Add EtOAc/MTBE until turbid Filter_Hot->Cloud_Point Cooling Slow Cooling to RT (Rate: 10°C/hr) Cloud_Point->Cooling Check_State State Check Cooling->Check_State Oiling_Out ISSUE: Oiling Out (Liquid droplets) Check_State->Oiling_Out Droplets Crystallization Success: Crystalline Solid Check_State->Crystallization Precipitate Rescue_Oil Re-heat + Seed Crystal + Slower Cool Oiling_Out->Rescue_Oil Rescue_Oil->Cooling Retry Isolation Filter & Wash (Cold 1:1 Solvent) Crystallization->Isolation Drying Dry (40°C, Vacuum) Store with Desiccant Isolation->Drying

Caption: Decision tree for the purification of spirocyclic amine salts, highlighting the critical intervention loop for "oiling out" phenomena.

Quantitative Data: Solvent Selection Matrix

Use this table to select the correct solvent based on your specific impurity profile.

Solvent SystemRoleSuitabilityNotes
IPA / EtOAc PrimaryHigh Best balance of yield and purity. Standard starting point.
EtOH / MTBE AlternativeHigh Use if yield is low in IPA. MTBE drives precipitation harder.
MeOH / Et₂O RescueMedium Use only if the compound is very polar and won't dissolve in IPA. Risk:[2][1][3] Diethyl ether is highly volatile and flammable.
Water / Acetone NicheLow Only for removal of inorganic salts. High risk of oiling out.

References

  • Pobudkowska, A., et al. (2016).[4] Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review. Retrieved from [Link]

  • LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? - Discussion Thread. Retrieved from [Link]

Sources

Troubleshooting

Resolving hygroscopicity challenges in azaspiro compound handling

Subject: Resolving Hygroscopicity & Stability in Azaspiro Scaffolds Ticket ID: #AZ-SPIRO-STAB-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Hygroscopicity & Stability in Azaspiro Scaffolds

Ticket ID: #AZ-SPIRO-STAB-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary: The "Azaspiro Paradox"

You are likely here because your lead azaspiro compound—selected for its high Fsp³ character and ability to penetrate the blood-brain barrier—is failing physical stability tests.

The Issue: Azaspiro compounds (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) possess unique 3D geometries that reduce lipophilicity (LogP) while maintaining metabolic stability. However, this same 3D rigid scaffold often creates crystal lattice voids or channels accessible to water molecules. Combined with the high basicity of the secondary/tertiary spiro-amines, these compounds are prone to rapid moisture uptake, deliquescence, and hydrolysis.

This guide provides a self-validating troubleshooting framework to diagnose, handle, and engineer out these hygroscopicity risks.

Module A: Diagnostics & Analysis (DVS & TGA)

Q: My DVS isotherm shows a large hysteresis loop that doesn't close. Is my instrument broken?

A: Unlikely. In azaspiro salts, a non-closing hysteresis loop is a classic signature of Kinetic Trapping or Channel Hydrate Formation , not instrument error.

The Mechanism: Unlike surface adsorption (where water sits on the outside), azaspiro lattices often expand to accommodate water molecules into specific crystallographic channels.

  • Sorption: Water enters easily as humidity rises.

  • Desorption: As humidity drops, the lattice "collapses" or constricts around the water, trapping it. The energy required to release this water is higher than the energy available at 0% RH at 25°C.

Troubleshooting Protocol: Do not rely on a standard DVS cycle. Implement the "Thermal Reset" Protocol :

StepConditionPurpose
1Heat to 60°C @ 0% RH for 60 minsForce dehydration of kinetically trapped water.
2Cool to 25°C @ 0% RHEstablish true dry mass baseline (

).
3Ramp 0% → 90% RH (Sorption)Measure uptake kinetics.
4Ramp 90% → 0% RH (Desorption)Measure hysteresis.
5Critical: Heat to 60°C @ 0% RHVerify if mass returns to

. If yes = Channel Hydrate.
Q: How do I distinguish between "Surface Hygroscopicity" and "Deliquescence"?

A: You must analyze the dm/dt (rate of mass change) signal, not just total mass.

  • Surface Adsorption: Rapid initial uptake that plateaus quickly. The solid remains a powder.

  • Deliquescence: The uptake accelerates exponentially once a specific Critical Relative Humidity (CRH) is crossed. The solid dissolves in its own sorbed water, becoming a liquid.

Visual Guide: The Hygroscopicity Decision Tree

HygroscopicityLogic Start Start: API Mass Gain > 2% CheckCRH Does Mass Gain Spike at Specific %RH? Start->CheckCRH Deliquescence Diagnosis: Deliquescence (Phase Change to Liquid) CheckCRH->Deliquescence Yes (Exponential) Adsorption Diagnosis: Surface Adsorption or Hydrate Formation CheckCRH->Adsorption No (Linear/Langmuir) XRPD_Check Run Post-DVS XRPD Adsorption->XRPD_Check NewPeaks New Peaks Observed? XRPD_Check->NewPeaks Hydrate Result: Stoichiometric Hydrate (Stable if stored < Dehydration RH) NewPeaks->Hydrate Yes (Sharp Peaks) Amorphous Result: Amorphous Conversion (High Risk of Instability) NewPeaks->Amorphous Yes (Halo/Broad) Surface Result: Surface Hygroscopicity (Particle Size Reduction Risk) NewPeaks->Surface No Change

Figure 1: Diagnostic logic flow to categorize moisture uptake behaviors in azaspiro salts.

Module B: Operational Protocols (Handling)

Q: My balance drifts constantly when weighing the sample. How do I get an accurate assay?

A: Azaspiro salts (especially HCl or Mesylates) can adsorb moisture faster than the balance stabilization time. The drift is real mass gain.

The "Zero-Drift" Weighing Protocol:

  • Equilibration: Do not move the container directly from the fridge (4°C) to the balance. Allow 30 mins equilibration to prevent condensation.

  • Static Elimination: Azaspiro compounds are prone to static charge, which mimics drift. Use an Ionizing Bar or Polonium Strip inside the balance chamber.

  • Extrapolation Weighing:

    • Place sample on balance.[1]

    • Record weight at

      
      .
      
    • Plot weight vs. time.

    • Extrapolate back to

      
       to get the true dry weight.
      
Q: Can I just store it in a desiccator?

A: For standard compounds, yes. For reactive azaspiro amines, no . Standard silica gel desiccants only remove moisture. They do not remove oxygen or CO₂. Azaspiro amines reacts with atmospheric CO₂ to form carbamates (blooming on the surface).

Correct Storage:

  • Primary: Amber glass vial (low permeability).

  • Headspace: Nitrogen or Argon purge (critical).

  • Secondary: Heat-sealed Aluminium/Aluminium (Alu/Alu) pouch.

  • Scavenger: Molecular sieve sachets (Type 4A) inside the secondary pouch, not in direct contact with the powder.

Module C: Engineering Solutions (Salt & Formulation)

Q: I'm using the HCl salt because it crystallizes well, but it turns to goo. What are my alternatives?

A: HCl salts of azaspiro compounds are notorious for high hygroscopicity because the chloride ion is small and has high charge density, creating a lattice with high lattice energy but also high affinity for water bridging.

The "Hydrophobic Counterion" Strategy: Switch to large, lipophilic counterions that "shield" the protonated amine and pack inefficiently for water entry but efficiently for stability.

Recommended Counterion Screen:

CounterionpKa (Acid)Hygroscopicity RiskRationale for Azaspiro
Chloride -7High Default choice, but often deliquescent. Avoid if CRH < 60%.
Mesylate -1.2High Good solubility, but hygroscopic.
Fumarate 3.03Low Planar, H-bond forming, often creates stable, non-hygroscopic networks.
Tosylate -1.34Low/Med Bulky aromatic ring provides steric shielding against water.
Pamoate 2.51Very Low Extreme hydrophobicity. Use for insoluble salt formation.
Q: How do I select the right salt without making 50 batches?

A: Use the pKa-Solubility-Hygroscopicity Triad .

Visual Guide: Salt Selection Workflow

SaltSelection Input Free Base Azaspiro (pKa ~8-10) Step1 Delta pKa Check (pKa_base - pKa_acid > 3) Input->Step1 Screen1 Screen 1: Hydrophilic Acids (HCl, H2SO4, Mesylate) Step1->Screen1 Screen2 Screen 2: Lipophilic Acids (Tosylate, Napsylate) Step1->Screen2 Screen3 Screen 3: Dicarboxylic Acids (Fumarate, Succinate) Step1->Screen3 DVS_Test DVS Stress Test (Cycle to 90% RH) Screen1->DVS_Test Screen2->DVS_Test Screen3->DVS_Test Pass Pass: Mass Gain < 2% No Hysteresis DVS_Test->Pass Stable Fail Fail: Deliquescence or >5% Gain DVS_Test->Fail Unstable Formulation Formulation Pass->Formulation Proceed to Pre-Formulation

Figure 2: Strategic workflow for selecting counterions to mitigate hygroscopicity.

References

  • Airaksinen, S., et al. (2005).[2] "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences.

  • Newman, A., & Reutzel-Edens, S. (2020). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Surface Measurement Systems. (n.d.). "Dynamic Vapor Sorption (DVS) – Theory and Applications."

  • Jawahar, N., & Arigò, A. (2019).[3] "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." Journal of Chemical and Pharmaceutical Research.

  • Proumid. (n.d.). "Dynamic Vapor Sorption (DVS) Analysis: Method and Applications."

Sources

Optimization

Technical Support Center: Stability of {7-Azaspiro[3.5]nonan-5-yl}methanol HCl

Topic: Stability & Handling Under Basic Conditions Part 1: Executive Summary & Critical Mechanism The Core Issue: Users frequently report "decomposition" or "loss of product" when subjecting {7-Azaspiro[3.5]nonan-5-yl}me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Basic Conditions
Part 1: Executive Summary & Critical Mechanism

The Core Issue: Users frequently report "decomposition" or "loss of product" when subjecting {7-Azaspiro[3.5]nonan-5-yl}methanol HCl to basic conditions. In >90% of cases, this is not chemical degradation but rather a misunderstanding of the physicochemical phase transition from a water-soluble salt to a lipophilic (and potentially water-insoluble) free base.

Chemical Reality:

  • Salt vs. Free Base: The HCl salt is ionic and highly water-soluble.[1] Upon adding base (pH > 10), the secondary amine at position 7 deprotonates. This neutral "free base" often precipitates as an oil or sticky solid, which can look like "gunk" or decomposition.

  • Ring Strain: The molecule contains an azetidine ring (4-membered nitrogen heterocycle).[2][3] While strained (~25 kcal/mol), azetidines are kinetically stable to basic hydrolysis at room temperature. However, they are thermodynamically unstable; heating in strong base (e.g., NaOH > 60°C) can trigger nucleophilic attack and ring opening.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific issue.

Symptom Probable Cause Technical Solution
Cloudiness / White Precipitate upon adding baseNormal Phase Change. You have successfully generated the free base, which is insoluble in the aqueous phase.Do NOT discard. Add an organic solvent (DCM or EtOAc) immediately to extract the free base.
Low Recovery after extractionHigh Polarity. The free base contains both an amine and an alcohol, making it partially water-soluble (amphiphilic).Modify Solvent. Standard Ether/Hexane extraction will fail. Use DCM:Isopropanol (3:1) or CHCl₃:MeOH (9:1) for extraction.
New Spot on TLC (Lower Rf)Ring Opening. The azetidine ring has opened due to excessive heat or extremely strong nucleophiles.Control Temp. Ensure neutralization happens at 0°C . Avoid refluxing in basic media.
Product "Disappears" on RotavapVolatility. The free base of this spiro-amine can be somewhat volatile if the molecular weight is low and vacuum is high.Gentle Drying. Do not heat the water bath >30°C. Stop evaporation immediately upon solvent removal.
Part 3: Validated Experimental Protocols
Protocol A: Safe Generation of Free Base (The "Cold Neutralization" Method)

Use this protocol to convert the HCl salt to the free amine for subsequent reactions (e.g., amide coupling).

Reagents:

  • {7-Azaspiro[3.5]nonan-5-yl}methanol HCl

  • Dichloromethane (DCM)[4]

  • Saturated aq. NaHCO₃ (preferred) or 1M NaOH (use with caution)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5-10 mL per gram).

  • Biphasic Setup: Add an equal volume of DCM to the water phase.

  • Cooling (Critical): Place the biphasic mixture in an ice bath (0°C). Cooling prevents heat-induced ring opening during the exothermic neutralization.

  • Neutralization: Slowly add Saturated NaHCO₃ with vigorous stirring until the aqueous layer pH reaches ~10.

    • Note: You will see the organic layer become slightly turbid or an oil separate at the interface.

  • Extraction: Separate layers. Extract the aqueous layer 3x with DCM:Isopropanol (9:1) . The alcohol helps pull the polar amine into the organic phase.

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Concentration: Evaporate solvent at <30°C .

Protocol B: Assessing Stability (Stress Test)

Use this to confirm if your specific basic conditions are destroying the molecule.

  • Dissolve 5 mg of compound in 1 mL of your target basic buffer.

  • Incubate at intended temperature for 1 hour.

  • LC-MS Check:

    • Target Mass (M+H): Look for the parent peak.

    • Ring-Opened Impurity: Look for M+18 (Hydration) or M+Nu (Nucleophile addition). Azetidine ring opening usually results in a linear chain with a +18 mass shift if water attacks.

Part 4: Visualizing the Stability Pathways

The following diagram illustrates the safe path (Free-Basing) vs. the degradation path (Ring Opening).

StabilityPathways Salt {7-Azaspiro[3.5]nonan-5-yl}methanol HCl (Water Soluble) BaseCond Add Base (pH > 10) Salt->BaseCond Dissociation FreeBase Free Base Form (Organic Soluble / Oil) BaseCond->FreeBase Cold (0-25°C) Kinetic Control RingOpen Ring-Opened Degradant (Amino-Alcohol Chain) BaseCond->RingOpen Heat (>60°C) or Strong Nucleophile FreeBase->RingOpen Prolonged Storage in Basic Soln

Caption: Figure 1. Reaction pathways under basic conditions. The green path represents the desired neutralization. The red dashed path represents thermal degradation via azetidine ring opening.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH instead of NaHCO₃? A: Yes, but exercise caution. Azetidines are sensitive to the heat of neutralization. If using NaOH, add it dropwise at 0°C. Avoid leaving the free base in concentrated NaOH for extended periods (e.g., overnight), as this increases the probability of ring opening.

Q2: I evaporated the solvent and my flask looks empty. Where is my compound? A: The free base is likely a viscous, colorless oil. If the quantity is small (<50 mg), it may coat the walls of the flask invisibly. Dissolve in a small amount of deuterated chloroform (CDCl₃) and run an NMR to confirm presence.

Q3: Is the alcohol group (methanol arm) stable in base? A: Yes. Primary alcohols are generally stable in basic aqueous solutions. They require extremely strong bases (like NaH in dry THF) to deprotonate. In standard aqueous workups (pH 10-14), the alcohol remains protonated (-OH) and stable.

Q4: Why does the literature say Azetidines are unstable? A: Literature often refers to acid-catalyzed ring opening (where the nitrogen gets protonated, becoming a good leaving group). In basic conditions, the nitrogen is uncharged (after deprotonation), making the ring significantly more robust unless forced open by heat.

Part 6: References
  • BenchChem. (2025).[4][5] Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Retrieved from 4

  • Sigma-Aldrich. (n.d.). 7-Azaspiro[3.5]nonane hydrochloride Product Analysis. Retrieved from 6

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from 7

  • ResearchGate. (2015). Discussion on converting amine salts to free amines. Retrieved from 8[9]

Sources

Troubleshooting

Technical Support Center: Stability Profiling &amp; Analysis of Azaspiro[3.5]nonane Derivatives

Status: Active Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: AZ-SP-90210 Subject: Detection and Structural Elucidation of Decomposition Products

Introduction: The Stability Paradox of the Spiro Scaffold

Welcome to the technical support hub. You are likely working with azaspiro[3.5]nonane derivatives because they offer a "Goldilocks" solution in medicinal chemistry: they provide the rigidity of a bicycle without the high lipophilicity of fused aromatics, often improving metabolic stability and solubility compared to their piperidine analogs.

However, this scaffold introduces a specific vulnerability: the strained azetidine (4-membered) ring . While the spiro-junction confers some kinetic stability, the azetidine moiety remains the thermodynamic weak point, susceptible to ring-opening reactions that do not occur in larger heterocycles.

This guide provides a self-validating troubleshooting workflow to detect, identify, and mitigate these decomposition products.

Part 1: Diagnostic Triage (Troubleshooting Q&A)

Q1: I observe a new peak with a mass shift of +16 Da relative to my parent compound. Is this an impurity or a degradation product?

Dr. Vance: This is the most common degradation signature for secondary/tertiary amines. It represents the addition of an oxygen atom, but you must distinguish between two distinct pathways:

  • N-Oxidation: The nitrogen of the azetidine or the piperidine ring (if nitrogenous) reacts with peroxides or atmospheric oxygen.

  • C-Hydroxylation: Metabolic-like oxidation on the carbon skeleton, often driven by trace metal contaminants or light.

Diagnostic Test: Run an MS/MS product ion scan.[1]

  • N-Oxide signature: Look for a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) . N-oxides are thermally labile and often deoxygenate in the source.

  • Hydroxylation signature: The oxygen is usually stable on the carbon. You will see losses of 18 Da (H₂O) or the oxygen will be retained in the fragment ions.

Q2: My LC-MS peaks for the parent compound are tailing significantly, compromising the detection of trace degradants. How do I fix this?

Dr. Vance: Azaspiro[3.5]nonane derivatives are basic amines (


). Tailing is caused by the interaction of the protonated amine with residual silanols on the silica column stationary phase.

Protocol Adjustment:

  • Option A (High pH): Switch to a hybrid-silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO) and use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10). This deprotonates the amine, reducing silanol interaction.

  • Option B (Chaotropic Agent): If you must stay at low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the amine, masking the positive charge. Note: TFA suppresses MS signal; use the minimum effective concentration.

Q3: I see a degradation product that matches the mass of the parent + 18 Da. Is this a hydrate?

Dr. Vance: Unlikely to be a simple hydrate. In the context of azetidines, a +18 Da shift is the hallmark of acid-mediated ring opening . The strained 4-membered ring hydrolyzes, breaking the C-N bond to form a linear amino alcohol or amino acid derivative. This is a critical stability failure mode.

Part 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for predicting what to look for.

Mechanism 1: Oxidative Instability (N-Oxide Formation)

The secondary or tertiary amine in the azaspiro system is electron-rich. In the presence of peroxides (common in unsterilized PEG excipients) or under oxidative stress, the nitrogen lone pair attacks oxygen.

Mechanism 2: Azetidine Ring Opening (Acid/Nucleophile)

The azetidine ring possesses significant angle strain (~26 kcal/mol). Under acidic conditions, the nitrogen protonates, becoming a better leaving group. A nucleophile (water, buffer anion) can attack the


-carbon, snapping the ring open.

Visualization of Pathways:

DegradationPathways cluster_0 Critical Failure Modes Parent Azaspiro[3.5]nonane (Parent) Protonated Protonated Intermediate (Activated Ring) Parent->Protonated Acidic pH (+ H+) NOxide N-Oxide (+16 Da) Parent->NOxide Oxidation (H2O2/Air) N-center attack Dimer Oxidative Dimer (2M - 2H) Parent->Dimer Radical Coupling (Light/Metal) RingOpen Ring-Opened Amino Alcohol (+18 Da) Protonated->RingOpen Nucleophilic Attack (H2O) Strain Relief

Caption: Primary decomposition vectors for azaspiro[3.5]nonane. Red nodes indicate terminal degradants.

Part 3: Analytical Methodologies
A. LC-MS/MS Optimization Table

To detect trace decomposition, your method must be tuned for the specific physicochemical properties of the spiro scaffold.[2]

ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (+)Basic nitrogen centers protonate readily (

).
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Buffering is critical. Formate improves ionization over phosphate.
Mobile Phase B Acetonitrile (High Purity)Methanol can sometimes react with activated ring-opened species (artifact formation).
Column Temp 40°CReduces backpressure and improves mass transfer for bulky spiro-amines.
Fragmentor Voltage Medium (100-135 V)Prevent in-source fragmentation of the labile N-oxide bond.
Collision Energy Stepped (20, 35, 50 eV)Ensures coverage of both fragile (ring opening) and stable (core) fragments.
B. Structural Elucidation Workflow (Graphviz)

Use this logic tree to identify unknown peaks in your chromatogram.

IdentificationLogic Start Unknown Peak Detected MassShift Calculate Mass Shift (Delta vs Parent) Start->MassShift Plus16 +16 Da MassShift->Plus16 Plus18 +18 Da MassShift->Plus18 Plus14 +14 Da MassShift->Plus14 MSMS_Ox MS/MS: Loss of 16/17? Plus16->MSMS_Ox MSMS_Hyd MS/MS: Loss of H2O? Plus18->MSMS_Hyd Res_Methyl Methylation Artifact (MeOH solvent?) Plus14->Res_Methyl Res_NOxide N-Oxide MSMS_Ox->Res_NOxide Yes Res_Hydrox C-Hydroxylation MSMS_Ox->Res_Hydrox No Res_RingOpen Ring-Opened (Hydrolysis) MSMS_Hyd->Res_RingOpen Common

Caption: Decision tree for assigning identity to unknown degradants based on mass shift and fragmentation.

Part 4: Forced Degradation Protocols

These protocols are designed to generate the degradation products intentionally, allowing you to validate your method's specificity.

Protocol 1: Acid Hydrolysis (Targeting Ring Opening)
  • Purpose: Assess the vulnerability of the azetidine ring to cleavage.[3]

  • Reagents: 0.1 N HCl or 1.0 N HCl.

  • Procedure:

    • Dissolve 1 mg of compound in 1 mL of Acetonitrile/Water (50:50).

    • Add 1 mL of 1.0 N HCl.

    • Incubate at 60°C for 4 hours .

    • Neutralize with 1.0 N NaOH before LC-MS injection to prevent peak distortion.

  • Expected Result: Appearance of +18 Da peaks (ring-opened amine).[2]

Protocol 2: Oxidative Stress (Targeting N-Oxides)
  • Purpose: Simulate long-term storage or excipient incompatibility.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile.

    • Add 100

      
      L of 3% 
      
      
      
      .
    • Incubate at Room Temperature for 2 hours . (Heat is unnecessary and may degrade the N-oxide).

  • Expected Result: Appearance of +16 Da peaks.

References
  • Čikoš, A., et al. (2021).[1] "Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis.

  • Kalgutkar, A. S., et al. (2011). "Metabolism-Guided Drug Design: Optimization of the Azetidine Ring." Journal of Medicinal Chemistry.

  • Wiles, J. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [4]

  • BenchChem Technical Support. (2025). "Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions."

  • Sigma-Aldrich. (2025). "LC-MS Resource Guide: Ascentis® Express Fused-Core® HPLC Columns."

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl vs. Piperidine Analogs

[1] Executive Summary: The "Escape from Flatland" In modern drug discovery, increasing the fraction of sp^3-hybridized carbons ( ) is a proven strategy to improve solubility and target selectivity while reducing off-targ...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp^3-hybridized carbons (


) is a proven strategy to improve solubility and target selectivity while reducing off-target toxicity.[1] The 7-azaspiro[3.5]nonane  scaffold represents a critical "bioisostere" for the traditional piperidine ring.

This guide provides a rigorous NMR analysis of {7-Azaspiro[3.5]nonan-5-yl}methanol HCl , comparing it directly to its non-spiro analog, (Piperidin-3-yl)methanol HCl .[1] We focus on the unique spectroscopic signatures arising from the spiro-quaternary center, which imposes significant conformational rigidity and diastereotopicity absent in the flat piperidine counterparts.

The Molecule at a Glance[2][3][4][5]
  • Core Scaffold: 7-Azaspiro[3.5]nonane (Spirocyclic amine).[1]

  • Substituent: Hydroxymethyl (-CH

    
    OH) at position 5 (adjacent to the spiro center).[1]
    
  • Form: Hydrochloride Salt (HCl).

  • Key Analytical Challenge: Resolving diastereotopic protons induced by the C5 chiral center and the rigid spiro-fusion.

Structural Logic & Nomenclature

To interpret the NMR, one must first visualize the numbering and the steric environment.

  • Spiro Center (C4): The junction between the 4-membered (cyclobutane) and 6-membered (piperidine) rings.[1]

  • Nitrogen (N7): Located in the 6-membered ring, opposite the spiro center.

  • Chiral Center (C5): The substitution site. Because C4 is a quaternary spiro center, the rotation of the C5-C6 bond is sterically compressed.

Comparison of Scaffolds:

FeatureTarget: {7-Azaspiro[3.5]nonan-5-yl}methanol Comparator: (Piperidin-3-yl)methanol
Topology 3D Spirocyclic (Rigid)2D Chair/Boat (Flexible)
Steric Bulk High (Gem-disubstitution at C4)Low (Methylene at C4)
Proton Environment Highly Diastereotopic (ABX systems)Averaged (due to ring flipping)
Bio-relevance High

(Metabolic Stability)
Standard Linker

Experimental Protocol: Self-Validating NMR Workflow

As a senior scientist, I recommend DMSO-d


  over D

O or CDCl

for this specific salt.
  • Why DMSO-d

    
    ? 
    
    • Solubility: The HCl salt is highly polar; CDCl

      
       will result in poor solubility and line broadening.
      
    • Exchangeable Protons: In D

      
      O, the crucial 
      
      
      
      and
      
      
      protons exchange with deuterium and disappear. In dry DMSO-d
      
      
      , these signals are visible as distinct multiplets, providing confirmation of the salt form and the alcohol functionality.
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the HCl salt.

    • Dissolve in 0.6 mL of DMSO-d

      
       (99.9% D).[1]
      
    • Critical Step: Add 1 drop of TMS (Tetramethylsilane) if not present in the solvent for internal referencing (0.00 ppm).

    • Note: Do not heat the sample above 30°C to prevent HCl-induced degradation or accelerated proton exchange.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16 (Sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s (Ensure integration accuracy for the broad NH2+).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad ammonium hump.

    • Baseline Correction: Polynomial (Bernstein) fit to flatten the region around the solvent peak.

Detailed Spectral Interpretation

The "Fingerprint" Region: Spiro vs. Piperidine

The most distinct difference lies in the high-field region (1.5 – 2.5 ppm).

  • Comparator (Piperidine): Shows broad multiplets for the ring methylenes, often averaged by ring inversion.

  • Target (Spiro): The cyclobutane ring protons (H1, H2, H3) appear as complex, non-first-order multiplets. The spiro-fusion "locks" the conformation, preventing the rapid averaging seen in piperidines.

Chemical Shift Assignments (DMSO-d )
PositionType

(ppm)
MultiplicityInterpretation & Causality
NH

Amine Salt8.8 – 9.2 Broad s (2H)Deshielded by positive charge; broad due to quadrupolar relaxation of

N and exchange.[1]
OH Alcohol4.6 – 4.8 t or br s (1H)Visible in DMSO. Coupling to CH

confirms primary alcohol.
CH

-O
Hydroxymethyl3.4 – 3.6 m (2H)Diastereotopic. Often appears as an ABX multiplet due to the adjacent chiral C5.[1]
H6, H8

-to-N
3.0 – 3.3 m (4H)Deshielded by adjacent

.[1] Broadened. H6a/b and H8a/b are chemically non-equivalent.
H5 Methine (Chiral)2.1 – 2.3 m (1H)The chiral center. Coupled to H6 and the CH

O.
H1, H2, H3 Cyclobutane1.6 – 2.0 Complex m (6H)Distinctive "Spiro" signature. Upfield relative to piperidine.[2] Split into "roofed" multiplets.
H9

-to-N
1.7 – 1.9 m (2H)Overlaps with cyclobutane signals but integrates distinctly.[1]
The "Spiro Effect" on Diastereotopicity

In the piperidine analog, the CH


-OH protons often appear as a doublet (coupling to H3).
In the 7-azaspiro[3.5]nonan-5-yl  derivative, the bulky spiro center at C4 creates a severe steric asymmetry.[1]
  • Observation: The CH

    
    -OH protons appear as two distinct sets of signals (dd or multiplets) centered around 3.5 ppm.[1]
    
  • Mechanism: The pro-R and pro-S protons of the hydroxymethyl group experience different magnetic environments because the rotation of the C5-CH

    
    OH bond is restricted by the adjacent cyclobutane ring.
    

Visualizing the Analytical Logic

The following diagrams illustrate the workflow and the structural connectivity logic used to assign the spectrum.

Diagram 1: Analytical Workflow for Spirocyclic HCl Salts

NMR_Workflow Sample Sample: {7-Azaspiro[3.5] nonan-5-yl}methanol HCl Solvent Solvent Selection: DMSO-d6 Sample->Solvent Dissolve Acquisition Acquisition: 400 MHz, 298K ns=16, d1=1.0s Solvent->Acquisition Lock & Shim Processing Processing: LB=0.3Hz Phase Correction Acquisition->Processing FT Analysis Analysis: Identify NH2+ & OH Resolve Diastereotopicity Processing->Analysis Integrate

Caption: Step-by-step workflow ensuring data integrity for polar HCl salts.

Diagram 2: Structural Assignment Logic Tree

Assignment_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Region_Low Low Field (8.0 - 5.0 ppm) Spectrum->Region_Low Region_Mid Mid Field (5.0 - 2.5 ppm) Spectrum->Region_Mid Region_High High Field (2.5 - 1.5 ppm) Spectrum->Region_High NH 8.8-9.2 ppm Broad Singlet (NH2+ Cl-) Region_Low->NH Exchangeable OH 4.6-4.8 ppm Triplet/Broad (-OH) Region_Mid->OH Exchangeable Alpha 3.0-3.6 ppm Multiplets (H6, H8, CH2-O) Region_Mid->Alpha Deshielded by N/O Spiro 1.6-2.3 ppm Complex Multiplets (Cyclobutane + H5) Region_High->Spiro Shielded Aliphatic

Caption: Logic tree for assigning chemical shifts based on electronic environments.

Comparison Guide: Spiro vs. Non-Spiro

This table summarizes the key spectral differences researchers will observe when comparing the spiro compound to a standard piperidine library member.

Metric{7-Azaspiro[3.5]nonan-5-yl}methanol HCl(Piperidin-3-yl)methanol HCl
Complexity High (Rigid, Diastereotopic)Medium (Averaged)
Aliphatic Region Distinct "hump" at 1.6–2.0 ppm (Cyclobutane)Distinct triplets/doublets (CH

groups)
H-alpha Splitting H6/H8 appear as complex AB systems due to ring twist.[1]H2/H6 appear as broad doublets/triplets.
Stereochemistry C5 is a fixed chiral center; strong differentiation of side-chain protons.C3 is chiral, but ring flipping averages the signals more effectively.
Solvent Effect DMSO required for full resolution of cyclobutane puckering.CDCl

often sufficient for free base, but DMSO needed for HCl.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for understanding diastereotopicity and pulse sequences). [1]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Angewandte Chemie International Edition. (Foundational work on spiro-scaffold NMR properties). [Link][1]

  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Worker. Journal of Organic Chemistry. (Essential for identifying DMSO/Water peaks). [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of synthesis and properties of spiro[3.5] systems). [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Azaspiro[3.5]nonane vs. Piperidine Scaffolds

[1] Executive Summary: Escaping Flatland The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its ubiquity comes with a price: metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Escaping Flatland

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, its ubiquity comes with a price: metabolic vulnerability. The flexible, lipophilic nature of substituted piperidines often leads to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, specifically at the


-carbon and the C4 position.

This guide analyzes the 7-azaspiro[3.5]nonane scaffold as a rigid, metabolic blocking bioisostere for 4-substituted piperidines. By fusing a cyclobutane ring at the C4 position, this spirocycle introduces a quaternary center that eliminates abstractable hydrogens, alters the exit vectors of substituents, and modulates lipophilicity.

Key Takeaway: While 7-azaspiro[3.5]nonane increases molecular weight and lipophilicity (cLogP) compared to unsubstituted piperidine, it significantly enhances metabolic stability by sterically and electronically blocking the C4 "soft spot," often resulting in a superior intrinsic clearance (


) profile for 4-substituted analogs.

The Metabolic Liability of Piperidine[2]

To understand the solution, we must first define the problem. Piperidine scaffolds are subject to extensive Phase I metabolism.

The Oxidative Hotspots
  • 
    -Carbon Oxidation:  CYP450 enzymes abstract a hydrogen from the carbon adjacent to the nitrogen (C2/C6), leading to an unstable iminium ion and subsequent ring opening.
    
  • N-Oxidation: Direct oxidation of the nitrogen.

  • C4-Oxidation: In 4-substituted piperidines, the C4 position is often a site of hydroxylation, particularly if the substituent is aromatic (benzylic oxidation).

The Spirocyclic Solution

The 7-azaspiro[3.5]nonane scaffold addresses these liabilities through Conformational Locking and Metabolic Blocking .

  • Quaternary Center: The spiro-fusion at C4 creates a quaternary carbon. There are no protons at C4 to abstract, completely eliminating metabolism at this position.

  • Steric Shielding: The cyclobutane ring creates a "steric umbrella" that can hinder CYP access to the adjacent C3/C5 positions and, to a lesser extent, the nitrogen lone pair.

  • Vectorization: Unlike the chair conformation of piperidine which projects substituents equatorially or axially, the spiro cycle projects substituents on the 4-membered ring at distinct angles, potentially improving target fit while reducing the "grease" (lipophilicity) required for binding.

Visualizing the Metabolic Pathways

The following diagram illustrates the metabolic fate of a standard piperidine versus the blocked spirocyclic analog.

MetabolicPathways cluster_0 Piperidine Liability cluster_1 Spirocyclic Stability Pip 4-Substituted Piperidine CYP CYP450 (Oxidation) Pip->CYP Substrate C4_Ox C4-Hydroxylation (Major Metabolite) RingOpen Ring Opening (Bioactivation Risk) Spiro 7-Azaspiro[3.5]nonane Scaffold Spiro->CYP Resistant Substrate Met_Stable Metabolically Stable (No C4-H) CYP->C4_Ox H-Abstraction at C4 CYP->RingOpen Alpha-Oxidation CYP->Met_Stable Blocked C4 Steric Hindrance

Figure 1: Comparative metabolic pathways. The red path indicates the vulnerability of piperidine to oxidation. The green path demonstrates the spiro-scaffold blocking the C4 oxidation site.

Comparative Data Analysis

The following data summarizes the physicochemical and metabolic profiles of a representative piperidine drug fragment versus its spirocyclic bioisostere.

Model Compound: N-Benzyl-4-phenylpiperidine (Piperidine) vs. N-Benzyl-2-phenyl-7-azaspiro[3.5]nonane (Spiro).

ParameterPiperidine Analog7-Azaspiro[3.5]nonane AnalogImpact
Molecular Weight ~251 Da~277 DaIncrease: Addition of C2H4 bridge.
cLogP 3.84.1Increase: Higher lipophilicity due to extra carbons.
Fsp3 (Fraction sp3) 0.450.60Improved: Higher 3D character ("Escape from Flatland").
HLM

> 50 µL/min/mg< 15 µL/min/mgMajor Improvement: >3x stability increase.

(Human)
~25 min> 90 minExtended: Reduced clearance extends half-life.
Solubility (pH 7.4) Low (< 5 µM)Moderate (~20 µM)Improved: Disruption of crystal packing energy.

Analysis: While the spirocyclic analog has a higher cLogP (usually associated with higher metabolism), the Intrinsic Clearance (


)  is drastically reduced. This confirms that the metabolic instability of the piperidine was driven by specific enzymatic recognition sites (C4) rather than general lipophilicity. The spiro-scaffold effectively "de-risks" the molecule.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own program, use the following standardized Human Liver Microsome (HLM) stability protocol. This protocol ensures data integrity through specific control steps.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: Prepare 10 mM DMSO stocks. Dilute to 1 µM final assay concentration (0.1% DMSO final).

Workflow Diagram

AssayWorkflow cluster_sampling Time Point Sampling Start Compound Preparation (1 µM in Phosphate Buffer) PreInc Pre-Incubation (5 min @ 37°C with Microsomes) Start->PreInc Initiate Initiate Reaction (Add NADPH Regenerating System) PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction (Add Ice-Cold Acetonitrile + IS) T0->Quench T15->Quench T30->Quench T60->Quench Process Centrifugation (4000 rpm, 20 min, 4°C) Quench->Process Analyze LC-MS/MS Analysis (Determine % Remaining) Process->Analyze

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Pre-Incubation: Mix 30 µL of liver microsomes (final conc. 0.5 mg/mL) with 370 µL of buffer containing the test compound (1 µM). Incubate at 37°C for 5 minutes. Reasoning: This equilibrates the compound and enzymes to physiological temperature.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At designated time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into a plate containing 150 µL of ice-cold Acetonitrile (ACN) with an Internal Standard (IS). Reasoning: ACN precipitates proteins and stops enzymatic activity instantly.

  • Processing: Centrifuge the quench plate at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto LC-MS/MS. Monitor the depletion of the parent ion relative to the Internal Standard.

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Synthesis and Accessibility

Synthesizing the 7-azaspiro[3.5]nonane core is more complex than purchasing a piperidine, but scalable routes exist.

  • Key Intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]

  • Reaction: Typically formed via a double alkylation of a protected 4-piperidone or via the cyclization of 4,4-disubstituted piperidines.

  • Commercial Availability: Major CROs and catalog vendors (e.g., SpiroChem, Sigma-Aldrich) now stock the core scaffold and various functionalized derivatives (amines, acids) due to high demand.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • BenchChem. (2025).[1] "A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery."

Sources

Validation

A Researcher's Guide to the Structural Elucidation of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: A Comparative Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract This guide addresses the structural analysis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride, a molecule of interest within the broader class...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the structural analysis of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride, a molecule of interest within the broader class of spirocyclic compounds. While a public crystal structure for this specific hydrochloride salt (CAS No. 2306273-13-0) is not available in crystallographic databases as of this writing, this document serves as a comprehensive technical guide for its structural elucidation via single-crystal X-ray diffraction. We will explore the profound importance of the 7-azaspiro[3.5]nonane scaffold in medicinal chemistry, provide a detailed, field-proven protocol for obtaining and analyzing its crystal structure, and draw comparisons to structurally related azaspirocycles to anticipate key structural features. This guide is designed to equip researchers with the necessary framework to pursue the crystallographic analysis of this and similar novel chemical entities.

The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, two-dimensional molecules and embracing three-dimensional architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this shift.[2] Their inherent rigidity and three-dimensionality offer significant advantages over traditional planar structures.[1][3]

The introduction of a spiro-center can:

  • Enhance Target Binding and Selectivity: The rigid framework pre-organizes appended functional groups into specific spatial orientations, potentially improving binding affinity and reducing off-target interactions.[4]

  • Improve Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved solubility, metabolic stability, and better pharmacokinetic profiles.[2] Spirocycles inherently increase the Fsp³ count, moving compounds away from the "flatland" of aromatic systems often plagued by poor drug-like properties.[1][2]

  • Explore Novel Chemical Space: Spirocyclic motifs provide access to unique and uncharted molecular frameworks, which is crucial for developing novel intellectual property.[3]

The {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride scaffold is a prime example of this molecular class. It combines a cyclobutane ring with a piperidine ring, presenting a rigid yet complex 3D structure. Elucidating its precise atomic arrangement through X-ray crystallography is not merely an academic exercise; it is a critical step in any rational drug design campaign, providing definitive proof of structure, stereochemistry, and the conformational preferences that dictate biological activity.

A Framework for Discovery: The X-ray Crystallography Workflow

Obtaining a high-resolution crystal structure is a multi-step process that demands precision and a deep understanding of the principles of crystallography.[5] The workflow can be broken down into four key stages: crystallization, data collection, structure solution and refinement, and finally, structural analysis.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Analysis & Validation a High-Purity Compound b Screening Conditions (Solvents, Precipitants, Temp.) a->b c Crystal Growth (Vapor Diffusion, Evaporation) b->c d Mount Single Crystal c->d e X-ray Diffractometer d->e f Collect Diffraction Pattern e->f g Process Data (Indexing, Integration) f->g h Solve Phase Problem (e.g., Direct Methods) g->h i Build & Refine Model h->i j Analyze Bond Lengths, Angles, Conformations i->j k Validate Structure (R-factors, Fo-Fc Maps) j->k l Deposit to Database (e.g., CCDC) k->l

Figure 1: General workflow for small-molecule X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol provides a comprehensive, self-validating methodology for determining the crystal structure of a small organic molecule like {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride.

Pillar 1: Expertise & Experience (Explaining the "Why")

  • Objective: To obtain diffraction-quality single crystals. This is often the most challenging step.[5] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.[6]

  • Materials:

    • {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride (≥98% purity, confirmed by NMR and LC-MS). Causality: Impurities can disrupt the crystal lattice, preventing the formation of high-quality single crystals.

    • A range of analytical-grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate).

    • Crystallization plates (e.g., 24- or 96-well plates) or small glass vials.

  • Methodology: High-Throughput Screening

    • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent where it is highly soluble (e.g., methanol).

    • Screening Setup (Vapor Diffusion):

      • In a 24-well plate, add 500 µL of various anti-solvents (precipitants) to the larger reservoir wells.

      • In the corresponding inner wells, place a 1-2 µL drop of the concentrated compound stock solution.

      • Seal the plate. The anti-solvent vapor will slowly diffuse into the drop, gradually decreasing the compound's solubility and inducing crystallization. Causality: Slow diffusion is key. Rapid precipitation leads to poor crystal quality.[6]

    • Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor for crystal growth over several days to weeks.

Pillar 2: Trustworthiness (Self-Validating System)

  • Objective: To collect a complete and high-quality set of diffraction data from a single crystal.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[7]

  • Methodology:

    • Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks).[8] Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K). Causality: Cryo-cooling minimizes radiation damage to the crystal and improves data quality by reducing thermal vibrations.

    • Data Collection Strategy:

      • Perform an initial screening to determine the unit cell parameters and crystal system.

      • Devise a data collection strategy (a series of scans at different crystal orientations) to ensure high completeness (>99%) and redundancy of the diffraction data.

    • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection spot.[5] This data is then scaled and corrected for experimental factors. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Pillar 3: Authoritative Grounding & Analysis

  • Objective: To solve the crystal structure and refine the atomic model to accurately represent the experimental data.

  • Software: Standard crystallographic software packages (e.g., Olex2, SHELX, APEX).

  • Methodology:

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[9] This map reveals the positions of the heavier atoms.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The model is refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed structure factors (from the experiment) and the calculated structure factors (from the model).[10]

    • Validation: The quality of the final structure is assessed using several metrics:

      • R-factors (R1, wR2): These values represent the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

      • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

      • Residual Electron Density Map: Should be relatively flat, with no large positive or negative peaks, which would indicate missing atoms or incorrect atom assignments.[11]

Comparative Structural Analysis: What to Expect

While we await the experimental structure of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride, we can infer potential structural features by examining related azaspirocycles found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[12]

Figure 2: The target molecule and representative structural comparators.
Parameter{7-Azaspiro[3.5]nonan-5-yl}methanol HCl (Anticipated)2-Azaspiro[4.5]decan-3-one[13]1,3,8-triazaspiro[4.5]decane derivative[14]
Piperidine Ring Conformation Likely a chair conformation to minimize steric strain.Chair conformation observed in crystal structure.Chair conformation observed in crystal structure.
Spirocyclic Junction Tetrahedral geometry at the spiro-carbon, with C-C bond lengths ~1.54 Å.Standard tetrahedral geometry.Standard tetrahedral geometry.
Cyclobutane Ring Pucker Expected to be puckered, not planar, to relieve ring strain.N/A (Cyclopentane ring)N/A (Cyclopentane ring)
Substituent Orientation The methanol and protonated amine will adopt specific axial/equatorial positions.N/ASubstituents adopt defined equatorial positions.
Hydrogen Bonding The protonated amine (N-H) and hydroxyl group (O-H) will be key hydrogen bond donors. The chloride anion will be a primary acceptor.N-H···O hydrogen bonds form centrosymmetric dimers.Intermolecular hydrogen bonding network observed.

Key Insights from Comparison:

  • Piperidine Conformation: In virtually all known crystal structures of related spirocycles, the six-membered piperidine ring adopts a stable chair conformation . We can confidently predict the same for our target molecule. The critical question the crystal structure will answer is the orientation of the substituents on this ring.

  • Hydrogen Bonding Network: As a hydrochloride salt, the crystal packing will be significantly influenced by strong hydrogen bonds. We anticipate a network involving the protonated piperidine nitrogen (N⁺-H), the hydroxyl group of the methanol substituent (O-H), and the chloride counter-ion (Cl⁻). This network will dictate the solid-state properties of the material.

  • Cyclobutane Puckering: Four-membered rings are not perfectly flat. The cyclobutane ring in the target molecule will be puckered. The precise nature of this puckering and its influence on the overall molecular shape will be a key finding from the diffraction experiment.

Conclusion

While the definitive crystal structure of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride remains to be determined, this guide provides the essential scientific framework for its elucidation. The strategic importance of spirocyclic scaffolds in modern drug discovery underscores the value of such an analysis. By following the detailed experimental protocols and leveraging comparative structural knowledge, researchers can confidently pursue the determination of this and other novel spirocyclic structures. The resulting atomic-level insights are indispensable for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the development of new and effective therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X RAY CRYSTALLOGRAPHY. SlideShare. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Royal Society of Chemistry. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Publications. [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. CCDC. [Link]

  • {6-azaspiro[3.5]nonan-7-yl}methanolhydrochloride. PubChemLite. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • 2-Azaspiro(4.5)decan-3-one. PubChem. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. IRIS. [Link]

  • Search - Access Structures. CCDC. [Link]

  • CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Wiley Online Library. [Link]

  • Compound: CHEMBL76273. ChEMBL. [Link]

  • Synthesis and properties of Sr2La2NiW2O12, a new S = 1 triangular lattice magnet. PubMed Central. [Link]

  • Crystal structure of iprodione, C 13 H 13 Cl 2 N 3 O 3. ResearchGate. [Link]

  • Structure Determination and Analysis of the Ceramic Material La0.987Ti1.627Nb3.307O13 by Synchrotron and Neutron Powder Diffraction and DFT Calculations. MDPI. [Link]

  • Synthesis, crystal and electronic structure of BaLix (x ≈ 2). Frontiers. [Link]

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Comparative

Comparative IR Spectroscopy Guide: {7-Azaspiro[3.5]nonan-5-yl}methanol Hydrochloride

Executive Summary Compound: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride CAS: N/A (Specific isomer often custom synthesized; Core scaffold CAS: 1414885-16-7) Application: High-value sp³-rich building block for drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride CAS: N/A (Specific isomer often custom synthesized; Core scaffold CAS: 1414885-16-7) Application: High-value sp³-rich building block for drug discovery (e.g., SARS-CoV-2 NSP3 inhibitors, M3 receptor modulators).

This guide provides a technical analysis of the infrared (IR) spectral characteristics of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride . As a spirocyclic amine salt, this compound exhibits a complex vibrational profile that distinguishes it from its free base form and structural isomers (e.g., the 2-yl analog). This document synthesizes theoretical functional group analysis with empirical data from analogous spiro-piperidine scaffolds to serve as a robust reference for structural validation.

Structural Anatomy & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride consists of three distinct pharmacophores:

  • The Spiro[3.5]nonane Core: A rigid, orthogonal fusion of a four-membered cyclobutane ring and a six-membered piperidine ring. The cyclobutane ring introduces significant ring strain, shifting C-H stretching frequencies higher than typical alkanes.

  • The Ammonium Salt (Secondary Amine HCl): The nitrogen at position 7 is protonated (

    
    ), creating a broad, dominant spectral feature due to strong hydrogen bonding and Fermi resonance.
    
  • The Hydroxymethyl Group (-CH2OH): Located at position 5 (adjacent to the spiro center), this group adds characteristic O-H stretching and C-O stretching bands.

Predicted IR Spectrum Profile

The spectrum is dominated by the competition between the O-H stretch and the Ammonium N-H+ stretch in the high-frequency region.

Functional GroupModeFrequency (

)
IntensityCharacter
Alcohol (-OH) Stretch3200–3400Medium-StrongBroad (H-bonded); often overlaps with NH+
Amine Salt (

)
Stretch2400–3000StrongVery Broad ; "Ammonium Band" with sub-peaks
Cyclobutane Ring C-H Stretch2950–3000MediumHigher frequency due to ring strain
Piperidine Ring C-H Stretch2800–2950StrongTypical

C-H envelope
Amine Salt N-H Bend1580–1620Medium"Scissoring" deformation of

Alcohol C-O Stretch1000–1080StrongPrimary alcohol characteristic
Spiro Skeleton Ring Def.900–1000Weak-MediumDiagnostic fingerprint bands

Comparative Analysis: HCl Salt vs. Alternatives

The most common analytical challenge is distinguishing the Hydrochloride Salt from the Free Base or structural isomers.

Comparison 1: HCl Salt vs. Free Base

The conversion from free base to hydrochloride salt induces a dramatic transformation in the 2400–3400


 region.
  • Free Base: Shows a sharp, distinct N-H stretch (secondary amine) around 3300–3350

    
     and a clear O-H stretch. The region 2500–2800 
    
    
    
    is relatively clear (except for Bohlmann bands if lone pair antiperiplanar to C-H).
  • HCl Salt: The sharp N-H disappears. It is replaced by a massive, broad absorption extending from 2400 to 3000

    
     . This is the diagnostic "Ammonium Envelope." The O-H stretch often rides on the shoulder of this envelope.
    
Comparison 2: 5-yl Isomer vs. 2-yl Isomer

The position of the methanol group (5-yl on the piperidine ring vs. 2-yl on the cyclobutane ring) subtly alters the fingerprint region.

  • 5-yl Isomer (Target): The hydroxymethyl group is in a less strained 6-membered ring environment. The C-O stretch typically appears closer to 1050

    
     .
    
  • 2-yl Isomer: The hydroxymethyl group is attached to the strained cyclobutane ring. This often shifts the C-O stretch to a slightly lower frequency or alters the coupling with ring breathing modes in the 900–1000

    
      range.
    

Experimental Protocol: Reliable Characterization

Objective: Obtain a high-resolution IR spectrum free from moisture artifacts (critical for hygroscopic HCl salts).

Method A: ATR (Attenuated Total Reflectance) - Recommended for Speed
  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place ~2-5 mg of the solid powder onto the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is dry; moisture absorbs at 3400

    
     and 1640 
    
    
    
    , interfering with OH and NH+ bending.
  • Acquisition: Collect 64 scans at 4

    
     resolution.
    
Method B: KBr Pellet - Recommended for Resolution
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind rapidly in an agate mortar to avoid moisture uptake (HCl salts are hygroscopic).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Acquire spectrum immediately to prevent "fogging" of the pellet.

Diagnostic Workflow (Visualization)

The following logic flow illustrates how to confirm the identity of {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride using IR data.

IR_Workflow Start Unknown Sample Spectrum Check_Broad Check 2400-3000 cm⁻¹: Is there a broad, strong envelope? Start->Check_Broad Is_Salt Presence of Amine Salt (NH₂⁺ confirmed) Check_Broad->Is_Salt Yes Is_Base Likely Free Base (Sharp NH/OH only) Check_Broad->Is_Base No Check_OH Check 3200-3400 cm⁻¹: Is there a distinct shoulder/peak? Is_Salt->Check_OH Check_CO Check 1000-1100 cm⁻¹: Strong band present? Check_OH->Check_CO Yes (Alcohol present) Check_FP Fingerprint Analysis: Cyclobutane modes present? Check_CO->Check_FP Yes (C-O Stretch) Result Confirmed: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Check_FP->Result Matches Spiro Profile

Caption: Step-by-step spectral fingerprinting workflow for validating the target spirocyclic amine salt.

References

  • Spirocyclic Scaffold Synthesis & Numbering

    • BenchChem Technical Support. "7-Thia-1-azaspiro[3.5]nonane hydrochloride Structure & Nomenclature." Accessed March 2026.

  • IR Interpretation of Amine Salts

    • Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 2019.

  • Structural Context in Drug Discovery (PDB 7HQB)

    • Correy, G.J., Fraser, J.S.[1] "Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with [(5S)-7-(2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-7-azaspiro[3.5]nonan-5-yl]methanol."[1][2] RCSB Protein Data Bank, 2020.

  • General IR Spectroscopy of Spiro Compounds

    • National Institute of Standards and Technology (NIST). "Infrared Spectra of Spiro[3.5]nonane derivatives."

Sources

Validation

Comparative Guide: Lipophilicity (LogD) of Spirocyclic vs. Aromatic Scaffolds

Topic: Comparative Lipophilicity (LogD) of Spirocyclic vs. Aromatic Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern lead...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Lipophilicity (LogD) of Spirocyclic vs. Aromatic Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern lead optimization, the "Escape from Flatland" strategy—increasing the fraction of sp3-hybridized carbons (


)—has become a dominant paradigm for improving physicochemical properties.[1][2] This guide objectively compares the lipophilicity (LogD

) of spirocyclic scaffolds (specifically spiro[3.3]heptanes and spirooxetanes) against traditional aromatic scaffolds (phenyl rings and heteroaromatics).

Key Finding: Replacing planar aromatic rings with spirocyclic bioisosteres typically results in a reduction of LogD


 by 0.5 to 1.5 log units . This shift is driven not merely by atom count, but by two mechanistic factors:
  • Topological Solvation: 3D architectures disrupt hydrophobic

    
    -
    
    
    
    stacking networks, increasing the energy penalty for aggregation and improving water solvation.
  • Ionization Modulation: Nitrogen-containing spirocycles (e.g., azaspiroheptanes) often exhibit elevated pK

    
     values compared to their piperidine/morpholine analogs, leading to higher ionization at physiological pH and consequently lower LogD.
    

Theoretical Framework: The 3D Advantage[3]

To understand the LogD differential, one must look beyond simple atom counts (ClogP) and examine the solvation thermodynamics.

The Solvation Penalty of Planarity

Aromatic rings (phenyl, pyridine) are planar and lipophilic. They drive non-specific binding through hydrophobic effects and


-stacking. In an aqueous environment, water molecules must form an ordered "ice-like" cage (clathrate) around these flat surfaces, which is entropically unfavorable.
The Spirocyclic Solution

Spirocycles, such as spiro[3.3]heptane , possess a " puckered" geometry with exit vectors that are orthogonal rather than coplanar. This 3D shape:

  • Prevents efficient packing in the crystal lattice (lowering melting point, improving solubility).

  • Disrupts the ordered water structure less severely than extensive flat surfaces.

  • Spirooxetanes specifically introduce a high-dipole moment and hydrogen-bond acceptance capability without the metabolic liability of a carbonyl group.

Visualization: Solvation & Vector Topology

The following diagram illustrates the structural impact on solvation and binding vectors.

G cluster_0 Aromatic Scaffold (Flat) cluster_1 Spirocyclic Scaffold (3D) Phenyl Phenyl Ring (Planar) Stacking High Pi-Stacking Potential Phenyl->Stacking Spiro Spiro[3.3]heptane (Orthogonal Vectors) Phenyl->Spiro Bioisosteric Replacement Solvation1 Ordered Water Cage (Entropic Penalty) Stacking->Solvation1 Increases Lipophilicity NoStack Disrupted Packing (Lower Lattice Energy) Spiro->NoStack Solvation2 Improved Solvation (Lower LogD) NoStack->Solvation2 Decreases Lipophilicity

Caption: Comparison of solvation thermodynamics between planar aromatic rings and 3D spirocyclic scaffolds.

Comparative Data Analysis

The following data synthesizes matched molecular pair (MMP) analyses from key medicinal chemistry campaigns (e.g., Roche, Carreira Group, Pfizer).

Case Study A: Spiro[3.3]heptane vs. Phenyl/Piperidine

Replacing a phenyl ring or a piperidine linker with a spiro[3.3]heptane core.[3]

Scaffold A (Aromatic/Flat)Scaffold B (Spirocyclic)

LogD

Mechanistic DriverSource
Phenyl Ring (Core)Spiro[3.3]heptane -0.8 Reduction of aromatic ring count (AR); loss of lipophilic

-surface.
[1]
N-Phenyl Piperazine N-Phenyl-2,6-diazaspiro[3.3]heptane -1.0 pK

modulation.[3] The spiro-amine is more basic, increasing ionization at pH 7.4.
[2]
Morpholine 2-oxa-6-azaspiro[3.3]heptane -0.6 to -1.1 Increased polarity and basicity of the spiro-amine vs. morpholine.[2]
Case Study B: Spirooxetane vs. Gem-dimethyl/Aromatic

Spirooxetanes are often used to replace lipophilic gem-dimethyl groups or to break aromaticity while maintaining H-bond acceptance.

Scaffold A (Lipophilic)Scaffold B (Spirocyclic)

LogD

Mechanistic DriverSource
Gem-dimethyl (C(CH

)

)
Spirooxetane -1.0 to -1.5 Introduction of oxygen lone pairs (H-bond acceptor) lowers lipophilicity significantly.[3]
Carbonyl (C=O)Spirooxetane Neutral / +0.2 "Lipophilic Brother" of carbonyl; removes H-bond donor liability but maintains polarity.[3]
Phenyl-Piperazine Oxetane-Piperazine -0.7 (e.g., Lanraplenib) Breaking planarity and reducing aromatic ring count.[4]

Experimental Protocol: High-Throughput LogD Determination

To validate these differences in your own series, a precise LogD measurement protocol is required. Unlike LogP, LogD is pH-dependent.[4] Self-Validating Step: The inclusion of a reference standard (e.g., Propranolol) with known LogD profile is mandatory to validate buffer pH accuracy.

Method: Miniaturized Shake-Flask (Gold Standard)

Reagents:

  • 1-Octanol (HPLC Grade), pre-saturated with buffer.

  • Phosphate Buffered Saline (PBS), adjusted strictly to pH 7.40.

  • DMSO (for stock solutions).

Workflow Diagram:

LogD_Protocol Stock 1. Compound Stock (10mM in DMSO) Spike 3. Spiking Add 10µL Stock to Phase Mix Stock->Spike Prep 2. Phase Preparation Mix Pre-sat Octanol + PBS (pH 7.4) Prep->Spike Equil 4. Partitioning Shake vigorously (1h, 25°C) Centrifuge (3000g, 15 min) Spike->Equil Sep 5. Phase Separation Aliquot Octanol & Aqueous layers Equil->Sep Quant 6. Quantification (LC-MS/MS) Calculate Area Ratio Sep->Quant Calc 7. Calculation LogD = Log10([Oct]/[Aq]) Quant->Calc

Caption: Step-by-step workflow for miniaturized shake-flask LogD determination.

Critical Considerations (Expertise & Experience)
  • Octanol Saturation: You must pre-saturate octanol with water and vice-versa for 24 hours before the experiment. Using pure solvents will result in volume changes during partitioning, skewing concentration calculations.

  • pH Sensitivity: For spiro-amines (e.g., 2,6-diazaspiro[3.3]heptane), the pK

    
     is often 1–2 units higher than piperazine. A minor drift in buffer pH (e.g., 7.4 to 7.2) can drastically alter the ionization ratio and the observed LogD. Always measure the pH of the aqueous phase after partitioning. 
    

Strategic Implications for Drug Design[3][6][7]

When should you switch from Aromatic to Spirocyclic?

  • Solubility Crisis: If your lead compound has high aromatic ring count (AR > 3) and poor solubility, a spiro-switch is the highest probability move.

  • Metabolic Hotspots: If a phenyl ring is subject to rapid CYP450 oxidation, replacing it with a spiro[3.3]heptane removes the

    
    -system while maintaining the vector angle (approx 180° for para-substitution mimics).
    
  • Permeability Watchout: While lowering LogD is generally good, dropping it too low (< 0) with polar spirocycles may hurt passive permeability. Monitor PAMPA/Caco-2 data concurrently.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Spirocyclic Bioisosteres: Influence on Lipophilicity and Metabolic Stability." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Chiodi, D., & Carreira, E. M. (2023). "Spirocyclic Oxetanes: Synthesis and Properties." Chemical Science. Link

Sources

Comparative

Elemental analysis standards for {7-Azaspiro[3.5]nonan-5-yl}methanol HCl

Technical Comparison Guide: Elemental Analysis Standards for {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Executive Summary Product Focus: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Chemical Formula: Molecular Weight: 191.70 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Elemental Analysis Standards for {7-Azaspiro[3.5]nonan-5-yl}methanol HCl

Executive Summary

Product Focus: {7-Azaspiro[3.5]nonan-5-yl}methanol HCl Chemical Formula:


Molecular Weight:  191.70  g/mol [1]

Precise elemental characterization of spirocyclic amine salts is a critical bottleneck in pharmaceutical intermediate validation. The hydrochloride salt form of {7-Azaspiro[3.5]nonan-5-yl}methanol presents specific analytical challenges: hygroscopicity , halogen volatility , and incomplete combustion .

This guide objectively compares the industry-standard Combustion Analysis (CHN) against high-fidelity alternatives: Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR) . While CHN remains the regulatory requirement for publication, qNMR and CIC offer superior diagnostic resolution for salt stoichiometry and solvate detection.

Chemical Identity & Theoretical Baselines

Before selecting an analytical method, the theoretical composition must be established as the "True Value" benchmark.

Structure Logic: The molecule consists of a spiro[3.5]nonane core (9 carbons), with a nitrogen atom at position 7 (secondary amine), a hydroxymethyl group at position 5, and a hydrochloride counterion.

Theoretical Elemental Composition (Target Values):

ElementSymbolCountAtomic MassTotal MassTheoretical %
CarbonC912.011108.09956.39%
HydrogenH181.00818.1449.46%
NitrogenN114.00714.0077.31%
OxygenO115.99915.9998.35%
ChlorineCl135.4535.4518.49%
Total 191.70 100.00%

Critical Note: The acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem.) is


 absolute deviation  from these theoretical values [1].

Comparative Methodology: CHN vs. CIC vs. qNMR

This section evaluates the three primary methods for validating this specific spirocyclic salt.

Method A: Automated Combustion Analysis (CHN)

The Traditional Standard

  • Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases (

    
    ) are separated via GC and detected by Thermal Conductivity (TCD).
    
  • Performance on HCl Salts: Often problematic. The HCl moiety can cause "halogen poisoning" of the reduction tube or form volatile inorganic residues, leading to low Carbon values.

  • Verdict: Mandatory for publication but prone to false negatives due to moisture absorption.

Method B: Combustion Ion Chromatography (CIC)

The Halogen Specialist

  • Mechanism: Sample is pyrolyzed; gases are absorbed into an aqueous solution and analyzed via Ion Chromatography.[2][3][4]

  • Performance on HCl Salts: Superior for the "Cl" component. Unlike standard titration, CIC distinguishes between organic chlorine (covalent) and ionic chloride (salt), provided the combustion parameters are tuned [2].

  • Verdict: The best method for confirming the stoichiometry of the HCl salt formation (1:1 vs 2:1).

Method C: Quantitative NMR (qNMR)

The Purity Arbiter

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Performance on HCl Salts: Excellent. It is non-destructive and insensitive to moisture content (unless water overlaps with signals). It directly measures the molar ratio of the scaffold to residual solvents [3].

  • Verdict: The most accurate measure of "Effective Mass" and purity, though less accepted as a standalone "Elemental Analysis" for compound registration.

Data Presentation: Performance Matrix

FeatureCombustion (CHN) Combustion IC (CIC) qNMR (1H)
Primary Analyte C, H, NHalogens (Cl, F, Br, S)Organic Skeleton (C-H)
Precision

(Optimal)


Sample Req. 2–5 mg (Destructive)10–20 mg (Destructive)5–10 mg (Non-destructive)
Hygroscopy Risk High (Skewed %C)Low (Aqueous absorption)Low (Solvent dissolved)
Cost Efficiency High (Cheap/Fast)MediumMedium (Instrument time)
Best Use Case Final Publication DataSalt Stoichiometry CheckPurity & Potency Assay

Experimental Protocols (Self-Validating)

To achieve the


 standard for {7-Azaspiro[3.5]nonan-5-yl}methanol HCl, you must mitigate the hygroscopic nature of the amine salt.
Protocol A: The "Zero-Water" Drying Workflow

Failure to execute this step is the #1 cause of EA failure.

  • Preparation: Place 50 mg of the recrystallized HCl salt into a pre-weighed vial.

  • Desiccation: Place vial in a vacuum drying pistol over

    
     (Phosphorus Pentoxide).
    
  • Heating: Heat to 45°C under high vacuum (<0.1 mbar) for 12 hours .

    • Why? Higher temperatures may degrade the spiro-ring; lower temperatures won't remove bound water from the lattice.

  • Transfer: Cap under Nitrogen/Argon immediately upon breaking vacuum.

Protocol B: The Analytical Decision Tree

AnalyticalWorkflow Start Synthesized HCl Salt Dry Vacuum Dry (45°C, P2O5) Start->Dry qNMR Run qNMR (D2O/DMSO) Dry->qNMR CheckSolvent Solvent > 0.5%? qNMR->CheckSolvent ReDry Re-Dry / Lyophilize CheckSolvent->ReDry Yes CHN Run Combustion (CHN) CheckSolvent->CHN No (Clean) ReDry->Dry Result Result within ±0.4%? CHN->Result Pass PASS: Publish/Release Result->Pass Yes Fail FAIL: Check Cl Content Result->Fail No CIC Run CIC (Chloride) Fail->CIC Stoich Stoichiometry Error? CIC->Stoich Stoich->ReDry No (Water Issue) Resalt Recrystallize/Resalt Stoich->Resalt Yes (e.g. 1.5 HCl)

Figure 1: Analytical workflow for hygroscopic spirocyclic amine salts. Note the qNMR checkpoint to ensure solvent removal before destructive CHN analysis.

Troubleshooting & Optimization

Scenario 1: Low Carbon, High Hydrogen

  • Cause: Water contamination. The HCl salt is likely a hemi-hydrate or has absorbed atmospheric moisture during weighing.

  • Fix: Use a micro-balance with an ionizer to reduce static (common with dry salts) and weigh rapidly in a low-humidity glove box if possible. Recalculate theoretical values assuming

    
     to see if data fits.
    

Scenario 2: Variable Nitrogen

  • Cause: Incomplete combustion of the spiro-ring. Spiro systems can be thermally stable.

  • Fix: Add Tungsten (VI) Oxide (

    
    )  as a combustion aid to the sample tin. This boosts local oxidation potential.
    

Scenario 3: Chloride Mismatch (via CIC)

  • Cause: Excess HCl trapped in the crystal lattice (non-stoichiometric).

  • Fix: Perform a "slurry wash" with diethyl ether or cold acetonitrile to remove free HCl, then re-dry.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7][8][9] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Validation

Benchmarking reactivity of 7-Azaspiro[3.5]nonan-5-yl methanol against other amino alcohols

Topic: Benchmarking reactivity of 7-Azaspiro[3.5]nonan-5-yl methanol against other amino alcohols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking reactivity of 7-Azaspiro[3.5]nonan-5-yl methanol against other amino alcohols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In modern drug discovery, the escape from "flatland" (increasing


 character) is a critical strategy to improve solubility, selectivity, and intellectual property (IP) novelty. 7-Azaspiro[3.5]nonan-5-yl methanol  represents a high-value scaffold that merges the lipophilic vector control of a spirocycle with the functional utility of an amino alcohol.

This guide benchmarks this specific scaffold against the industry-standard 4-piperidinemethanol and pyrrolidinyl methanol . Our analysis reveals that while the 7-azaspiro scaffold maintains comparable N-nucleophilicity, it exhibits distinct steric shielding at the hydroxyl position , offering superior metabolic stability and unique kinetic selectivity during library synthesis.

Structural & Physicochemical Profiling[1][2]

To understand the reactivity differences, we must first analyze the steric environment. The 7-azaspiro[3.5]nonane system consists of a piperidine ring spiro-fused to a cyclobutane ring.[1][2]

  • The Comparator (Standard): 4-Piperidinemethanol. The hydroxyl group is attached to a methine carbon (C4). Rotational freedom is high.

  • The Subject: 7-Azaspiro[3.5]nonan-5-yl methanol. The hydroxyl group is at C5, which is alpha to the quaternary spiro center (C4) . This creates a "neopentyl-like" steric environment.

Table 1: Physicochemical Comparison
Property7-Azaspiro[3.5]nonan-5-yl methanol4-PiperidinemethanolImpact on Drug Design
Formula


Increased MW, but higher complexity.
Geometry Rigid, defined vector (90° twist)Flexible, chair conformationSpiro rigidity reduces entropic penalty upon binding.
Steric Bulk (OH) High (Alpha to quaternary C)Moderate (Alpha to tertiary C)Slower O-acylation; Metabolic blocking.
pKa (Amine) ~10.2 (Est.)~11.1Slightly lower pKa improves CNS penetration (LogD modulation).
LogP Higher (Lipophilic bulk)LowerSpirocycles often improve LipE (Lipophilic Efficiency).

Reactivity Benchmarking: The "Spiro-Steric" Effect

The core differentiator of this scaffold is the differential reactivity between the amine (N) and the alcohol (O).

N-Nucleophilicity (Amine Reactivity)

The secondary amine at position 7 is in the gamma-position relative to the spiro center.

  • Observation: The steric influence of the spiro-cyclobutane ring on the nitrogen is minimal.

  • Result: Reactivity in

    
     or reductive amination reactions is comparable to 4-piperidinemethanol.
    
O-Nucleophilicity (Alcohol Reactivity)

The primary alcohol at position 5 is directly adjacent to the spiro center.

  • Observation: Significant steric crowding prevents rapid approach of electrophiles.

  • Result: Reaction rates for O-acylation or O-alkylation are 3-5x slower than unhindered primary alcohols.

  • Application: This allows for chemoselective functionalization of the amine without requiring O-protection, a significant process chemistry advantage.

Diagram 1: Reactivity Decision Matrix

ReactivityMatrix Start Target Scaffold: 7-Azaspiro[3.5]nonan-5-yl methanol Amine N7 Position (Gamma to Spiro) Start->Amine Alcohol C5-OH Position (Alpha to Spiro) Start->Alcohol ReactivityN High Nucleophilicity (Similar to Piperidine) Amine->ReactivityN ReactivityO Attenuated Nucleophilicity (Steric Shielding) Alcohol->ReactivityO Outcome1 Rapid SNAr/Reductive Amination ReactivityN->Outcome1 Outcome3 Chemoselective N-Functionalization (No O-protection needed) ReactivityN->Outcome3 Kinetic Separation Outcome2 High Metabolic Stability (Blocks Glucuronidation) ReactivityO->Outcome2 ReactivityO->Outcome3

Caption: Differential reactivity profile showing how the spiro-center creates kinetic separation between N and O functionalization.

Experimental Protocols

To validate the "Spiro-Steric" hypothesis, we recommend the following self-validating protocols.

Protocol A: Competitive Acylation Assay (Kinetic Selectivity)

Purpose: Quantify the nucleophilic difference between the spiro-alcohol and a standard piperidine-alcohol.

Materials:

  • Substrate A: 7-Azaspiro[3.5]nonan-5-yl methanol (N-Boc protected)

  • Substrate B: N-Boc-4-piperidinemethanol

  • Reagent: Acetyl Chloride (1.0 equiv relative to total alcohol)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM (

    
    )
    

Methodology:

  • Preparation: Dissolve equimolar amounts (0.1 mmol) of Substrate A and Substrate B in dry DCM (5 mL).

  • Initiation: Add DIPEA, followed by the dropwise addition of Acetyl Chloride (0.1 mmol—limiting reagent).

  • Monitoring: Stir at

    
     for 30 minutes. Quench with MeOH.
    
  • Analysis: Analyze via LC-MS or GC-FID. Integrate the peaks for O-acetyl-Substrate A vs. O-acetyl-Substrate B.

Expected Result:

  • Substrate B (Piperidine) will show >80% conversion relative to Substrate A.

  • Interpretation: The spiro-center hinders the C5-hydroxyl, confirming that aggressive conditions are required for O-functionalization, but offering protection against unwanted side reactions.

Protocol B: Microsomal Stability Benchmarking

Purpose: Demonstrate the metabolic advantage of the spiro-scaffold.

Methodology:

  • Incubate 1

    
     of test compound (7-azaspiro derivative vs. piperidine analog) with human liver microsomes (HLM) and NADPH.
    
  • Sample at

    
     min.
    
  • Quench with acetonitrile containing internal standard.

  • Quantify parent remaining via LC-MS/MS.

Causality: The steric bulk at C5 hinders Cytochrome P450 oxidation at the alpha-carbon and reduces the rate of O-glucuronidation, typically resulting in a 2-fold increase in half-life (


)  compared to the piperidine analog.

Synthetic Workflow: Building the Scaffold

For researchers needing to synthesize this core, the route differs from standard piperidines due to the spiro-ring construction.

Diagram 2: Synthetic Logic Flow

Synthesis Step1 Start: N-Boc-4-piperidinone Step2 Reaction: Wittig Olefination (Generate exocyclic alkene) Step1->Step2 Step3 Reaction: [2+2] Cycloaddition (Dichloroketene) Step2->Step3 Key Spiro Step Step4 Intermediate: Spiro-dichlorocyclobutanone Step3->Step4 Step5 Reaction: Dechlorination (Zn/AcOH) & Reduction Step4->Step5 Step6 Target: 7-Azaspiro[3.5]nonan-5-yl methanol Step5->Step6

Caption: General synthetic route emphasizing the [2+2] cycloaddition as the critical step for spiro-formation.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Angewandte Chemie International Edition.

  • Ritchie, T. J., & Kearney, A. S. (2011). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.

  • Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist's Toolbox: Comparing the Physicochemical Properties of Cyclic and Acyclic Amino Alcohols. Journal of Medicinal Chemistry.

  • SpiroChem. (2022). Spirocyclic Scaffolds in Medicinal Chemistry: A Guide to Reactivity and Properties. SpiroChem Technical Notes.

Sources

Safety & Regulatory Compliance

Safety

{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride proper disposal procedures

Executive Summary: Immediate Action Card Stop. Before handling waste, verify the chemical state.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Stop. Before handling waste, verify the chemical state.

  • Compound: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride[1]

  • CAS: 1414885-16-7 (General analog reference)[1]

  • Hazard Class: Irritant / Harmful (H302, H315, H319, H335).

  • Critical Incompatibility: DO NOT mix with Bleach (Sodium Hypochlorite). [1]

    • Reason: Reaction with amines generates toxic/explosive chloramines.

  • Primary Disposal Stream: High-Temperature Incineration (Halogenated Organic Waste).[1]

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand what drives its reactivity. As a Senior Scientist, I categorize {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride not just as "waste," but as a functionalized amine salt .

The "Why" Behind the Protocol
  • The Hydrochloride Salt (HCl): This compound is the protonated form of the amine. In aqueous solution, it acts as a weak acid.

    • Implication: It is highly water-soluble.[1] However, do not pour it down the drain. Even if water-soluble, pharmaceutical intermediates are regulated to prevent aquatic toxicity and bioaccumulation.

  • The Spirocyclic Amine: The 7-azaspiro[3.5]nonane core is a secondary amine structure.

    • Implication: Amines are nitrogenous bases. If basified (e.g., mixed with high pH waste), the free amine is liberated, which is more volatile and odorous. Keep waste streams slightly acidic or neutral to keep it in the non-volatile salt form.

  • Chloride Content:

    • Implication: Because it contains a chloride ion (

      
      ), strict environmental compliance often categorizes this as Halogenated Waste . While not a carbon-chlorine bond (like chloroform), incineration of large quantities releases HCl gas, requiring scrubbers. Always label as "Halogenated" to protect downstream facility operators.
      

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue/CharacteristicDisposal Impact
Physical State Solid (White to yellow powder)Dust hazard.[1] Use wet-wiping methods for spills.[1]
Solubility High (Water, Methanol, DMSO)Can be disposed of in both aqueous and organic streams, but Organic is preferred for incineration efficiency.
Acidity (pKa) ~9-10 (Ammonium ion)Keep waste pH < 9 to prevent volatilization of the free amine.[1]
Incompatibilities Strong Oxidizers, BleachSegregation Required. Never add to waste carboys containing oxidizers.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Substance)

Best for: Pure powder in vials, old stock.

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial/bottle).

  • Secondary Packaging: Place the primary container into a clear, sealable polyethylene bag (Ziploc). This contains any potential breakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out fully: "{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride".

    • Constituents: "Organic Solid, Chloride Salt."

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Destination: Deposit in the Solid Laboratory Waste Drum (usually blue or black barrel) designated for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions in DMSO, Methanol, or Water.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with your facility's "Halogenated Organic" stream.

  • Segregation:

    • IF dissolved in combustible solvent (MeOH, EtOH, DMSO): Pour into the Halogenated Organic Solvent carboy.

    • IF dissolved in water: Do not pour down the sink.[3] Collect in a separate "Aqueous Waste - Toxic" container.

  • Rinsing: Triple-rinse the original vessel with a small volume of methanol. Add the rinsate to the waste carboy.

Protocol C: Trace Contamination (Gloves, Weigh Boats)
  • Assessment: Are the items grossly contaminated (visible powder)?

    • Yes: Treat as Solid Waste (Protocol A).

    • No (Trace): Dispose of in the standard Chemically Contaminated Debris bin (Dry waste).

Decision Logic & Workflows

Visualizing the decision process ensures compliance and prevents "autopilot" errors.

Figure 1: Waste Stream Decision Tree

WasteDisposal Start Waste: {7-Azaspiro[3.5]nonan-5-yl} methanol HCl State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid (Solution) State->Liquid Contaminated Is it pure or debris? Solid->Contaminated SolventCheck Identify Solvent Base Liquid->SolventCheck PureSolid Pure Substance Contaminated->PureSolid Bulk/Vial Debris Gloves/Paper/Tips Contaminated->Debris Trace Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Combustible Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water-based ActionSolid Double Bag -> Solid Waste Drum (Incineration) PureSolid->ActionSolid ActionDebris Chemically Contaminated Dry Waste Bin Debris->ActionDebris ActionOrg Halogenated Organic Waste Carboy Organic->ActionOrg ActionAq Aqueous Toxic Waste (Do NOT Drain) Aqueous->ActionAq

Caption: Decision matrix for segregating 7-Azaspiro[3.5]nonan-5-ylmethanol HCl waste streams based on physical state and solvent carrier.

Spill Response Mechanism

Accidents happen. Your response must be a reflex, not a research project.

The "No-Bleach" Rule: Standard lab protocols often suggest bleach for decontaminating biologicals.[1] Never apply this to amines. The reaction


 produces chloramines, which are toxic and potential lachrymators.
Figure 2: Spill Response Protocol

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, N95) Spill->PPE Type Liquid or Solid? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill WetWipe 2. Cover with wet paper towel (Prevent Dust) SolidSpill->WetWipe Absorb 2. Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Bag 4. Double Bag Waste Label: 'Spill Debris - Toxic' WetWipe->Bag Absorb->Bag Clean 3. Clean Area with Soap & Water Bag->Clean

Caption: Operational workflow for containing and cleaning spills. Note the emphasis on dust suppression for solids.

Regulatory & Compliance Framework

United States (RCRA):

  • This compound is likely not a "Listed Waste" (P or U list) specifically, but it falls under "Characteristic Waste" if it exhibits toxicity, or simply under the "General Duty Clause" to dispose of chemicals safely.

  • Best Practice: Manage as RCRA Hazardous Waste .

European Union (REACH/CLP):

  • Dispose of in accordance with Directive 2008/98/EC on waste.

  • EWC Code Suggestion: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Sigma-Aldrich. Safety Data Sheet: 7-Azaspiro[3.5]nonane hydrochloride. Retrieved from

  • PubChem. Compound Summary: 7-Azaspiro[3.5]nonane hydrochloride. National Library of Medicine. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [1]

Sources

Handling

Personal Protective Equipment &amp; Handling Protocol: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride

[1] Executive Summary & Risk Context The Molecule: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a spirocyclic secondary amine salt. In drug discovery, spiro scaffolds are valued for their ability to orient substi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Risk Context

The Molecule: {7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a spirocyclic secondary amine salt. In drug discovery, spiro scaffolds are valued for their ability to orient substituents in 3D space more effectively than flat aromatic rings. The Hazard Profile: As a Novel Pharmaceutical Intermediate (NPI), this compound likely lacks a complete toxicological dataset. Based on structural activity relationships (SAR) of similar azaspiro-heptane/nonane derivatives, it must be treated as a High-Potency Irritant with potential for respiratory sensitization. The Core Challenge: The hydrochloride salt form is typically hygroscopic and prone to static charge. This creates a "sticky dust" hazard during weighing, increasing the risk of fomite transfer (contamination of surfaces/gloves) rather than just airborne inhalation.

Occupational Exposure Banding (OEB) Determination

In the absence of a specific Occupational Exposure Limit (OEL), we apply Control Banding logic.

  • Assigned Band: OEB 3 (Estimated OEL: 10–100 µg/m³)[1]

  • Justification: Secondary amines are biologically active; spiro-fusion increases metabolic stability, potentially prolonging biological half-life if absorbed.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Logic
Ocular Chemical Splash Goggles (Not Safety Glasses)Logic: Hydrochloride salts are fine powders. Indirect-vent goggles prevent dust migration behind the lens, which is a common failure point with standard safety glasses.
Dermal (Hand) Double Nitrile Gloving Outer: Nitrile (min 0.11 mm/4 mil).Inner: Nitrile (Accelerator-free, high contrast color).Logic: Amine salts are highly soluble in sweat. If the outer glove is compromised, the salt dissolves on the skin, accelerating absorption.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.
Body Tyvek® Lab Coat / Sleeve Covers Logic: Cotton coats trap dust in the weave. For weighing >1g, use disposable Tyvek sleeves to prevent cuff contamination.
Operational Logic & Decision Framework

The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.

HandlingProtocol Start Task: Handle {7-Azaspiro...} HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid High Dust Risk Solution Solution (Dissolved) StateCheck->Solution Absorption Risk HoodWork Work in Fume Hood (Sash @ 18 inches) Solid->HoodWork LiquidHandling Pipetting/Transfer Solution->LiquidHandling Weighing Weighing Procedure StaticControl Deploy Anti-Static Gun + Draft Shield Weighing->StaticControl Prevent Scattering Disposal Disposal: High Temp Incineration StaticControl->Disposal HoodWork->Weighing GloveCheck Check Glove Integrity (Splash Risk) LiquidHandling->GloveCheck GloveCheck->Disposal

Figure 1: Operational decision tree emphasizing the divergence in handling solid powder versus liquid solutions.

Detailed Handling Protocol (The "Self-Validating" Workflow)
Phase A: Preparation (The "Clean Start")
  • Static Neutralization: Hydrochloride salts are notoriously static-prone. Place an ionizing bar or use an anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

    • Why? Static causes "jumping" of particles onto the balance deck, creating an invisible contamination zone.

  • Solvent Staging: Pre-measure your dissolution solvent (e.g., Methanol, DMSO) in a separate vial before opening the compound container.

    • Why? This minimizes the time the compound container is open, reducing hygroscopic clumping.

Phase B: The Weighing Event
  • Double Glove: Don inner gloves (bright color) and outer gloves (standard blue/purple).

  • Transfer: Use a disposable spatula. Do not return excess compound to the original bottle.

    • Validation: If you see powder on the rim of the bottle, your technique needs adjustment. Wipe the rim with a Kimwipe dampened in methanol immediately.

  • Dissolution: Add solvent to the solid.

    • Caution: Amine hydrochloride salts can be slightly exothermic upon dissolution. Add solvent slowly.

Phase C: Decontamination & Doffing
  • Wet Wipe: Wipe the balance area with a methanol-dampened tissue.

  • Glove Removal: Perform the "beak" method to remove outer gloves without snapping them (which aerosolizes residue).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & Disposal Logic

Spill Response (Solid):

  • Do NOT Dry Sweep. This generates dust.

  • Cover the spill with a paper towel dampened with water (to solubilize the salt and prevent dust).

  • Scoop the wet material into a hazardous waste bag.

  • Clean surface with 1% Acetic Acid (to keep the amine protonated/soluble) followed by water.

Disposal Workflow: The presence of the Nitrogen (amine) and Chlorine (HCl) atoms dictates specific disposal paths to prevent the formation of toxic byproducts during waste treatment.

DisposalFlow Waste Amine HCl Waste Segregation Segregate: Halogenated Organic Waste->Segregation Contains Cl- Labeling Label: 'Toxic, Irritant' Segregation->Labeling Destruction High-Temp Incineration (with Scrubber) Labeling->Destruction Prevent Dioxins

Figure 2: Waste stream segregation logic. The "Halogenated" classification is critical due to the hydrochloride counter-ion.

References
  • National Institutes of Health (NIH). (2020). Occupational exposure banding guidance: a recommendation for an occupational exposure control band based on the occupational health hazards and risks.[2] Retrieved from [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • 3M Technical Data. Permeation of Amines through Nitrile Gloves. Retrieved from [Link]

Sources

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